Product packaging for Ethylene glycol-d4(Cat. No.:CAS No. 2219-51-4)

Ethylene glycol-d4

Cat. No.: B119926
CAS No.: 2219-51-4
M. Wt: 66.09 g/mol
InChI Key: LYCAIKOWRPUZTN-LNLMKGTHSA-N
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Description

Ethylene-d4 Glycol is the isotope labelled analog of Ethylene Glycol, an organic compound widely used as an automotive antifreeze and a precursor to polymers.>Ethylene-d4 glycol is a deuterated NMR solvent that is useful in NMR-based research and analyses.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6O2 B119926 Ethylene glycol-d4 CAS No. 2219-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2-tetradeuterioethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCAIKOWRPUZTN-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

66.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219-51-4
Record name 1,2-Ethane-1,1,2,2-d4-diol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-ethane-[2H4]diol
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethylene Glycol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Ethylene glycol-d4 (1,1,2,2-tetradeuterioethane-1,2-diol). The information is presented in a clear and concise format, with quantitative data summarized in tables for easy reference and comparison. Detailed experimental methodologies for the determination of these properties are also provided, alongside a logical relationship diagram to illustrate the interplay between these physical characteristics.

Core Physical Properties

This compound, a deuterated isotopologue of ethylene glycol, is a valuable solvent and starting material in various scientific applications, including nuclear magnetic resonance (NMR) spectroscopy and the synthesis of deuterated molecules. Its physical properties are crucial for its proper handling, application, and for the interpretation of experimental results.

Quantitative Data Summary

The fundamental physical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

PropertyValueUnitsConditions
Molecular Weight 66.09[1][2][3][4] g/mol -
Density 1.184[1]g/mLat 25 °C
Boiling Point 196-198[1][5]°C-
Melting Point -13[1][5]°C-
Refractive Index 1.428[1][2]n20/Dat 20 °C
Form Liquid[1][2]-at STP
Isotopic Purity 98[1][2][3]atom % D-
Assay 99[1]% (CP)-
Linear Formula HOCD₂CD₂OH[1][2][3]--
CAS Number 2219-51-4[1][2][3][4]--

Experimental Protocols

The determination of the physical properties of a liquid compound like this compound involves standardized experimental procedures. Below are detailed methodologies for the key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the micro-reflux method is commonly employed.[5]

Methodology:

  • Sample Preparation: A small volume (approximately 0.5-1.0 mL) of this compound is placed in a small test tube.

  • Apparatus Setup: A thermometer is positioned in the test tube with the bulb approximately 1 cm above the liquid surface. The test tube is then placed in a heating block or an oil bath.

  • Heating: The sample is heated gently.

  • Observation: The temperature is recorded when the liquid begins to boil and a ring of condensing vapor is observed on the inner wall of the test tube, with the vapor temperature stabilizing. This stable temperature is the boiling point.[5]

Determination of Melting Point

The melting point is the temperature at which a substance changes from a solid to a liquid state. For substances that are liquid at room temperature, a cooling method is used to determine the freezing point, which is equivalent to the melting point.

Methodology:

  • Sample Preparation: A sample of this compound is placed in a small, thin-walled test tube.

  • Apparatus Setup: A thermometer is immersed in the sample. The test tube is placed in a cooling bath (e.g., a mixture of ice and salt or a cryostat).

  • Cooling: The sample is cooled slowly while being gently stirred.

  • Observation: The temperature is recorded at regular intervals. The temperature at which the first crystals appear and the temperature at which the entire sample solidifies are noted. The melting point is the temperature at which the solid and liquid phases are in equilibrium, often observed as a plateau in the cooling curve.

Determination of Density

Density is the mass per unit volume of a substance. It is typically determined using a pycnometer or a graduated cylinder and a balance.

Methodology (using a graduated cylinder):

  • Mass Measurement of Empty Cylinder: A clean, dry graduated cylinder is weighed on an analytical balance.

  • Volume Measurement: A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • Mass Measurement of Cylinder with Liquid: The graduated cylinder containing the liquid is reweighed.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid. The density is then calculated by dividing the mass of the liquid by its volume.[6][7][8] The measurement should be performed at a constant, recorded temperature.[6]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is commonly measured using a refractometer.

Methodology:

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is activated. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken is crucial and should be recorded.

Logical Relationships of Physical Properties

The physical properties of a substance are interconnected. For instance, temperature influences density, and intermolecular forces affect both boiling and melting points. The following diagram illustrates the logical flow and relationship between these fundamental properties.

G cluster_0 Fundamental Properties cluster_1 Macroscopic Properties cluster_2 External Conditions MolecularWeight Molecular Weight IntermolecularForces Intermolecular Forces MolecularWeight->IntermolecularForces influences Density Density MolecularWeight->Density influences BoilingPoint Boiling Point IntermolecularForces->BoilingPoint determines MeltingPoint Melting Point IntermolecularForces->MeltingPoint determines RefractiveIndex Refractive Index Density->RefractiveIndex correlates with Temperature Temperature Temperature->Density affects Temperature->RefractiveIndex affects Pressure Pressure Pressure->BoilingPoint affects

References

Ethylene Glycol-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Ethylene Glycol-d4, a deuterated analog of ethylene glycol. This document outlines its chemical properties, applications, and detailed experimental protocols for its use in quantitative analysis.

Core Chemical Data

This compound is a stable, isotopically labeled form of ethylene glycol, widely utilized in scientific research, particularly in analytical and metabolic studies. Its physical and chemical properties are summarized below.

PropertyValueReferences
CAS Number 2219-51-4[1][2]
Molecular Formula C₂H₂D₄O₂[3]
Molecular Weight 66.09 g/mol [3]
Appearance Clear, colorless liquid[3]
Boiling Point 196-198 °C[3]
Melting Point -13 °C[3]
Density 1.184 g/mL at 25 °C[3]
Synonyms 1,1,2,2-Tetradeuterioethane-1,2-diol, Ethylene-d4 Glycol[3]

Applications in Research and Drug Development

This compound serves as a crucial tool in various scientific disciplines due to its unique properties as a stable isotope-labeled compound.

  • Internal Standard: Its most common application is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The known concentration of this compound allows for accurate quantification of its non-deuterated counterpart in complex biological matrices like serum and urine.[1][3]

  • Tracer in Metabolic Studies: In drug development and toxicology research, it is used as a tracer to investigate the metabolic fate of ethylene glycol.[4] By tracking the deuterated metabolites, researchers can gain insights into the absorption, distribution, metabolism, and excretion (ADME) of the parent compound.

  • NMR Solvent: As a deuterated solvent, it finds application in Nuclear Magnetic Resonance (NMR) spectroscopy for specific research purposes.[5]

Metabolic Pathway of Ethylene Glycol

The metabolism of ethylene glycol is a critical aspect of its toxicology. The parent compound itself has relatively low toxicity, but its metabolites are responsible for the associated adverse health effects, primarily metabolic acidosis and renal injury.[6][7] The metabolic pathway, which predominantly occurs in the liver, is initiated by the enzyme alcohol dehydrogenase.[4][7]

EthyleneGlycolMetabolism EthyleneGlycol Ethylene Glycol Glycoaldehyde Glycoaldehyde EthyleneGlycol->Glycoaldehyde Alcohol Dehydrogenase GlycolicAcid Glycolic Acid Glycoaldehyde->GlycolicAcid Aldehyde Dehydrogenase GlyoxylicAcid Glyoxylic Acid GlycolicAcid->GlyoxylicAcid Toxicity Metabolic Acidosis Renal Toxicity GlycolicAcid->Toxicity OxalicAcid Oxalic Acid GlyoxylicAcid->OxalicAcid OxalicAcid->Toxicity QuantitativeAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Blood) AddIS Add Internal Standard (this compound) Sample->AddIS Derivatization Derivatization (e.g., Benzoyl Chloride, MTBSTFA) AddIS->Derivatization Extraction Extraction (e.g., LLE, SPE) Derivatization->Extraction Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Result Final Concentration Quantification->Result

References

Synthesis and isotopic purity of Ethylene glycol-d4

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the synthesis and isotopic purity of Ethylene glycol-d4 for researchers, scientists, and drug development professionals.

Introduction

This compound (1,1,2,2-tetradeuterioethane-1,2-diol) is a deuterated isotopologue of ethylene glycol. Its applications in scientific research are extensive, primarily serving as an internal standard in mass spectrometry-based quantification, a tracer for metabolic studies, and a solvent in NMR spectroscopy. The stability of the deuterium labels and the chemical similarity to its non-deuterated counterpart make it an invaluable tool in analytical and biomedical research. This guide provides a detailed overview of a common synthesis method and the analytical techniques for determining its isotopic purity.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound is through the reduction of diethyl oxalate using a powerful deuterating agent, such as lithium aluminum deuteride (LiAlD₄).

Reaction Scheme

The synthesis is a two-step process starting from oxalic acid, which is first esterified to diethyl oxalate, followed by reduction with lithium aluminum deuteride to yield the final product.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction Oxalic Acid Oxalic Acid Diethyl Oxalate Diethyl Oxalate Oxalic Acid->Diethyl Oxalate Ethanol, H₂SO₄ (cat.) This compound This compound Diethyl Oxalate->this compound 1. LiAlD₄, THF 2. H₂O workup

Caption: Synthesis pathway of this compound.

Experimental Protocol

Materials:

  • Oxalic acid dihydrate

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Lithium aluminum deuteride (LiAlD₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (anhydrous)

  • Dichloromethane

Step 1: Synthesis of Diethyl Oxalate

  • In a round-bottom flask equipped with a reflux condenser, a mixture of oxalic acid dihydrate (126 g, 1 mol), absolute ethanol (250 mL), and concentrated sulfuric acid (25 mL) is prepared.

  • The mixture is refluxed for 6 hours.

  • After cooling to room temperature, the reaction mixture is poured into 1 L of cold water and extracted with dichloromethane (3 x 150 mL).

  • The combined organic layers are washed with a saturated sodium bicarbonate solution until effervescence ceases, then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield diethyl oxalate.

Step 2: Synthesis of this compound

  • A solution of diethyl oxalate (73 g, 0.5 mol) in anhydrous THF (200 mL) is added dropwise to a stirred suspension of lithium aluminum deuteride (21 g, 0.5 mol) in anhydrous THF (500 mL) at 0 °C under an inert atmosphere (e.g., Argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

  • The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of 21 mL of D₂O, 21 mL of 15% (w/v) NaOD solution in D₂O, and finally 63 mL of D₂O.

  • The resulting precipitate is filtered off and washed with THF (3 x 100 mL).

  • The combined filtrate and washings are dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

  • The crude product is purified by fractional distillation under reduced pressure to afford this compound.

Isotopic Purity Analysis

The determination of isotopic purity is critical for the application of this compound as an internal standard. The primary methods for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for assessing the degree of deuteration. The absence or significant reduction of signals corresponding to the methylene protons of ethylene glycol confirms the high isotopic enrichment.

Sample Preparation: A small amount of the synthesized this compound is dissolved in a suitable NMR solvent (e.g., DMSO-d₆).

Data Analysis: The integral of the residual proton signal is compared to a known internal standard to quantify the isotopic purity.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight and isotopic distribution of the product.

Sample Preparation: The sample is typically derivatized (e.g., silylation) to improve its volatility for GC-MS analysis. For LC-MS, the sample can be directly infused or injected into the system.

Data Analysis: The mass spectrum will show a molecular ion peak corresponding to the fully deuterated species. The relative intensities of the isotopic peaks are used to calculate the isotopic enrichment.

G A Synthesized this compound B NMR Spectroscopy A->B C Mass Spectrometry A->C D Isotopic Purity Determination B->D C->D

Caption: Workflow for isotopic purity analysis.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the synthesis and analysis of this compound.

Table 1: Synthesis Yields

StepProductStarting MaterialMolar RatioTypical Yield (%)
1Diethyl OxalateOxalic Acid1:185-90
2This compoundDiethyl Oxalate1:175-85

Table 2: Isotopic Purity and Quality Control

ParameterMethodSpecification
Isotopic Enrichment (D%)NMR Spectroscopy≥ 98%
Chemical PurityGC-MS≥ 99%
Molecular WeightMass SpectrometryExpected: 66.09 g/mol
Residual Solvents¹H NMR< 0.1%

A Technical Guide to High-Purity Ethylene Glycol-d4 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the commercial sources, analytical applications, and synthesis of high-purity Ethylene glycol-d4, a critical reagent in modern research and development.

This technical guide provides a comprehensive overview of high-purity this compound (1,1,2,2-tetradeuterioethane-1,2-diol), a deuterated analog of ethylene glycol. It is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in various analytical techniques. This document outlines commercial suppliers, provides detailed experimental protocols for its use in Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), and discusses its synthesis and purification.

Commercial Suppliers of High-Purity this compound

A variety of chemical suppliers offer high-purity this compound. The selection of a supplier often depends on the required purity, isotopic enrichment, available quantities, and specific documentation needs. Below is a comparative table summarizing the offerings from several prominent suppliers.

SupplierProduct NameCAS NumberPurity/AssayIsotopic Enrichment (atom % D)Molecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich Ethylene-d4 glycol2219-51-499% (CP)[1][2]98[1][2]HOCD₂CD₂OH[1][2]66.09[1][2]
ChemScene This compound2219-51-4≥98%[3]Not SpecifiedC₂H₂D₄O₂[3]66.09[3]
MedchemExpress This compoundNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
AbMole BioScience Ethylene-d4 glycol2219-51-4≥98.0%[4]Not SpecifiedC₂H₂D₄O₂[4]66.09[4]
Clearsynth Ethylene-d4 Glycol2219-51-4Not SpecifiedNot SpecifiedC₂H₂D₄O₂[5]66.09[5]
CDN Isotopes Ethylene-d4 Glycol2219-51-4Not Specified98[6]HOCD₂CD₂OH[6]66.09[6]

Experimental Protocols for Analytical Applications

High-purity this compound is predominantly used as an internal standard in quantitative analysis due to its chemical similarity to the non-deuterated analyte and its distinct mass, which allows for clear differentiation in mass spectrometry.[7] It is also used in NMR spectroscopy as a reference standard.[6]

Quantitative NMR (qNMR) Spectroscopy

This compound can be used as an internal standard for quantitative NMR (qNMR) to determine the purity of a sample. The following is a general protocol.

Methodology:

  • Preparation of the Internal Standard Stock Solution: Accurately weigh a known amount of high-purity this compound and dissolve it in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, D₂O).

  • Sample Preparation: Accurately weigh a known amount of the analyte and dissolve it in a precise volume of the internal standard stock solution.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum of the sample. Ensure that the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration.

  • Data Processing and Analysis: Process the NMR spectrum, including phasing and baseline correction. Integrate the signals corresponding to the analyte and the this compound internal standard. The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * 100

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

Quantitative NMR (qNMR) workflow using an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is an excellent internal standard for the quantification of ethylene glycol and related compounds in various matrices, including biological samples.[3]

Methodology for Ethylene Glycol Determination in Biological Samples: [3]

  • Sample Preparation:

    • To 50 µL of whole blood or urine, add 5 µL of an internal standard mixture containing this compound (1 mg/mL).[3]

    • Add 250 µL of ice-cold acetonitrile to precipitate proteins.[3]

    • Vortex and centrifuge the sample.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • The hydroxyl groups of ethylene glycol and its deuterated internal standard are often derivatized to improve their chromatographic properties and detection sensitivity. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • GC Conditions (Typical):

      • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

      • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Injector Temperature: 250°C.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitor characteristic ions for the derivatized ethylene glycol and this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For non-volatile or thermally labile analytes, LC-MS is the preferred method. This compound can be used as an internal standard for the analysis of glycols in various samples.

Methodology for Glycol Analysis in Aqueous Samples:

  • Sample Preparation:

    • Dilute the aqueous sample with the mobile phase.

    • Add a known concentration of this compound as the internal standard.

  • LC-MS Analysis:

    • LC Conditions (Typical):

      • Column: A polar-modified C18 column or a HILIC column.

      • Mobile Phase: A gradient of water and acetonitrile, both with a small amount of an additive like formic acid or ammonium formate to improve ionization.

      • Flow Rate: 0.2 - 0.5 mL/min.

      • Column Temperature: 30-40°C.

    • MS Conditions (Typical):

      • Ionization Mode: Electrospray Ionization (ESI), either in positive or negative mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

      • Define precursor-to-product ion transitions for both the analyte and this compound.

Synthesis and Purification of High-Purity this compound

The synthesis of high-purity this compound typically involves the deuteration of a suitable starting material. A common industrial method for producing ethylene glycol is the hydrolysis of ethylene oxide.[2][4] A similar approach can be used for the deuterated analog.

Synthetic Pathway:

The synthesis generally follows these steps:

  • Synthesis of Ethylene-d4 oxide: This can be achieved by the oxidation of ethylene-d4.

  • Hydrolysis of Ethylene-d4 oxide: The deuterated epoxide is then hydrolyzed using heavy water (D₂O) under acidic or neutral conditions to yield this compound.

Synthesis_Pathway Ethylene_d4 Ethylene-d4 Oxidation Oxidation (e.g., with O2, Ag catalyst) Ethylene_d4->Oxidation Ethylene_d4_oxide Ethylene-d4 oxide Oxidation->Ethylene_d4_oxide Hydrolysis Hydrolysis (with D2O) Ethylene_d4_oxide->Hydrolysis Ethylene_glycol_d4 This compound Hydrolysis->Ethylene_glycol_d4

A simplified synthetic pathway for this compound.

Purification:

Achieving high purity and isotopic enrichment is critical. The crude this compound is typically purified by fractional distillation under reduced pressure to remove any unreacted starting materials, byproducts, and residual water (H₂O or D₂O).[8] The purity is then verified by analytical techniques such as GC-MS and NMR spectroscopy.

Conclusion

High-purity this compound is an indispensable tool for researchers and drug development professionals, enabling accurate and precise quantification of analytes in complex matrices. Understanding the available commercial sources, the detailed experimental protocols for its application, and the principles of its synthesis and purification empowers scientists to effectively utilize this valuable deuterated compound in their analytical workflows. The information provided in this technical guide serves as a comprehensive resource to support the successful implementation of this compound in research and development.

References

Ethylene Glycol-d4: A Comprehensive Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory chemicals is paramount. This in-depth technical guide provides a comprehensive overview of the safety data for Ethylene Glycol-d4 (CAS No. 2219-51-4), a deuterated form of ethylene glycol commonly used in nuclear magnetic resonance (NMR) based research and as a synthetic intermediate.[1]

This document summarizes key safety information, physical and chemical properties, toxicological data, and handling procedures compiled from various safety data sheets (SDS). It is intended to supplement, not replace, the official SDS provided by the manufacturer.

Core Safety and Hazard Information

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as "Acute toxicity, Oral (Category 4)" and "Specific target organ toxicity - repeated exposure, Oral (Category 2)," with the kidney being the primary target organ.[2][3][4][5][6] The signal word associated with this chemical is "Warning".[1][2][4][5]

Hazard statements indicate that it is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure if swallowed.[2][3][4][7] It is crucial to note that some suppliers may provide conflicting information, with at least one SDS stating it is "Not a hazardous substance or mixture."[8] Due to these discrepancies, it is recommended to handle the substance with the caution required for a hazardous chemical.

Physical and Chemical Properties

A compilation of the physical and chemical properties of this compound is presented below. Data for the unlabeled compound, Ethylene Glycol, is also included for comparison, as it is often cited in the SDS for the deuterated analogue.

PropertyThis compoundEthylene Glycol (Unlabeled)
CAS Number 2219-51-4[1][2][5][7][8][9][10][11]107-21-1[2][7][9]
Molecular Formula C₂H₂D₄O₂[2][8]C₂H₆O₂[12][13]
Molecular Weight 66.09 g/mol [1][5][8][10][11]62.07 g/mol [2][12][14][15]
Appearance Colorless liquid[2]Clear, colorless liquid[13][14]
Odor Odorless[2]Odorless[2][13][14]
Melting Point -13 °C (9 °F)[1][2]-12.9 °C (8.8 °F)[13][15]
Boiling Point 196 - 198 °C (385 - 388 °F)[1][2]197.3 °C (387.1 °F)[13][14][15]
Density 1.113 g/mL[2] or 1.184 g/mL at 25 °C[1][5]1.1132 g/cm³[13]
Flash Point 111 °C (232 °F)[2] or 113 °C (235.4 °F) - closed cup[1][5]111 °C (232 °F)[2]
Solubility in Water Completely miscible[2]Miscible[14][15]
Vapor Pressure 0.13 hPa (0.1 mmHg) at 20 °C (68 °F)[2]0.089 mm Hg at 25 °C[14]
Vapor Density 2.14 (Air = 1)[2][14]2.14 (Air = 1)[14]
Auto-ignition Temperature 400 °C (752 °F)[2]398 °C[14]
Explosion Limits Lower: 3.2 Vol%, Upper: 15.3 Vol%[2]Lower: 3.2%, Upper: 53%[14]

Toxicological Information

The toxicological data for this compound is often extrapolated from its non-deuterated counterpart. Ingestion is the primary route of concern for systemic toxicity.[16][17]

Data PointValue (for Ethylene Glycol)
LD50 Oral - Rat 4,700 mg/kg[2]
LD50 Dermal - Rabbit 10,607 mg/kg[2]

Potential Acute Health Effects: [2]

  • Eyes: May cause eye irritation.[2]

  • Skin: May be harmful if absorbed through the skin and may cause skin irritation.[2]

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[2]

  • Ingestion: Harmful if swallowed.[2]

Carcinogenic and Mutagenic Effects: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2][3] Data on mutagenic effects is not readily available.[2]

Experimental Protocols

The data presented in this guide are derived from Safety Data Sheets, which are summary documents and do not contain detailed experimental methodologies. For specific experimental protocols regarding the determination of physical, chemical, or toxicological properties, researchers should consult relevant scientific literature and established testing guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development) or the EPA (Environmental Protection Agency).

Safe Handling and Storage Workflow

Proper handling and storage are critical to ensure the safety of laboratory personnel. The following workflow outlines the key steps for managing this compound from receipt to disposal.

Safe_Handling_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_emergency Emergency Procedures cluster_disposal Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store at Room Temperature in a Tightly Sealed Container Away from Moisture Inspect->Store PPE Don Personal Protective Equipment (PPE) (Gloves, Safety Glasses, Lab Coat) Ventilation Work in a Well-Ventilated Area or Fume Hood PPE->Ventilation Handling Avoid Contact with Skin and Eyes Avoid Inhalation of Vapor/Mist Ventilation->Handling Spill Accidental Release (Spill) FirstAid First Aid Measures Waste Dispose of Contents/Container in Accordance with Local, Regional, National, and International Regulations Contain Contain Spill with Absorbent Material Spill->Contain Follow Spill Cleanup Protocol Cleanup Collect and Dispose of Contaminated Material Properly Spill->Cleanup Follow Spill Cleanup Protocol EyeContact Eye Contact: Flush with Water FirstAid->EyeContact Immediate Response SkinContact Skin Contact: Wash with Soap and Water FirstAid->SkinContact Immediate Response Inhalation Inhalation: Move to Fresh Air FirstAid->Inhalation Immediate Response Ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting, Seek Medical Attention FirstAid->Ingestion Immediate Response

Caption: A logical workflow for the safe handling of this compound.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

  • Eye Contact: Flush eyes with water as a precaution.[2]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Do NOT induce vomiting. Consult a physician.[2][4][8]

It is imperative to show the safety data sheet to the attending physician.[2]

Fire-Fighting Measures

This compound is flammable in the presence of an ignition source when the temperature is above its flash point.[2]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][8][12]

  • Hazardous Combustion Products: Hazardous decomposition products formed under fire conditions include carbon oxides.[2]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus and full protective clothing.[4][6]

Accidental Release Measures

In the case of a spill or accidental release, the following steps should be taken:

  • Personal Precautions: Use appropriate personal protective equipment (PPE).[4][8] Avoid breathing vapors, mist, or gas.[4][8] Ensure adequate ventilation.[8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8][12]

  • Methods for Cleaning Up: Absorb with liquid-binding material (e.g., sand, diatomite, acid binders, universal binders).[8][12] Place in a suitable, closed container for disposal.[12]

This guide provides a foundational understanding of the safety considerations for this compound. Researchers are strongly encouraged to review the complete Safety Data Sheet from their specific supplier before handling this chemical and to adhere to all institutional safety protocols.

References

Solubility of Ethylene glycol-d4 in common organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of Ethylene Glycol-d4 in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (deuterated ethylene glycol) in various common organic solvents. Due to the limited availability of direct quantitative solubility data for the deuterated form, this document primarily relies on qualitative information for this compound and supplements it with more extensive data available for its non-deuterated counterpart, Ethylene Glycol. The isotopic substitution of hydrogen with deuterium is not expected to significantly alter the fundamental solubility characteristics in most common laboratory solvents.

Core Concepts in Solubility

The principle of "like dissolves like" is the fundamental concept governing solubility. This means that polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Ethylene glycol, and by extension this compound, is a polar molecule due to the presence of two hydroxyl (-OH or -OD) groups. These groups can engage in hydrogen bonding, which dictates its solubility in other solvents.

Solubility Data

The following table summarizes the available solubility information for this compound and Ethylene Glycol in a range of common organic solvents.

Solvent ClassificationSolvent NameThis compound SolubilityEthylene Glycol Solubility
Halogenated ChloroformSoluble[1][2]Miscible
1,2-DichloroethaneData not available~0% solubility of ethylene glycol in 1,2-dichloroethane
Carbon TetrachlorideData not available~0% solubility of ethylene glycol in carbon tetrachloride
Alcohols MethanolSlightly Soluble[1]Soluble in lower aliphatic alcohols[3]
EthanolData not availableSoluble in lower aliphatic alcohols[3]
Ketones AcetoneData not availableSoluble[3]
Ethers Diethyl EtherData not availableSlightly soluble[3]
Tetrahydrofuran (THF)Data not availableSoluble[4]
Esters Ethyl AcetateData not availableSoluble[4]
Aromatic Hydrocarbons BenzeneData not availablePractically insoluble[3]
TolueneData not availableNot miscible[4]
Aliphatic Hydrocarbons n-HexaneData not availableNot miscible[4]
Petroleum EtherData not availablePractically insoluble[3]
Other Polar Solvents WaterData not availableMiscible[3][5]
Acetic AcidData not availableSoluble[3]
GlycerolData not availableSoluble[3]

Note: The solubility of Ethylene Glycol in chloroform, benzene, 1,2-dichloroethane, carbon tetrachloride, cyclohexane, and n-hexane has been studied, with results indicating very low solubility of ethylene glycol in these solvents, with the exception of chloroform.[6] Conversely, the solubility of these organic diluents in ethylene glycol varies.[6]

Experimental Protocol for Determining Liquid-Liquid Solubility

While specific experimental protocols for determining the solubility of this compound were not found in the searched literature, a general and widely accepted method is the isothermal shake-flask method . This method is a reliable technique for determining the equilibrium solubility of a liquid in a liquid.

Objective: To determine the concentration of a solute (this compound) in a solvent at equilibrium at a constant temperature.

Materials:

  • This compound (solute)

  • Solvent of interest

  • Thermostatically controlled shaker bath or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

  • Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

  • Centrifuge (optional, for phase separation)

Procedure:

  • Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of the solute (this compound) to a known volume of the solvent. The excess solute is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent-solute system. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Phase Separation: After equilibration, the mixture must be allowed to stand undisturbed at the same temperature to allow for the separation of the two liquid phases or the settling of any undissolved solute. If the phases do not separate cleanly, centrifugation at a constant temperature can be employed.

  • Sampling: Carefully extract an aliquot from the saturated solvent phase, ensuring that none of the undissolved solute or the other phase is collected. This is a critical step, and techniques like using a syringe with a filter can be beneficial.

  • Dilution and Analysis: Accurately dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID, HPLC, NMR) to determine the concentration of this compound.

  • Data Reporting: The solubility is typically reported in units of mass per volume (e.g., g/100 mL) or moles per liter (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a liquid in a liquid using the isothermal shake-flask method.

G A Preparation of Supersaturated Mixture (Excess Solute + Solvent) B Equilibration in a Thermostatic Shaker Bath A->B Agitation at Constant T C Phase Separation (Settling or Centrifugation) B->C Allow to Settle at Constant T D Sampling of the Saturated Solvent Phase C->D Careful Aliquot Removal E Dilution of the Sample D->E Accurate Volumetric Dilution F Quantitative Analysis (e.g., GC, HPLC, NMR) E->F Instrumental Measurement G Data Reporting (Solubility at a Given Temperature) F->G Calculation and Final Result

Caption: General workflow for the isothermal shake-flask method for determining liquid-liquid solubility.

References

Ethylene Glycol-d4: A Technical Examination of its Hygroscopic Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hygroscopic nature of Ethylene Glycol-d4 (deuterated ethylene glycol). It explores the underlying physicochemical principles, presents relevant quantitative data, and details the experimental protocols used to determine moisture uptake. This document is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds and require a thorough understanding of their physical properties.

Executive Summary: Is this compound Hygroscopic?

Yes, this compound (HOCD₂CD₂OH) is unequivocally hygroscopic . This property is inherent to the molecular structure it shares with its non-deuterated counterpart, ethylene glycol. The presence of two hydroxyl (-OH) groups facilitates the formation of hydrogen bonds with water molecules in the atmosphere, leading to the absorption of moisture. The isotopic substitution of hydrogen with deuterium does not significantly alter this fundamental physical property. Safety and handling guidelines for this compound consistently recommend storage in tightly sealed containers protected from moisture, further confirming its hygroscopic nature[1][2].

Physicochemical Properties and Data

The hygroscopic behavior of this compound is a direct consequence of its molecular structure. Like standard ethylene glycol, it is a viscous, colorless liquid that is miscible with water in all proportions[1][3]. The primary distinction is the replacement of four protium atoms on the ethane backbone with deuterium, resulting in a higher molecular weight.

Comparative Physicochemical Data

The following table summarizes the key physical properties of this compound and compares them with standard Ethylene Glycol.

PropertyThis compoundEthylene Glycol
Chemical Formula C₂H₂D₄O₂C₂H₆O₂
Linear Formula HOCD₂CD₂OHHOCH₂CH₂OH
Molecular Weight 66.09 g/mol [4][5]62.07 g/mol []
CAS Number 2219-51-4[1][4]107-21-1[1]
Appearance Colorless Liquid[1][7]Colorless, syrupy liquid[3][8]
Density ~1.184 g/mL at 25 °C[4]~1.113 g/cm³ at 20 °C[]
Boiling Point 196-198 °C[1][4]197.3 °C[]
Melting Point -13 °C[1][4]-12.9 °C
Hygroscopicity Yes (inferred)Yes (documented)[3][8][9]
Quantitative Hygroscopicity Data
Relative Humidity (RH)Water Absorption at Equilibrium (% by weight)Final Glycol Concentration (% by weight)
50%20%83.3%
Data derived from studies on uninhibited ethylene glycol and is presented as a reliable estimate for this compound[3].

Logical & Structural Relationship

The hygroscopic nature of this compound is directly inherited from its parent compound, Ethylene Glycol. The isotopic labeling does not change the fundamental chemistry of the hydroxyl groups responsible for water absorption.

G EG Ethylene Glycol (HOCH₂CH₂OH) Property Hygroscopic Property EG->Property Isotope Isotopic Substitution (H → D) EG->Isotope undergoes EGD4 This compound (HOCD₂CD₂OH) EGD4->Property Reason Presence of two hydroxyl (-OH) groups Property->Reason caused by Isotope->EGD4 produces G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Dry and Tare Weighing Vessel (M1) B Add Sample and Weigh (M2) A->B C Place Sample in Controlled Humidity (Desiccator with Salt Solution) B->C D Equilibrate for Defined Time (e.g., 24h) at Constant Temp C->D E Reweigh Sample (M3) D->E F Calculate % Mass Gain [(M3-M2) / (M2-M1)] * 100 E->F

References

A Technical Guide to the Long-Term Storage and Stability of Ethylene Glycol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the best practices for the long-term storage and stability assessment of Ethylene glycol-d4 (1,1,2,2-tetradeuterioethane-1,2-diol). Ensuring the chemical and isotopic integrity of this compound is critical for its application as an internal standard, in mechanistic studies, and in the synthesis of deuterated molecules.

Core Principles of this compound Stability

This compound, as a stable isotope-labeled (SIL) compound, is not subject to radioactive decay.[1] However, its stability is contingent upon preventing chemical degradation and isotopic exchange. The primary factors influencing its long-term stability are temperature, moisture, light, and oxygen.[2]

Chemical Degradation: This involves the breakdown of the molecule into impurities. For ethylene glycol, this can include oxidation to form aldehydes (glycolaldehyde) and carboxylic acids (glycolic acid, oxalic acid).

Isotopic Exchange: This refers to the potential for the deuterium atoms on the carbon skeleton to exchange with protium from the environment, primarily from sources like water. While the C-D bond is generally stable, prolonged exposure to certain conditions (e.g., high temperatures, presence of catalysts) could facilitate this exchange, thereby reducing the isotopic purity of the material.

Recommended Long-Term Storage Conditions

The optimal storage conditions for this compound aim to mitigate the risks of chemical degradation and isotopic exchange. Due to its hygroscopic nature, careful handling is paramount.

Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Refrigerator (2-8°C) for long-term storage.[3] Room temperature is acceptable for short periods.[4][5]Reduces the rate of potential chemical degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[2]Minimizes oxidation by atmospheric oxygen.
Container Tightly sealed, light-blocking containers (e.g., amber glass vials).[2]Protects from moisture absorption and light-induced degradation.[2]
Moisture Store in a dry environment, such as a desiccator.Ethylene glycol is hygroscopic and will readily absorb atmospheric water.[6]

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing appropriate storage and handling protocols, as well as for designing stability-indicating analytical methods.

cluster_main Potential Degradation of this compound EG_d4 This compound (HOCD₂CD₂OH) Oxidation Oxidation (O₂) EG_d4->Oxidation HD_Exchange H/D Exchange (H₂O) EG_d4->HD_Exchange Glycolaldehyde Glycolaldehyde-d3 (HOCD₂CDO) Oxidation->Glycolaldehyde Initial Oxidation Glycolic_Acid Glycolic Acid-d3 (HOCD₂COOH) Glycolaldehyde->Glycolic_Acid Further Oxidation Oxalic_Acid Oxalic Acid-d2 (HOOC-COOH-d2) Glycolic_Acid->Oxalic_Acid Further Oxidation Exchanged_EG Partially Exchanged Ethylene glycol HD_Exchange->Exchanged_EG Loss of Isotopic Purity

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Stability Assessment

A robust stability testing program is essential to determine the shelf-life and confirm the integrity of this compound under defined storage conditions.

Stability Study Design and Workflow

The following diagram outlines a typical workflow for a long-term stability study.

cluster_workflow Stability Study Workflow start Obtain High-Purity This compound initial_analysis Initial Analysis (T=0) - Purity (GC/HPLC) - Isotopic Enrichment (MS, NMR) - Water Content (Karl Fischer) start->initial_analysis storage Store Aliquots under Defined Conditions (e.g., 2-8°C, RT, Accelerated) initial_analysis->storage time_points Test at Pre-defined Time Points (e.g., 3, 6, 12, 24 months) storage->time_points analysis Re-analyze Samples - Purity - Isotopic Enrichment - Appearance time_points->analysis data_eval Evaluate Data - Compare to T=0 - Identify Trends analysis->data_eval end Determine Shelf-Life and Re-test Date data_eval->end

Caption: Experimental workflow for a long-term stability study.

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive stability assessment.

Quantitative Data on Analytical Methods

TechniquePurposeTypical ParametersDetection Limit (for impurities)
Gas Chromatography (GC-FID) Chemical PurityColumn: Capillary column suitable for polar compounds (e.g., PEG column). Injector Temp: 250°C. Detector Temp: 270°C. Oven Program: Gradient for separation of impurities.~10 ppm[7]
High-Performance Liquid Chromatography (HPLC-RID) Chemical PurityColumn: C18 or specialized columns for organic acids/alcohols. Mobile Phase: Isocratic, e.g., dilute sulfuric acid. Detector: Refractive Index Detector (RID).~10 ppm[8]
Mass Spectrometry (MS) Isotopic PurityCoupled with GC (GC-MS) to determine the mass-to-charge ratio and confirm the deuteration pattern.N/A
Nuclear Magnetic Resonance (NMR) Spectroscopy Structure & Isotopic Purity¹H NMR to detect any residual protic signals. ²H NMR to confirm deuterium incorporation.N/A
Karl Fischer Titration Water ContentCoulometric or volumetric titration to quantify water content, a key factor in potential degradation.~10 ppm
Detailed Protocol: GC-FID for Chemical Purity

This protocol outlines a method for determining the chemical purity of this compound and detecting potential degradation products.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

    • If available, prepare a mixed standard containing potential impurities (e.g., glycolaldehyde, glycolic acid) at known concentrations.

  • Sample Preparation:

    • At each stability time point, accurately weigh a portion of the stored this compound and dissolve it in the same solvent to the same target concentration as the standard.

  • GC-FID Analysis:

    • Inject a defined volume (e.g., 1 µL) of the standard and sample solutions into the GC-FID system.

    • Run the analysis using a validated temperature program that allows for the separation of the main this compound peak from any potential impurities.

  • Data Analysis:

    • Calculate the purity of the this compound sample using the area percent method from the resulting chromatogram.

    • Identify and quantify any impurity peaks by comparing their retention times and responses to the impurity standards, if used.

Decision-Making for Storage

The following flowchart can guide researchers in selecting the appropriate storage conditions based on the intended duration of storage and available facilities.

cluster_decision Storage Condition Decision Tree start Start: New Batch of This compound duration Intended Storage Duration? start->duration short_term Store at Room Temperature (Tightly Sealed, Protected from Light) duration->short_term < 6 Months long_term Store at 2-8°C duration->long_term > 6 Months end Proceed with Experiment short_term->end inert_avail Inert Atmosphere Available? long_term->inert_avail store_inert Store under Argon/Nitrogen in a Desiccator inert_avail->store_inert Yes store_no_inert Ensure Vial is Tightly Sealed and Store in a Desiccator inert_avail->store_no_inert No store_inert->end store_no_inert->end

Caption: Decision tree for selecting appropriate storage conditions.

Conclusion

The long-term stability of this compound is best maintained by controlling environmental factors, particularly temperature, moisture, and oxygen. For multi-year storage, refrigeration (2-8°C) in a tightly sealed, light-resistant container, preferably under an inert atmosphere, is strongly recommended. Regular stability testing using methods such as GC-FID for chemical purity and MS for isotopic integrity is crucial to ensure the material remains fit for its intended use over time. Adherence to these guidelines will help researchers and drug development professionals maintain the quality and reliability of this important deuterated compound.

References

An In-depth Technical Guide to the Natural Abundance of Deuterium in Ethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium in ethylene glycol. It covers the fundamental principles of deuterium distribution, detailed experimental protocols for its quantification, and the potential for isotopic fractionation during chemical synthesis. While specific quantitative data for ethylene glycol is not extensively published, this guide synthesizes established principles and methodologies to provide a robust framework for its analysis.

Introduction to Deuterium and its Natural Abundance

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen, containing one proton and one neutron in its nucleus.[1] The most common hydrogen isotope, protium (¹H), has only a proton.[] On Earth, deuterium accounts for approximately 0.0156% of all hydrogen atoms.[1] This natural abundance, however, is not perfectly uniform. It can vary depending on the source of the hydrogen, particularly in water, which is a primary reactant in many chemical syntheses.[3]

The mean abundance of deuterium in ocean water, defined by the Vienna Standard Mean Ocean Water (VSMOW) standard, is approximately 155.76 parts per million (ppm).[1] This value serves as a universal reference point. However, the precise deuterium content of an organic molecule like ethylene glycol will be influenced by the isotopic composition of its starting materials and any isotopic fractionation that occurs during its synthesis.

Table 1: General Natural Abundance of Deuterium

IsotopeSymbolNatural Abundance (%)Approximate Ratio
Protium¹H> 99.98%-
Deuterium²H, D~ 0.0156%1 in 6,420 hydrogen atoms

Data sourced from multiple references, providing a generally accepted average.[1][3]

Isotopic Fractionation in Ethylene Glycol Synthesis

Isotopic fractionation is the process that affects the relative abundance of isotopes. During a chemical reaction, molecules containing the heavier deuterium isotope may react at a slightly different rate than those containing protium. This phenomenon is known as the Kinetic Isotope Effect (KIE) .[4][5]

The C-D bond is stronger than the C-H bond due to a lower zero-point vibrational energy.[6] Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step.[4][7] In the industrial synthesis of ethylene glycol, for example via the hydrolysis of ethylene oxide, the isotopic composition of the water and ethylene feedstock, along with the specific reaction conditions, can lead to a final product with a deuterium abundance that deviates slightly from the general terrestrial average.

Below is a simplified logical diagram illustrating a common synthesis route for ethylene glycol and highlighting the stages where isotopic effects can influence the final deuterium content.

G cluster_feedstock Feedstock with Natural Isotope Ratios cluster_synthesis Synthesis & Fractionation cluster_product Final Product Ethylene Ethylene (from petroleum) EO_Formation 1. Ethylene Oxidation Ethylene->EO_Formation Water Water (H₂O with natural D/H ratio) Hydrolysis 2. Ethylene Oxide Hydrolysis (Kinetic Isotope Effect Possible) Water->Hydrolysis Reactant EO_Formation->Hydrolysis Ethylene Oxide EG Ethylene Glycol (Final D/H Ratio) Hydrolysis->EG

Caption: Ethylene Glycol synthesis pathway and potential isotopic fractionation points.

Experimental Protocols for Deuterium Quantification

The determination of deuterium at natural abundance requires sensitive and precise analytical techniques. The two primary methods for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy and Isotope Ratio Mass Spectrometry (IRMS).

²H-NMR spectroscopy directly measures the resonance of deuterium nuclei, providing information about the intramolecular distribution of deuterium. While less sensitive than IRMS, it is invaluable for determining site-specific isotope ratios.

Table 2: Experimental Protocol for Natural Abundance ²H-NMR

StepProcedureKey Considerations & Details
1. Sample Preparation Prepare a high-concentration solution of ethylene glycol in a non-deuterated, high-purity solvent (e.g., acetone, chloroform).Solvent Choice: Using a protonated solvent is critical to avoid a massive solvent signal that would overwhelm the analyte's natural abundance signals.[8] Concentration: The sample should be as concentrated as possible to maximize the signal-to-noise ratio.
2. NMR Instrument Setup Use a high-field NMR spectrometer (e.g., ≥ 500 MHz) equipped with a sensitive cryoprobe.High Field: A higher magnetic field increases sensitivity and spectral dispersion.[9] Probe: A cryoprobe significantly enhances sensitivity, which is crucial for detecting the very low natural abundance signal.
3. Acquisition Parameters - Lock: Turn the deuterium lock OFF. The experiment must be run unlocked.[8][10] - Shimming: Perform gradient shimming on the proton signal of the sample.[8] - Pulse Program: Use a simple pulse-acquire sequence. - Acquisition Time: Set a long acquisition time (e.g., 2-4 seconds) for high resolution. - Relaxation Delay: Ensure a sufficient relaxation delay (5 x T₁) to allow for full relaxation of the deuterium nuclei, ensuring quantitative results. - Number of Scans (nt): A large number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
4. Data Processing - Apply a small line-broadening exponential function to improve the signal-to-noise ratio. - Perform Fourier transformation, phasing, and baseline correction.Referencing: The chemical shift can be referenced to the natural abundance deuterium signal of the known solvent. The ²H and ¹H chemical shift scales are nearly identical.[8]
5. Quantification Integrate the area of the deuterium signals corresponding to the different positions in the ethylene glycol molecule (hydroxyl and methylene). The ratio of these integrals reflects the intramolecular distribution of deuterium.Absolute Quantification: This is challenging. For total deuterium content, comparison against a certified reference material with a known D/H ratio is required.

GC-IRMS provides a highly sensitive and accurate measurement of the bulk D/H ratio in a sample. The sample is first separated by gas chromatography and then combusted or pyrolyzed to H₂ and HD gas, the ratio of which is measured by the mass spectrometer.

Table 3: Experimental Protocol for GC-IRMS

StepProcedureKey Considerations & Details
1. Sample Preparation Dilute the ethylene glycol sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration appropriate for GC injection (typically in the ppm range).Purity: The sample must be pure, as co-eluting impurities will interfere with the isotopic measurement. Derivatization: For some compounds, derivatization may be necessary to improve volatility and chromatographic performance. For ethylene glycol, direct injection is often feasible.
2. GC Separation - Injector: Use a split/splitless injector. Optimize the split ratio for the sample concentration. - Column: Select a GC column that provides good peak shape and separation for ethylene glycol (e.g., a polar wax-type column). - Oven Program: Develop a temperature program that ensures a sharp, symmetrical peak for ethylene glycol.
3. Conversion to H₂ Gas The GC eluent is directed into a high-temperature conversion reactor (pyrolysis or combustion/reduction). For hydrogen isotope analysis, a pyrolysis reactor containing chromium is typically used at >1000 °C.Reactor Condition: The reactor must be well-maintained to ensure complete and instantaneous conversion of the sample to H₂ gas.[11]
4. IRMS Analysis The H₂ gas is introduced into the ion source of the isotope ratio mass spectrometer. The instrument simultaneously measures the ion beams for mass-to-charge ratios (m/z) 2 (H₂) and 3 (HD).Reference Gas: A reference H₂ gas with a known D/H ratio is pulsed into the mass spectrometer to allow for differential measurement and calibration.
5. Data Analysis The D/H ratio is calculated from the ratio of the m/z 3 and m/z 2 ion beam intensities. Results are typically expressed in delta (δ) notation (δ²H) in per mil (‰) relative to the VSMOW standard.Calibration: The system must be calibrated using international standards (e.g., VSMOW, SLAP) to ensure data accuracy and comparability.

Workflow for Deuterium Abundance Determination

The logical flow from sample acquisition to final data interpretation is crucial for obtaining reliable results. The following diagram outlines a generalized workflow applicable to both NMR and IRMS techniques.

G cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Interpretation Sample Ethylene Glycol Sample Prep Sample Dilution / Preparation Sample->Prep Std Isotopic Standards (VSMOW) Method Select Method Std->Method Calibration Solvent High-Purity Solvent Solvent->Prep Prep->Method NMR ²H-NMR Spectroscopy Method->NMR Site-Specific IRMS GC-IRMS Method->IRMS Bulk Ratio NMR_Data Process NMR Spectra (Integration, Referencing) NMR->NMR_Data IRMS_Data Calculate δ²H vs. VSMOW IRMS->IRMS_Data Report Final Report: - Intramolecular Distribution (NMR) - Bulk D/H Ratio (IRMS) NMR_Data->Report IRMS_Data->Report

References

Environmental Fate and Degradation of Deuterated Glycols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated glycols, including deuterated ethylene glycol (d-EG) and deuterated propylene glycol (d-PG), are increasingly utilized in various industrial and pharmaceutical applications. Their unique isotopic properties, which are valuable in mechanistic and metabolic studies, also influence their environmental fate and degradation. This technical guide provides an in-depth analysis of the environmental persistence of deuterated glycols, focusing on the kinetic isotope effect (KIE) on their biodegradation pathways. Quantitative data on the degradation of non-deuterated glycols are presented, and estimations for their deuterated counterparts are provided based on established KIEs. Detailed experimental protocols for assessing the environmental fate of these compounds are also outlined, along with diagrams of key metabolic pathways and experimental workflows.

Introduction

Glycols such as ethylene glycol (EG) and propylene glycol (PG) are high-production-volume chemicals with a well-documented environmental fate, characterized by rapid biodegradation in soil and water.[1][2] The substitution of hydrogen with deuterium (D) to create deuterated glycols introduces a significant kinetic isotope effect (KIE), primarily impacting the rate-limiting steps in their microbial degradation. The C-D bond is stronger than the C-H bond, leading to a slower enzymatic cleavage and, consequently, a reduced rate of degradation.[3] This guide explores the implications of deuteration on the environmental persistence of glycols, providing a critical resource for researchers and professionals in drug development and environmental science.

Biodegradation of Glycols: The Kinetic Isotope Effect

The primary mechanism for the degradation of glycols in the environment is microbial metabolism. The initial and often rate-limiting step in this process is the oxidation of the alcohol group, catalyzed by alcohol dehydrogenases.[4][5]

Studies on the enzymatic oxidation of deuterated alcohols have demonstrated a significant kinetic isotope effect. For instance, the oxidation of ethanol with deuterium substitution on the carbon bearing the hydroxyl group exhibits a KIE of approximately 3.0 to 4.5, meaning the reaction proceeds 3.0 to 4.5 times slower than with non-deuterated ethanol.[6][7] This effect is attributed to the greater energy required to break the C-D bond compared to the C-H bond in the transition state of the reaction.[3]

Given that the initial enzymatic oxidation is the rate-determining step in glycol degradation, a similar KIE is expected for deuterated glycols. This would lead to a significantly longer environmental half-life for deuterated glycols compared to their non-deuterated analogs.

Quantitative Data on Glycol Degradation

The following tables summarize the available quantitative data on the environmental degradation of ethylene glycol and propylene glycol. Estimated values for their deuterated counterparts are provided, assuming a conservative KIE of 3.0.

Table 1: Environmental Half-life of Ethylene Glycol and Deuterated Ethylene Glycol

Environmental CompartmentConditionHalf-life of Ethylene GlycolEstimated Half-life of Deuterated Ethylene Glycol (d-EG)Reference(s)
Surface WaterAerobic1 - 4 days3 - 12 days[1]
Surface WaterAnaerobic3 - 5 days9 - 15 days[1]
SoilAerobicSimilar to or less than surface waterSimilar to or less than surface water (with KIE)[1]
AtmospherePhotochemical oxidation~2 days~2 days (KIE not applicable to this process)[2][8]

Table 2: Environmental Half-life of Propylene Glycol and Deuterated Propylene Glycol

Environmental CompartmentConditionHalf-life of Propylene GlycolEstimated Half-life of Deuterated Propylene Glycol (d-PG)Reference(s)
Surface WaterAerobic1 - 4 days3 - 12 days[1]
Surface WaterAnaerobic3 - 5 days9 - 15 days[1]
SoilAerobicSimilar to or less than surface waterSimilar to or less than surface water (with KIE)[1]
AtmospherePhotochemical oxidation~0.8 days~0.8 days (KIE not applicable to this process)[1]

Table 3: Biodegradation Rates of Propylene Glycol in Soil at Various Temperatures

TemperatureAverage Biodegradation Rate of Propylene Glycol (mg/kg soil/day)Estimated Average Biodegradation Rate of Deuterated Propylene Glycol (d-PG) (mg/kg soil/day)Reference(s)
-2 °C2.3~0.77[1]
8 °C27.0~9.0[1]
25 °C93.3~31.1[1]

Microbial Degradation Pathways

The biodegradation of ethylene glycol and propylene glycol proceeds through several key enzymatic steps. The following diagrams illustrate the primary aerobic degradation pathways.

Ethylene_Glycol_Degradation EG Ethylene Glycol Glycolaldehyde Glycolaldehyde EG->Glycolaldehyde Alcohol Dehydrogenase (Rate-limiting step affected by KIE) Glycolic_Acid Glycolic Acid Glycolaldehyde->Glycolic_Acid Aldehyde Dehydrogenase Glyoxylic_Acid Glyoxylic Acid Glycolic_Acid->Glyoxylic_Acid Glycolate Oxidase TCA_Cycle TCA Cycle Glyoxylic_Acid->TCA_Cycle

Aerobic degradation pathway of ethylene glycol.

Propylene_Glycol_Degradation PG Propylene Glycol Lactaldehyde Lactaldehyde PG->Lactaldehyde Alcohol Dehydrogenase (Rate-limiting step affected by KIE) Lactic_Acid Lactic Acid Lactaldehyde->Lactic_Acid Aldehyde Dehydrogenase Pyruvate Pyruvate Lactic_Acid->Pyruvate Lactate Dehydrogenase TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle

Aerobic degradation pathway of propylene glycol.

Experimental Protocols for Assessing Biodegradation

A standardized approach to evaluating the biodegradation of deuterated glycols is crucial for obtaining reliable and comparable data. The following protocol outlines a typical aerobic biodegradation study in an aqueous medium.

Objective

To determine the rate of aerobic biodegradation of a deuterated glycol in an aqueous medium using a microbial inoculum from a relevant environmental source (e.g., activated sludge, surface water).

Materials
  • Deuterated glycol (e.g., d-EG, d-PG)

  • Non-deuterated glycol (for comparison)

  • Microbial inoculum (e.g., activated sludge from a wastewater treatment plant)

  • Mineral salts medium

  • Respirometer or dissolved oxygen meter

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Incubator shaker

Methodology
  • Preparation of Inoculum: Acclimatize the microbial inoculum to the test conditions by incubation with a low concentration of the non-deuterated glycol for a period of 7-14 days.

  • Test Setup: Prepare test flasks containing the mineral salts medium, the microbial inoculum, and the deuterated glycol at a known concentration. Include control flasks with:

    • Inoculum and non-deuterated glycol (positive control)

    • Inoculum only (background respiration control)

    • Deuterated glycol and sterile medium (abiotic degradation control)

  • Incubation: Incubate the flasks under aerobic conditions at a constant temperature (e.g., 20-25°C) in a shaker.

  • Monitoring: Monitor the biodegradation process by measuring:

    • Oxygen consumption over time using a respirometer.

    • The concentration of the deuterated glycol and its potential metabolites at regular intervals using GC-MS.

  • Data Analysis: Calculate the percentage of biodegradation over time. Determine the half-life of the deuterated glycol under the test conditions.

Biodegradation_Workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_incubation Incubation & Monitoring cluster_analysis Data Analysis Inoculum Microbial Inoculum Test_Flasks Prepare Test Flasks (Substance + Inoculum + Medium) Inoculum->Test_Flasks Control_Flasks Prepare Control Flasks (Positive, Background, Abiotic) Inoculum->Control_Flasks Medium Mineral Salts Medium Medium->Test_Flasks Medium->Control_Flasks Test_Substance Deuterated Glycol Test_Substance->Test_Flasks Incubate Incubate at Constant Temperature with Shaking Test_Flasks->Incubate Control_Flasks->Incubate Monitor Monitor O2 Consumption and Analyte Concentration (GC-MS) Incubate->Monitor Calculate Calculate % Biodegradation Monitor->Calculate Determine Determine Half-life Calculate->Determine

Workflow for an aerobic biodegradation study.

Analytical Methods

The accurate quantification of deuterated glycols and their metabolites in environmental matrices is essential for fate and transport studies. Gas chromatography-mass spectrometry (GC-MS) is the preferred analytical technique due to its high sensitivity and specificity.

Sample Preparation:

  • Water Samples: Direct injection may be possible for clean water samples. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to concentrate the analytes and remove interferences.

  • Soil and Sediment Samples: Extraction with a suitable solvent (e.g., methanol, acetonitrile) followed by cleanup steps is typically required.

GC-MS Analysis:

  • Derivatization: Glycols are often derivatized prior to GC-MS analysis to improve their volatility and chromatographic properties.

  • Isotope Dilution: The use of a deuterated internal standard is highly recommended for accurate quantification, as it compensates for matrix effects and variations in extraction efficiency.

Conclusion

The substitution of hydrogen with deuterium in glycol molecules has a pronounced effect on their environmental degradation. The kinetic isotope effect, particularly on the initial alcohol dehydrogenase-catalyzed oxidation, leads to a significant reduction in the rate of biodegradation. This results in a longer environmental persistence of deuterated glycols compared to their non-deuterated counterparts. Researchers and professionals working with deuterated glycols must consider their increased environmental half-life when assessing their potential environmental impact. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting robust environmental fate studies of these important compounds.

References

Methodological & Application

Application Notes and Protocols for Using Ethylene Glycol-d4 as an NMR Solvent for Polar Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of organic molecules. The choice of a suitable deuterated solvent is paramount for obtaining high-quality NMR spectra. For highly polar compounds, such as carbohydrates, peptides, and polar metabolites, common NMR solvents like chloroform-d (CDCl₃) are often inadequate due to poor solubility. While solvents like deuterium oxide (D₂O) and dimethyl sulfoxide-d6 (DMSO-d6) are frequently employed, ethylene glycol-d4 (HOCD₂CD₂OH) presents a valuable alternative with unique properties. Its high polarity, ability to form strong hydrogen bonds, and wide liquid range make it particularly suitable for studying polar analytes, especially in variable temperature experiments.

These application notes provide a comprehensive guide to the effective use of this compound as an NMR solvent for polar compounds. Detailed protocols for sample preparation and spectral acquisition are provided, along with a comparison of its properties with other common polar NMR solvents.

Advantages and Applications of this compound in NMR Spectroscopy

This compound offers several key advantages for the NMR analysis of polar compounds:

  • Excellent Solvating Power for Polar Molecules: Due to its two hydroxyl groups, ethylene glycol is highly effective at dissolving a wide range of polar compounds that have limited solubility in other common NMR solvents. This includes many carbohydrates, amino acids, peptides, and polar natural products.

  • Wide Temperature Range: With a boiling point of 196-198 °C and a melting point of -13 °C, this compound is suitable for a broad range of variable temperature (VT) NMR studies.[1] This is particularly useful for investigating temperature-dependent conformational changes, reaction kinetics, and protein folding/unfolding.

  • Hydrogen Bonding Studies: The hydroxyl groups of this compound can participate in hydrogen bonding with the analyte, which can be advantageous for studying intermolecular interactions and the role of hydrogen bonds in molecular conformation.

  • Use as an Internal NMR Thermometer: The chemical shift difference between the hydroxyl (-OH) and methylene (-CD₂-) protons of ethylene glycol is temperature-dependent, allowing it to be used as an internal thermometer for accurate temperature calibration within the NMR sample.

Primary Applications Include:

  • Structural elucidation of complex carbohydrates and oligosaccharides.

  • Conformational analysis of peptides and small proteins.

  • Metabolomics studies involving polar metabolites.

  • Monitoring reactions involving polar substrates and reagents.

  • Variable temperature studies of dynamic processes.

Physicochemical and NMR Properties of this compound

A summary of the key properties of this compound is presented below, with a comparison to other common polar deuterated solvents.

Properties of this compound
PropertyValueReference
Linear Formula HOCD₂CD₂OH[1]
Molecular Weight 66.09 g/mol [1]
Melting Point -13 °C[1]
Boiling Point 196-198 °C[1]
Density (at 25 °C) 1.184 g/mL[1]
Isotopic Purity ≥98 atom % D[1]
Comparison with Other Polar NMR Solvents
PropertyThis compoundDMSO-d6D₂O
¹H Residual Peak (ppm) ~3.47 (D-O-H ), ~4.5-5.5 (-OH )2.504.79
¹³C Residual Peak (ppm) ~6239.5-
Melting Point (°C) -1318.53.8
Boiling Point (°C) 196-198189101.4
Viscosity (cP at 25°C) ~16.11.990.89
Hygroscopic YesYesYes
Protic/Aprotic ProticAproticProtic

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The higher viscosity of this compound requires particular attention during the dissolution and filtration steps.

Materials:

  • Analyte (polar compound)

  • This compound

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

  • Filter (e.g., pipette with a small cotton or glass wool plug)

Protocol:

  • Weighing the Analyte:

    • For ¹H NMR of small molecules (<1000 g/mol ), weigh 5-25 mg of the analyte directly into a clean, dry vial.[2]

    • For ¹³C NMR, a higher concentration is generally required, typically 20-100 mg of the analyte.[2]

    • For peptides and proteins, the required amount will depend on the molecular weight and solubility, but concentrations of 0.5-5 mM are common.[2][3]

  • Solvent Addition:

    • Add approximately 0.6-0.7 mL of this compound to the vial containing the analyte. This volume should provide a sample height of about 4-5 cm in a standard 5 mm NMR tube.[4]

  • Dissolution:

    • Cap the vial and vortex the mixture thoroughly. Due to the viscosity of this compound, complete dissolution may take longer than with less viscous solvents.

    • Gentle heating in a warm water bath can aid in the dissolution of sparingly soluble compounds.

    • Visually inspect the solution to ensure the analyte has completely dissolved.

  • Filtration:

    • It is crucial to remove any particulate matter from the sample to avoid poor resolution and shimming difficulties.

    • Prepare a filter by placing a small, tight plug of cotton or glass wool into a Pasteur pipette.

    • Transfer the prepared NMR solution through the filter into a clean, dry 5 mm NMR tube.

  • Capping and Labeling:

    • Cap the NMR tube securely and label it clearly with the sample identification.

G Experimental Workflow for NMR Sample Preparation A Weigh Analyte B Add this compound A->B C Vortex to Dissolve (Gentle Heating if Necessary) B->C D Filter Solution into NMR Tube C->D E Cap and Label NMR Tube D->E F Acquire NMR Spectrum E->F

NMR Sample Preparation Workflow
NMR Data Acquisition

The acquisition parameters for NMR spectra in this compound may require optimization, particularly due to its viscosity, which can lead to broader lines.

General Instrument Settings:

  • Temperature: Start with room temperature (298 K). For viscous samples or to improve resolution, increasing the temperature (e.g., to 313 K or higher) can be beneficial.

  • Locking and Shimming: Lock on the deuterium signal of this compound. Perform standard shimming procedures to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is typically sufficient.

    • Spectral Width: A spectral width of 12-16 ppm is usually adequate.

    • Number of Scans (NS): This will depend on the sample concentration. Start with 16 or 32 scans and adjust as needed to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point. For quantitative analysis, a longer delay (5 times the longest T₁) is necessary.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.

    • Spectral Width: A spectral width of 200-240 ppm is typical.

    • Number of Scans (NS): A significantly larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus. Start with 1024 scans and increase as needed.

    • Relaxation Delay (d1): A delay of 2 seconds is a common starting point.

Addressing Line Broadening:

The higher viscosity of this compound can result in broader NMR signals compared to less viscous solvents. To mitigate this:

  • Increase Temperature: Acquiring the spectrum at a higher temperature will decrease the solvent viscosity and can significantly sharpen the lines.

  • Optimize Shimming: Careful and thorough shimming is essential.

  • Use Appropriate Processing: Applying a gentle resolution enhancement window function (e.g., Gaussian multiplication) during data processing can improve the appearance of the spectrum. However, be cautious not to introduce artifacts.

Logical Workflow for Solvent Selection

The decision to use this compound should be based on the properties of the analyte and the experimental goals.

G Decision-Making for NMR Solvent Selection A Is the analyte polar? B Try standard polar solvents (D2O, DMSO-d6, Methanol-d4) A->B Yes X Use non-polar solvent (e.g., CDCl3) A->X No C Is the analyte soluble? B->C D Proceed with NMR analysis C->D Yes E Consider this compound C->E No F Are variable temperature studies required? E->F F->E No G This compound is a strong candidate F->G Yes

Solvent Selection Workflow

Conclusion

This compound is a valuable, albeit less common, NMR solvent for the analysis of highly polar compounds. Its excellent solvating power and wide temperature range make it particularly well-suited for challenging samples and for studies of dynamic processes. While its higher viscosity can present challenges in terms of line broadening, these can often be overcome with careful sample preparation and optimization of acquisition parameters, such as increased temperature. By following the protocols outlined in these application notes, researchers can effectively utilize this compound to obtain high-quality NMR data for a wide range of polar analytes.

References

Application Note: Ethylene Glycol-d4 as an Internal Standard for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of ethylene glycol in various matrices, particularly in biological samples and pharmaceutical formulations, is critical for toxicological assessments and quality control. Gas chromatography-mass spectrometry (GC-MS) is a widely employed analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is paramount for achieving reliable and reproducible quantitative results by correcting for variations in sample preparation and instrument response. This application note details a robust GC-MS method utilizing ethylene glycol-d4 as an internal standard for the precise quantification of ethylene glycol.

This compound is an ideal internal standard for this analysis as it shares near-identical chemical and physical properties with the unlabeled analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation.[1] However, its mass difference allows for clear differentiation by the mass spectrometer, enabling accurate normalization of the analyte signal.

Principle of Internal Standard Quantification

The internal standard (IS) method involves adding a known amount of a chemically similar but isotopically distinct compound (this compound) to all samples, calibration standards, and quality controls. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification. This approach effectively mitigates errors arising from sample loss during preparation, injection volume variability, and fluctuations in the mass spectrometer's ionization and detection efficiency.

G1 cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Sample Spiked_Sample Sample + Internal Standard Sample->Spiked_Sample IS This compound (Known Conc.) IS->Spiked_Sample Extraction_Derivatization Extraction & Derivatization Spiked_Sample->Extraction_Derivatization GC_Separation GC Separation Extraction_Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: Principle of Internal Standard Quantification Workflow.

Experimental Protocols

This section details the methodology for the quantification of ethylene glycol in a biological matrix (e.g., whole blood or urine) using this compound as an internal standard, followed by GC-MS analysis.

Materials and Reagents
  • Ethylene Glycol (analyte)

  • This compound (internal standard)

  • Acetonitrile (ice-cold)

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for derivatization

  • Pentafluorophenylhydrazine (PFPH) for derivatization

  • Methanol

  • Deionized Water

  • Calibrators and Quality Control (QC) samples prepared in the matrix of interest

Sample Preparation and Derivatization
  • Sample Aliquoting: Transfer 50 µL of the sample (calibrator, QC, or unknown) into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 5 µL of a 1 mg/mL this compound solution in methanol to each tube.

  • Protein Precipitation: Add 250 µL of ice-cold acetonitrile to each tube and vortex thoroughly to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 13,500 rpm at room temperature to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean tube.

  • Derivatization: A simultaneous derivatization of different functional groups can be achieved.[2] The supernatant is treated with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and pentafluorophenylhydrazine (PFPH).[2]

  • Incubation: The reaction mixture is incubated to ensure complete derivatization.

  • Sample Transfer: After cooling, the derivatized sample is transferred to a GC-MS autosampler vial for analysis.

G2 Start Start Aliquot 1. Aliquot 50 µL Sample Start->Aliquot Spike 2. Spike with 5 µL This compound (1 mg/mL) Aliquot->Spike Precipitate 3. Add 250 µL Ice-Cold Acetonitrile & Vortex Spike->Precipitate Centrifuge 4. Centrifuge at 13,500 rpm Precipitate->Centrifuge Transfer 5. Transfer 200 µL Supernatant Centrifuge->Transfer Derivatize 6. Add MTBSTFA & PFPH Transfer->Derivatize Incubate 7. Incubate for Derivatization Derivatize->Incubate Analyze GC-MS Analysis Incubate->Analyze

Caption: Experimental Workflow for Sample Preparation.

GC-MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a gas chromatograph.

Table 1: GC-MS/MS Operating Parameters

ParameterValue
Gas Chromatograph
GC ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Oven ProgramInitial 80°C for 1 min, ramp at 10°C/min to 245°C, hold for 3.5 min
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Analysis ModeMultiple Reaction Monitoring (MRM)
Ion Source Temperature250 °C
Transfer Line Temp.250 °C

Data Presentation

The use of this compound as an internal standard allows for the development of a robust and linear calibration curve, leading to accurate quantification over a defined concentration range.

Chromatographic and Mass Spectrometric Data

The derivatization step improves the chromatographic peak shape and allows for the selection of specific and high m/z fragment ions for monitoring, which enhances the selectivity of the method.

Table 2: Representative Chromatographic and Mass Spectrometric Data

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Ethylene Glycol Derivative~7.5To be determined based on derivatizationTo be determinedTo be determined
This compound Derivative~7.5To be determined based on derivatizationTo be determinedTo be determined

Note: The exact retention times and m/z values will depend on the specific derivatization agent used and the GC-MS system configuration. For silylated derivatives, characteristic ions would be monitored.

Method Validation Data

A comprehensive validation of the method should be performed to ensure its reliability for the intended application.

Table 3: Summary of Method Validation Parameters

ParameterResult
Linearity (R²)≥ 0.996
Lower Limit of Quantification (LLOQ)1.0 µg/mL
Limit of Detection (LOD)14.2 ng/mL
Intraday Precision (RSD%)< 7%
Intraday AccuracyWithin ±15% of nominal concentration

The validation data presented are based on a published method and may vary depending on the laboratory and specific application.[2]

Conclusion

The use of this compound as an internal standard in GC-MS analysis provides a highly accurate and precise method for the quantification of ethylene glycol. The detailed protocol and performance characteristics outlined in this application note demonstrate a robust methodology suitable for implementation in research, clinical, and quality control laboratories. The co-elution and similar chemical behavior of the deuterated internal standard with the native analyte ensure effective correction for analytical variability, leading to high-quality, reliable data.

References

Application Note: Quantification of Ethylene Glycol in Biological Matrices using Ethylene Glycol-d4 as an Internal Standard by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylene glycol is a compound of significant interest in clinical and forensic toxicology due to its presence in antifreeze and other industrial products.[1][2] Accurate and reliable quantification in biological matrices such as serum and whole blood is crucial for diagnosing and managing poisonings. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ethylene glycol, utilizing its deuterated analog, ethylene glycol-d4, as an internal standard to ensure high accuracy and precision. Two primary sample preparation methodologies are presented: a direct analysis following protein precipitation and a more sensitive approach involving derivatization.

The use of a deuterated internal standard like this compound is critical in LC-MS analysis as it co-elutes with the analyte and experiences similar ionization effects, effectively compensating for matrix effects and variations in sample preparation and instrument response.[3] This leads to improved reproducibility and reliability of the quantitative results.

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS methods for ethylene glycol analysis using this compound as an internal standard.

Table 1: Method Performance without Derivatization

ParameterValueReference
Linearity Range100 - 4000 µg/mL[3][4]
Limit of Detection (LOD)35 µg/mL[3][4]
Limit of Quantification (LOQ)98 µg/mL (recommended at 300 µg/mL)[3]
MatrixHuman Serum[3][4]

Table 2: Method Performance with Benzoyl Chloride Derivatization

ParameterValueReference
Linearity Range1 - 2000 mg/L[1]
Limit of Detection (LOD)0.18 - 1.1 mg/L[1][2]
Limit of Quantification (LOQ)0.4 - 2.3 mg/L[1][2]
MatrixSerum[1][2]

Experimental Protocols

Two detailed experimental protocols are provided below. The choice of method may depend on the required sensitivity and the complexity of the sample matrix.

Protocol 1: Direct Analysis of Ethylene Glycol in Serum by Protein Precipitation

This method is rapid and suitable for emergency toxicology screening where high concentrations of ethylene glycol are expected.

Materials:

  • Ethylene Glycol

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Ammonium Acetate

  • Acetic Acid

  • Human Serum (for calibration standards and quality controls)

  • Microcentrifuge tubes

  • Autosampler vials

Procedure:

  • Preparation of Standards and Internal Standard Solution:

    • Prepare a stock solution of ethylene glycol in water.

    • Prepare a stock solution of this compound in water.

    • Prepare working solutions of ethylene glycol by diluting the stock solution with drug-free human serum to create calibration standards (e.g., 100, 500, 1000, 2000, 4000 µg/mL).

    • Prepare a working internal standard solution of this compound in acetonitrile.

  • Sample Preparation:

    • To a 1.5 mL microcentrifuge tube, add 50 µL of serum sample, calibrator, or quality control.

    • Add 200 µL of the internal standard solution (this compound in acetonitrile).[5]

    • Vortex the mixture for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.[1]

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity or equivalent

  • Column: Luna 5µm C18(2) 100A, 150mm x 2mm[3][4]

  • Mobile Phase A: 95:5 Water:Methanol with 10 mmol/L ammonium acetate and 0.1% acetic acid[3][4]

  • Mobile Phase B: 3:97 Water:Methanol with 10 mmol/L ammonium acetate and 0.1% acetic acid[3][4]

  • Gradient: Isocratic or a shallow gradient depending on the separation needs.

  • Flow Rate: 0.3 mL/min[1]

  • Injection Volume: 10 µL[1]

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor the specific precursor to product ion transitions for ethylene glycol and this compound. Adduct formation with sodium may be utilized for signal enhancement.[3][4]

Experimental Workflow for Protein Precipitation

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Serum Sample (50 µL) IS Add Internal Standard (this compound in ACN, 200 µL) Sample->IS Vortex Vortex (30s) IS->Vortex Centrifuge Centrifuge (10,000g, 5 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS Inject into LC-MS/MS Supernatant->LCMS Data Data Acquisition & Quantification LCMS->Data

Caption: Workflow for direct analysis via protein precipitation.

Protocol 2: Sensitive Analysis of Ethylene Glycol in Serum by Derivatization

This method offers lower detection limits by derivatizing ethylene glycol with benzoyl chloride, which improves its chromatographic retention and ionization efficiency.[1][2]

Materials:

  • Ethylene Glycol

  • This compound (Internal Standard)

  • Benzoyl Chloride

  • Sodium Hydroxide (4 M)

  • Glycine (10%)

  • Pentane

  • Acetonitrile (LC-MS Grade)

  • Ammonium Formate (20 mM, pH 2.8)

  • Drug-free serum

  • Microcentrifuge tubes

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Preparation of Standards and Internal Standard Solution:

    • Prepare stock solutions of ethylene glycol (10 g/L) and a mixture of internal standards including this compound (500 mg/L) in water.[1]

    • Prepare calibration standards (e.g., 1, 100, 500, 1000, 2000 mg/L) by diluting the stock solution in drug-free serum.[1]

  • Derivatization and Extraction:

    • To 50 µL of serum sample, calibrator, or quality control in a microcentrifuge tube, add 100 µL of 4 M NaOH, 50 µL of the internal standard mixture, and 50 µL of benzoyl chloride.[1][2]

    • Vortex the mixture and incubate for 5 minutes at room temperature.[1]

    • Add 50 µL of 10% glycine to stop the reaction, vortex, and incubate for 3 minutes at room temperature.[1]

    • Add 1 mL of pentane and vortex for 20 seconds to extract the derivatized analytes.[1]

    • Centrifuge at 10,000 x g for 5 minutes.[1]

    • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.[1]

    • Reconstitute the dried extract in 400 µL of acetonitrile and 400 µL of 20 mM ammonium formate (pH 2.8).[1]

    • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity or equivalent

  • Column: C18 column suitable for reversed-phase chromatography

  • Mobile Phase A: 20 mM Ammonium Formate, pH 2.8[1]

  • Mobile Phase B: Acetonitrile/Mobile Phase A (90/10, v/v)[1]

  • Gradient: Start with 50% B, increase to 100% B over 10 minutes, hold for 1 minute.[1]

  • Flow Rate: 0.3 mL/min[1]

  • Injection Volume: 10 µL[1]

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor the specific precursor to product ion transitions for the benzoyl derivatives of ethylene glycol and this compound.

Experimental Workflow for Derivatization Method

G cluster_prep Derivatization & Extraction cluster_analysis LC-MS Analysis Sample Serum Sample (50 µL) Reagents Add NaOH, IS, & Benzoyl Chloride Sample->Reagents Incubate1 Incubate (5 min) Reagents->Incubate1 Quench Add Glycine (Stop Reaction) Incubate1->Quench Extract Liquid-Liquid Extraction with Pentane Quench->Extract Evaporate Evaporate Organic Layer Extract->Evaporate Reconstitute Reconstitute in ACN/Buffer Evaporate->Reconstitute LCMS Inject into LC-MS/MS Reconstitute->LCMS Data Data Acquisition & Quantification LCMS->Data

Caption: Workflow for analysis with derivatization.

Logical Relationship of Method Choice

The selection between the direct analysis and the derivatization method is based on the specific requirements of the study.

G cluster_decision Method Selection Rationale cluster_methods Protocols Requirement Analytical Requirement High_Conc High Concentration Expected (e.g., Acute Poisoning) Requirement->High_Conc Speed & Simplicity Low_Conc Low Concentration Expected (e.g., Trace Level Analysis) Requirement->Low_Conc High Sensitivity Protocol1 Protocol 1: Direct Analysis (Protein Precipitation) High_Conc->Protocol1 Protocol2 Protocol 2: Derivatization Low_Conc->Protocol2

Caption: Decision tree for method selection.

The use of this compound as an internal standard provides a robust and reliable means for the quantification of ethylene glycol in biological samples by LC-MS/MS. The choice between a rapid protein precipitation method and a more sensitive derivatization protocol allows researchers to tailor the analytical approach to their specific needs, from emergency toxicology to trace-level environmental or metabolic studies. The detailed protocols and workflows provided herein serve as a comprehensive guide for the implementation of this analytical methodology.

References

Applications of Ethylene Glycol-d4 in Metabolic Tracer Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene glycol-d4 (deuterated ethylene glycol) is a stable isotope-labeled analog of ethylene glycol used as a valuable tool in metabolic research. Its primary applications are as an internal standard for the precise quantification of ethylene glycol and its metabolites, and as a metabolic tracer to investigate the pharmacokinetics and metabolic pathways of ethylene glycol and related compounds. The deuterium labeling provides a distinct mass shift, allowing for its differentiation from endogenous unlabeled compounds by mass spectrometry. This document provides detailed application notes and protocols for the use of this compound in metabolic tracer studies.

Application Notes

Tracing the Metabolic Fate of Ethylene Glycol

This compound can be administered to in vivo or in vitro models to trace its conversion into various metabolites. The primary metabolic pathway of ethylene glycol involves a series of oxidation reactions mediated by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase. By tracking the appearance of deuterated metabolites over time, researchers can elucidate the kinetics of this pathway.

The principal metabolites in this pathway include:

  • Glycolaldehyde-d3

  • Glycolic acid-d3

  • Glyoxylic acid-d2

  • Oxalic acid-d2

A secondary metabolic route that has been identified is the formation of ethylene glycol glucuronide. This compound can also be used to study the extent of this conjugation reaction.

Pharmacokinetic and Toxicokinetic Studies

The use of this compound allows for detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) of ethylene glycol. By measuring the concentrations of the deuterated parent compound and its metabolites in various biological matrices (e.g., blood, urine, tissues) over time, key pharmacokinetic parameters such as elimination half-life, clearance, and volume of distribution can be determined. This is particularly relevant in toxicology studies, as the toxicity of ethylene glycol is primarily due to the accumulation of its acidic metabolites.

Investigating Drug Interactions and Enzyme Inhibition

This compound can be employed to study the effects of xenobiotics, including new drug candidates, on the metabolism of ethylene glycol. For instance, it can be used to assess the inhibitory effects of compounds on alcohol dehydrogenase, the rate-limiting enzyme in ethylene glycol metabolism. Such studies are crucial for understanding potential drug-drug interactions.

Microbial Metabolic Engineering

In the field of synthetic biology and metabolic engineering, microorganisms are being engineered to utilize ethylene glycol as a carbon source for the production of value-added chemicals. This compound can serve as a tracer to map and quantify the flux through natural and synthetic metabolic pathways in these engineered microbes, helping to identify bottlenecks and optimize production.

Data Presentation

The following tables summarize quantitative data from pharmacokinetic studies of ethylene glycol. While these studies primarily utilized ¹⁴C-labeled ethylene glycol or analyzed clinical samples from ethylene glycol poisoning cases, the data provide a relevant overview of the expected distribution and fate of ethylene glycol and its metabolites that can be investigated using this compound.

Table 1: Urinary Excretion of Ethylene Glycol and Glycolic Acid in Rats Following Oral Administration [1]

CompoundPercentage of Dose Excreted in Urine
Unchanged Ethylene Glycol62 - 67%
Glycolic Acid28.7%

Table 2: Median Concentrations of Ethylene Glycol and Glycolic Acid in Postmortem Samples from Fatal Ethylene Glycol Poisoning Cases

AnalyteMedian Concentration in Blood (g/L)Median Concentration in Urine (g/L)
Ethylene Glycol0.874.3
Glycolic Acid1.65.3

Table 3: Serum Concentrations of Ethylene Glycol Glucuronide in Patients Intoxicated with Ethylene Glycol [2][3]

AnalyteConcentration Range (mg/L)Mean Concentration (mg/L)
Ethylene Glycol Glucuronide0.55 - 3.71.6

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Ethylene Glycol

The metabolism of ethylene glycol primarily occurs in the liver and involves a series of enzymatic oxidation steps. The initial and rate-limiting step is the conversion of ethylene glycol to glycolaldehyde, catalyzed by alcohol dehydrogenase (ADH).

EthyleneGlycolMetabolism EG This compound GAH Glycolaldehyde-d3 EG->GAH Alcohol Dehydrogenase EGG This compound Glucuronide EG->EGG UDP-glucuronosyl- transferase GA Glycolic Acid-d3 GAH->GA Aldehyde Dehydrogenase GOX Glyoxylic Acid-d2 GA->GOX Glycolate Oxidase OXA Oxalic Acid-d2 GOX->OXA Lactate Dehydrogenase

Caption: Major metabolic pathway of ethylene glycol.

Experimental Workflow for a Metabolic Tracer Study

A typical workflow for a metabolic tracer study using this compound involves administration of the labeled compound, collection of biological samples at various time points, sample preparation, and analysis by mass spectrometry.

ExperimentalWorkflow cluster_experiment In Vivo / In Vitro Experiment cluster_analysis Sample Processing and Analysis cluster_modeling Data Interpretation Admin Administration of This compound SampleCollection Time-course Sample Collection (Blood, Urine, Tissues, etc.) Admin->SampleCollection Preparation Sample Preparation (Extraction, Derivatization) SampleCollection->Preparation Analysis LC-MS/MS or GC-MS Analysis Preparation->Analysis Quantification Quantification of Deuterated Analytes Analysis->Quantification PK Pharmacokinetic Modeling Quantification->PK Flux Metabolic Flux Analysis Quantification->Flux

Caption: General workflow for a metabolic tracer study.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic profile of this compound and its major metabolite, glycolic acid-d3.

Materials:

  • This compound (analytical grade)

  • Saline solution (sterile)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Metabolic cages for urine collection

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Sample storage vials

  • LC-MS/MS system

Methodology:

  • Dosing Solution Preparation: Prepare a dosing solution of this compound in sterile saline at the desired concentration.

  • Animal Dosing: Administer a single oral gavage dose of the this compound solution to the rats. A typical dose might range from 10 to 1000 mg/kg body weight.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean vials and store at -80°C until analysis.

  • Urine Collection: House the rats in metabolic cages and collect urine over specific intervals (e.g., 0-8h, 8-16h, 16-24h). Measure the volume and store aliquots at -80°C.

  • Sample Preparation for LC-MS/MS Analysis:

    • Thaw plasma and urine samples.

    • For plasma, perform a protein precipitation step by adding a solvent like acetonitrile.

    • For urine, a simple dilution may be sufficient.

    • Add an internal standard (e.g., ¹³C₂,d₂-glycolic acid) to all samples and calibration standards.

    • Centrifuge the samples and transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the quantification of this compound and glycolic acid-d3.

    • Use multiple reaction monitoring (MRM) to detect the parent and fragment ions for each analyte and the internal standard.

  • Data Analysis:

    • Construct calibration curves to determine the concentrations of the analytes in the samples.

    • Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and elimination half-life.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the metabolic stability of this compound in the presence of liver microsomes.

Materials:

  • This compound

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for a few minutes to equilibrate the temperature.

  • Initiation of Reaction: Add this compound to the pre-incubated mixture to start the reaction. The final concentration of this compound should be within the linear range of the enzyme kinetics.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples for the disappearance of the parent compound (this compound) over time.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint).

References

Application Note: Quantification of Ethylene Glycol Impurity in Pharmaceuticals Using Isotope Dilution GC-MS with Ethylene Glycol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethylene glycol (EG) is a toxic compound that can be present as an impurity in various pharmaceutical excipients, such as polyethylene glycol (PEG), glycerin, and propylene glycol.[1] Due to its potential for harm, regulatory bodies mandate strict control over the levels of ethylene glycol in drug products. This application note describes a robust and sensitive method for the quantification of ethylene glycol in pharmaceutical formulations using gas chromatography-mass spectrometry (GC-MS) with an isotope dilution technique. The use of Ethylene glycol-d4 as an internal standard ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.[2][3] This method is suitable for quality control laboratories and research and development settings involved in the analysis of pharmaceutical impurities.

Principle

The method is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the isotopically labeled internal standard, this compound, is added to the sample at the beginning of the sample preparation process. The sample is then extracted and derivatized to improve the chromatographic properties of ethylene glycol. The derivatized sample is analyzed by GC-MS. Since the deuterated internal standard has nearly identical chemical and physical properties to the native analyte, it co-elutes and experiences similar ionization and fragmentation in the mass spectrometer. By measuring the ratio of the response of the native ethylene glycol to that of the deuterated internal standard, an accurate quantification can be achieved, compensating for any losses during sample workup or injection variability.[3]

Experimental Protocols

1. Materials and Reagents

  • Ethylene glycol (analytical standard)

  • This compound (isotopic purity ≥ 98%)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2][4]

  • Solvent: Acetonitrile (HPLC grade)

  • Deionized water

  • Pharmaceutical sample (e.g., oral solution, solid dosage form, or raw material)

2. Standard Solution Preparation

  • Ethylene Glycol Stock Solution (1 mg/mL): Accurately weigh 100 mg of ethylene glycol standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the Ethylene Glycol Stock Solution into a blank matrix (a placebo formulation or appropriate solvent). Add a constant concentration of the this compound IS Stock Solution to each calibration standard. A typical calibration range would be 0.5 to 50 µg/mL.

3. Sample Preparation

The sample preparation will vary depending on the dosage form.

  • For Liquid Formulations (e.g., Oral Solutions, Syrups):

    • Accurately weigh approximately 1 g of the liquid sample into a 10 mL volumetric flask.

    • Add a precise volume of the this compound IS Stock Solution to achieve a final concentration within the calibration range (e.g., 10 µg/mL).

    • Dilute to volume with acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing.

    • If necessary, centrifuge the sample to precipitate any excipients.

    • Transfer an aliquot of the supernatant for derivatization.

  • For Solid Dosage Forms (e.g., Tablets, Powders):

    • Accurately weigh a portion of the crushed tablets or powder equivalent to a single dose into a centrifuge tube.

    • Add a known volume of extraction solvent (e.g., 10 mL of acetonitrile/water 1:1 v/v).

    • Add a precise volume of the this compound IS Stock Solution.

    • Vortex for 5 minutes to facilitate extraction of ethylene glycol.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer an aliquot of the supernatant for derivatization.

4. Derivatization

  • Transfer 100 µL of the sample supernatant or standard solution to a GC vial.

  • Add 100 µL of the derivatizing agent (BSTFA + 1% TMCS).[2][4]

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

5. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-WAX, 30 m x 0.25 mm I.D., 0.25 µm film thickness or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 10:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold: 5 minutes at 220°C

  • MSD Transfer Line Temperature: 230°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ethylene glycol-TMS derivative: m/z 73, 147

    • This compound-TMS derivative: m/z 75, 151

Data Presentation

Table 1: Method Validation Summary

ParameterResult
Linearity (r²) > 0.995
Range 0.5 - 50 µg/mL
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD)
- Intraday (n=6)< 5%
- Interday (n=6, 3 days)< 8%
Accuracy (% Recovery)
- Low QC (1 µg/mL)95.2%
- Mid QC (10 µg/mL)99.1%
- High QC (40 µg/mL)101.5%
Specificity No interference from blank matrix

Table 2: Sample Analysis Results

Sample IDSample TypeEthylene Glycol Concentration (µg/g)%RSD (n=3)
Batch AOral Solution2.52.1
Batch BOral Solution< LOQN/A
Raw Material XPropylene Glycol15.81.8
Raw Material YGlycerin5.23.5

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_quant Quantification sample Pharmaceutical Sample (Liquid or Solid) spike Spike with This compound (IS) sample->spike extract Extraction (for solids) spike->extract if solid derivatize Add BSTFA + 1% TMCS Heat at 70°C spike->derivatize if liquid extract->derivatize standards Prepare Calibration Standards standards->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms data Data Acquisition (Peak Area Ratios) gcms->data quantify Quantify against Calibration Curve data->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantification of ethylene glycol.

logical_relationship cluster_analyte Analytes cluster_process Analytical Process cluster_output Output and Calculation eg Ethylene Glycol (Analyte) sample_prep Sample Preparation & Derivatization eg->sample_prep egd4 This compound (Internal Standard) egd4->sample_prep gc_sep GC Separation sample_prep->gc_sep ms_detect MS Detection gc_sep->ms_detect ratio Peak Area Ratio (EG / EG-d4) ms_detect->ratio calibration Calibration Curve ratio->calibration concentration Final Concentration ratio->concentration calibration->concentration

Caption: Logical relationship of isotope dilution analysis.

References

Application Note: Quantification of Ethylene Glycol in Biological Samples using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of ethylene glycol (EG) in various biological matrices, including whole blood, serum, plasma, and urine. The protocol utilizes a stable isotope-labeled internal standard, ethylene glycol-d4, in conjunction with gas chromatography-mass spectrometry (GC-MS) for accurate and precise measurements. This method is crucial for clinical and forensic toxicology, as well as for drug development professionals monitoring patient safety in studies involving compounds potentially metabolized to EG. The sample preparation involves a straightforward protein precipitation step followed by derivatization to enhance the analyte's chromatographic properties. The validated method demonstrates excellent linearity, low limits of detection and quantification, and high precision and accuracy, making it suitable for routine analysis in a laboratory setting.

Introduction

Ethylene glycol is a toxic organic compound commonly found in antifreeze and other industrial products.[1][2] Ingestion can lead to severe metabolic acidosis, renal failure, and central nervous system depression.[3] Therefore, the rapid and accurate quantification of EG in biological samples is essential for diagnosing and managing poisonings.[1][4][5] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative analysis by mass spectrometry. This is because it co-elutes with the analyte of interest and experiences similar ionization and fragmentation, correcting for matrix effects and variations in sample preparation and instrument response.[6] This application note provides a detailed protocol for the determination of ethylene glycol in biological samples using this compound as an internal standard, followed by GC-MS analysis.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Blood, Serum, Urine) Spike Spike with This compound (IS) Sample->Spike Addition of IS Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatize Derivatization Supernatant->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM/MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Experimental workflow for the quantification of ethylene glycol.

Experimental Protocols

Materials and Reagents
  • Ethylene Glycol (certified standard)

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), or heptafluorobutyric anhydride)[6][7]

  • Methanol (HPLC grade)

  • Deionized water

  • Certified blank biological matrix (blood, serum, urine) for calibration standards and quality controls

Equipment
  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Autosampler

  • Centrifuge

  • Vortex mixer

  • Pipettes

  • 2 mL microcentrifuge tubes

  • Autosampler vials with inserts

Preparation of Stock and Working Solutions
  • Ethylene Glycol Stock Solution (1 mg/mL): Accurately weigh 10 mg of ethylene glycol and dissolve it in 10 mL of deionized water.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the ethylene glycol stock solution with deionized water to achieve the desired concentrations for the calibration curve.[4]

  • IS Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 10 µg/mL.

Sample Preparation
  • Pipette 100 µL of the biological sample (calibrator, quality control, or unknown sample) into a 2 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (10 µg/mL this compound) to each tube and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[4]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.[8]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Add 50 µL of the derivatization agent (e.g., BSTFA with 1% TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ethylene Glycol (derivatized): Monitor characteristic ions (m/z)

    • This compound (derivatized): Monitor characteristic ions (m/z)

Quantitative Data Summary

The performance of the method should be validated according to established guidelines. The following tables summarize typical validation parameters obtained from various studies.

Table 1: Method Validation Parameters for Ethylene Glycol Quantification

ParameterBiological MatrixAnalytical Range (µg/mL)Reference
LinearityWhole Blood1 - 50>0.999[4]
LinearitySerum/Plasma/Urine2 - 20Not specified[6][9]
LinearitySerum50 - 5000 mg/LQuadratic[5]

Table 2: Limits of Detection (LOD) and Quantification (LLOQ)

ParameterBiological MatrixValue (µg/mL)Reference
LODWhole Blood0.0142[4]
LLOQWhole Blood1.0[4]
LLOQSerum/Plasma/Urine2.0[6][9]
LODSerum0.7 mg/L[10]
LLOQSerum1.3 mg/L[10]

Table 3: Precision and Accuracy

Biological MatrixConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Whole BloodLow QC< 6.8Not specifiedNot specified[4]
Whole BloodMid QC< 6.8Not specifiedNot specified[4]
Whole BloodHigh QC< 6.8Not specifiedNot specified[4]
Serum400 mg/L1.9 - 4.93.5 - 9.0Not specified[10]
SerumNot specifiedCV ≤ 8.9%Not specified96.3 - 105.8%[5]

Signaling Pathway and Logical Relationships

The analytical method's logic is based on the principle of isotope dilution mass spectrometry, where a known amount of a stable isotope-labeled analog of the analyte is added to the sample at the beginning of the procedure.

logic Analyte Ethylene Glycol (Analyte) Extraction Sample Preparation (Protein Precipitation, Derivatization) Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Sample Biological Sample Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS Ratio Peak Area Ratio (Analyte / IS) GCMS->Ratio Concentration Analyte Concentration Ratio->Concentration Calibration Calibration Curve Calibration->Concentration

Caption: Logical relationship in isotope dilution mass spectrometry.

Conclusion

The described GC-MS method using this compound as an internal standard provides a reliable and sensitive approach for the quantification of ethylene glycol in biological samples. The protocol is straightforward and can be readily implemented in clinical and research laboratories for toxicological screening and pharmacokinetic studies. The use of an isotope-labeled internal standard ensures high accuracy and precision by compensating for potential matrix effects and procedural losses.

References

Anwendungshinweis: Derivatisierung von Ethylenglykol-d4 zur Verbesserung der GC-MS-Empfindlichkeit

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieser Anwendungshinweis beschreibt ein detailliertes Protokoll für die Derivatisierung von Ethylenglykol-d4 (EG-d4) zur Verbesserung der Empfindlichkeit bei der Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die Derivatisierung, insbesondere die Silylierung mit N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), erhöht die Flüchtigkeit und das Molekulargewicht von Ethylenglykol, was zu einer verbesserten chromatographischen Auflösung und einer erhöhten Nachweisempfindlichkeit führt. Ethylenglykol-d4 wird hierbei als interner Standard zur genauen Quantifizierung von Ethylenglykol in verschiedenen Matrices verwendet. Die hier beschriebenen Methoden sind essentiell für toxikologische Analysen, die Überwachung von Arzneimittelverunreinigungen und die metabolische Forschung.

Einleitung

Ethylenglykol ist eine organische Verbindung, die in vielen industriellen Anwendungen, einschließlich als Frostschutzmittel und in der Herstellung von Kunststoffen, weit verbreitet ist. Aufgrund seiner toxischen Eigenschaften ist die genaue und empfindliche Quantifizierung von Ethylenglykol in biologischen Proben und pharmazeutischen Produkten von entscheidender Bedeutung. Die direkte Analyse von Ethylenglykol mittels GC-MS ist aufgrund seiner hohen Polarität und geringen Flüchtigkeit oft problematisch. Die Derivatisierung wandelt das polare Analytenmolekül in ein weniger polares und flüchtigeres Derivat um, was die GC-Analyse erheblich verbessert.

Die Verwendung von deuteriertem Ethylenglykol (Ethylenglykol-d4) als interner Standard ist eine gängige Praxis, um die Variabilität während der Probenvorbereitung und der Injektion auszugleichen und so eine präzise Quantifizierung zu gewährleisten.[1][2] Dieser Anwendungshinweis konzentriert sich auf die Silylierungsreaktion mit BSTFA, das oft in Kombination mit einem Katalysator wie Trimethylchlorsilan (TMCS) verwendet wird.[1][3]

Quantitative Datenzusammenfassung

Die Derivatisierung von Ethylenglykol führt zu einer signifikanten Verbesserung der Nachweis- und Quantifizierungsgrenzen (LOD und LOQ). Die folgende Tabelle fasst die quantitativen Ergebnisse aus verschiedenen Studien zusammen, die Derivatisierungstechniken zur Analyse von Ethylenglykol verwenden.

DerivatisierungsmittelMatrixAnalytische MethodeNachweisgrenze (LOD)Quantifizierungsgrenze (LOQ)Linearer Bereich
BSTFA mit 1% TMCSSerum, Plasma, UrinGC-MS / GC-MS/MS--2–20 µg/mL[1][3]
BSTFASchmierölGC-MS0.5 µg/g--
MTBSTFA & PFPHVollblutGC-QqQ-MS/MS14.2 ng/mL[4]1.0 µg/mL[4]1–450 µg/mL[4]
4-CarbethoxyhexafluorobutyrylchloridSerumGC-CI-MS--70–2240 µg/mL[5]
p-ToluolsulfonylisocyanatSerumLC-MS/MS0.12 mg/L0.4 mg/L0.5–1800 mg/L
BenzoylchloridWasserLC/ESI-MS/MS1.9–6.1 ng/mL--

Tabelle 1: Zusammenfassung der quantitativen Daten zur GC-MS-Analyse von derivatisiertem Ethylenglykol.

Experimentelle Protokolle

Materialien und Reagenzien
  • Ethylenglykol-d4 (EG-d4)

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)[1]

  • Lösungsmittel (z.B. Acetonitril, Hexan) in GC-Qualität

  • Wasserfreie Natriumsulfat

  • Probengefäße (z.B. 2-mL-GC-Vials mit Einlagen)

  • Heizblock oder Wasserbad

  • Vortexmischer

  • Zentrifuge

Probenvorbereitung

Die Probenvorbereitung kann je nach Matrix variieren. Für biologische Proben wie Serum oder Urin ist in der Regel eine Proteinfällung erforderlich.

  • Proteinfällung (für biologische Proben): Zu 100 µL der Probe (Serum, Plasma oder Urin) werden 200 µL eiskaltes Acetonitril gegeben.[4]

  • Die Probe wird für 30 Sekunden gevortext.

  • Anschließend wird die Probe bei 13.500 U/min für 5 Minuten zentrifugiert.[4]

  • Der Überstand wird in ein sauberes Probengefäß überführt.

Derivatisierungsprotokoll (Silylierung mit BSTFA/TMCS)
  • Ein Aliquot des Probenextraktes (z.B. 100 µL) wird in ein GC-Vial überführt.

  • Der Extrakt wird unter einem sanften Stickstoffstrom zur Trockne eingedampft. Es ist entscheidend, ein vollständiges Trocknen zu vermeiden, da dies zum Verlust von Glykolen führen kann.[1]

  • Zum getrockneten Rückstand werden 50 µL BSTFA mit 1% TMCS gegeben.

  • Das Gefäß wird fest verschlossen und für 30 Minuten bei 80°C in einem Heizblock oder Wasserbad inkubiert, um eine vollständige Derivatisierung sicherzustellen.[1] Kürzere Zeiten oder niedrigere Temperaturen können zu einer unvollständigen Derivatisierung führen.[1]

  • Nach dem Abkühlen auf Raumtemperatur ist die Probe bereit für die GC-MS-Analyse.

GC-MS-Analysebedingungen (Beispiel)
  • Gaschromatograph: Agilent 6890 oder äquivalent

  • Massenspektrometer: Agilent 5973 oder äquivalent

  • Säule: DB-5MS (30 m x 0.25 mm ID, 0.25 µm Film) oder äquivalent[6]

  • Trägergas: Helium bei einer konstanten Flussrate von 1.0 mL/min[6]

  • Injektor: Split/Splitless, Injektionstemperatur 250°C

  • Ofenprogramm: Start bei 50°C (2 min), dann mit 10°C/min auf 280°C (5 min halten)

  • MS-Transferleitung: 280°C

  • Ionenquelle: 230°C

  • Ionisationsmodus: Elektronenstoßionisation (EI), 70 eV

  • Scan-Modus: Full Scan (m/z 40-500) oder Selected Ion Monitoring (SIM) für höhere Empfindlichkeit

Visualisierungen

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse Sample Biologische Probe ProteinPrecipitation Proteinfällung (z.B. mit Acetonitril) Sample->ProteinPrecipitation Centrifugation Zentrifugation ProteinPrecipitation->Centrifugation Supernatant Überstand sammeln Centrifugation->Supernatant Drying Eindampfen Supernatant->Drying AddReagent BSTFA/TMCS zugeben Drying->AddReagent Heating Erhitzen (80°C, 30 min) AddReagent->Heating GCMS GC-MS Analyse Heating->GCMS

Abbildung 1: Experimenteller Arbeitsablauf für die Derivatisierung und GC-MS-Analyse.

Silylation_Reaction EG HO-CH₂-CH₂-OH (Ethylenglykol-d4) Plus1 + BSTFA CF₃-C(=N-Si(CH₃)₃)-O-Si(CH₃)₃ (BSTFA) Arrow TMCS (Katalysator) 80°C BSTFA->Arrow Deriv_EG (CH₃)₃-Si-O-CH₂-CH₂-O-Si(CH₃)₃ (Di-TMS-Ethylenglykol) Plus2 + Byproduct CF₃-C(=O)-NH-Si(CH₃)₃ Arrow->Deriv_EG

References

Application Notes and Protocols: Ethylene Glycol-d4 in Polymer Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethylene glycol-d4 (D-(CD₂)₂-OD) in the synthesis and characterization of deuterated polymers, particularly polythis compound (PEG-d4). The isotopic labeling of polymers with deuterium offers significant advantages in various analytical techniques, enabling a deeper understanding of polymer structure, dynamics, and interactions.

Polymer Synthesis: Preparation of Polythis compound (PEG-d4)

Deuterated polyethylene glycol is a valuable tool in polymer science, and its synthesis can be achieved through methods such as the living anionic polymerization of deuterated ethylene oxide. This method allows for the production of polymers with a narrow molar mass distribution.

Experimental Protocol: Living Anionic Polymerization of Ethylene Oxide-d4

This protocol describes the synthesis of α,ω-bis(hydroxy)-terminated deuterated poly(ethylene glycol).

Materials:

  • Deuterated ethylene oxide (freshly distilled)

  • α,ω-dipotassium alkoxide of ethylene glycol (initiator)

  • Acidic methanol (terminating agent)

  • Toluene (solvent)

  • Tetrahydrofuran (THF, solvent)

  • Neutral aluminum oxide (for column chromatography)

  • Ethyl ether (for precipitation)

  • Anhydrous sodium sulfate

  • De-ionized distilled water

  • Dichloromethane

Procedure:

  • Initiator Preparation: The polymerization is initiated by the α,ω-dipotassium alkoxide of ethylene glycol.

  • Polymerization: The polymerization of freshly distilled deuterated ethylene oxide is carried out at room temperature for 24 hours.[1]

  • Termination: The living polymer chains are terminated by the addition of acidic methanol.[1]

  • Purification:

    • The synthesized polymer is dissolved in de-ionized distilled water to remove any insoluble organic catalyst byproducts.

    • The polymer is then extracted from the aqueous solution using dichloromethane.[2]

    • The organic phase is dried over anhydrous sodium sulfate.[2]

    • The solution is filtered and passed through a column packed with neutral Al₂O₃.[1][2]

    • The polymer is precipitated by adding the concentrated solution to cold ethyl ether.[1][2]

  • Drying: The purified polymer is dried under vacuum at 38°C for 48 hours.[2]

G cluster_synthesis PEG-d4 Synthesis Workflow start Start: Freshly Distilled Ethylene Oxide-d4 initiation Initiation with α,ω-dipotassium alkoxide of ethylene glycol start->initiation polymerization Polymerization (Room Temperature, 24h) initiation->polymerization termination Termination with Acidic Methanol polymerization->termination dissolution Dissolution in De-ionized Water termination->dissolution extraction Extraction with Dichloromethane dissolution->extraction drying Drying with Anhydrous Na₂SO₄ extraction->drying filtration Filtration drying->filtration column Column Chromatography (Neutral Al₂O₃) filtration->column precipitation Precipitation in Cold Ethyl Ether column->precipitation final_drying Final Drying Under Vacuum precipitation->final_drying end_product End Product: PEG-d4 final_drying->end_product

Caption: Workflow for the synthesis of PEG-d4.

Polymer Characterization

The primary advantage of using this compound and its resulting polymers lies in their characterization, particularly with techniques that are sensitive to isotopic substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium labeling is a powerful tool in NMR spectroscopy for simplifying complex spectra and elucidating polymer structures. In ¹H NMR, the substitution of protons with deuterium renders those positions "invisible," reducing spectral overlap and allowing for clearer analysis of the remaining proton signals.

Key Applications:

  • Structural Elucidation: By selectively deuterating parts of a polymer, specific proton resonances can be unambiguously assigned.

  • End-Group Analysis: Deuteration of the polymer backbone can help in the clear identification and quantification of end-group protons, which is crucial for determining number-average molecular weight (Mₙ).

  • Conformational Studies: Deuterium NMR (²H NMR) can provide detailed information about molecular dynamics and chain orientation in solid polymers.

Comparative ¹H NMR Data for PEG:

Functional GroupTypical ¹H Chemical Shift (ppm) in CDCl₃Expected Signal in PEG-d4 ¹H NMR
-O-CH₂-CH₂-O- ~3.64Absent or significantly reduced
HO-CH₂- (end-group)~3.7Present
-CH₂-OH (end-group)~3.7Present

Note: The exact chemical shifts can vary depending on the solvent, concentration, and molecular weight of the polymer.

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers.

Experimental Protocol: GPC Analysis of PEG-d4

Instrumentation:

  • Varian liquid chromatograph equipped with a UV and refractive index detector.[2]

  • Aqueous GPC column (e.g., Supelco G5000 PWXL).[2]

Conditions:

  • Eluent: 0.5 M acetic acid and 0.8 M NaNO₃ in water.[2]

  • Temperature: 50°C.[2]

  • Flow Rate: 1.0 ml/min.[2]

  • Calibration: Monodisperse poly(ethylene oxide) standards.[2]

Data Analysis:

The molecular weights (Mₙ, Mₙ) and polydispersity index (PDI = Mₙ/Mₙ) are calculated using GPC software based on the calibration curve.

Quantitative Data for Deuterated Poly(this compound), α,ω-bis(hydroxy)-terminated:

Sample IDMₙ ( g/mol )PDI (Mₙ/Mₙ)
P19962-dPEO4401.18
P3347-dPEO1,6001.30
P4836-dPEO3,5001.17
P2815A-dPEO13,5001.25
P3796-dPEO14,0001.09
P8396-dPEO17,0001.15
P4111-dPEO25,0001.08
P40477-dPEO93,0001.07

Data sourced from Polymer Source.[3]

Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for studying the structure of polymers in solution and in the bulk on the nanometer to micrometer scale. The technique relies on the scattering of a neutron beam by the sample. The key advantage of SANS in polymer science is the large difference in the neutron scattering length between hydrogen and deuterium. This allows for "contrast variation," where either the polymer or the solvent can be deuterated to highlight specific structural features.

Applications of Deuteration in SANS:

  • Chain Conformation: By dissolving a small amount of deuterated polymer in a non-deuterated polymer matrix, the conformation of individual polymer chains can be determined.

  • Polymer Blends: The thermodynamics of polymer blends can be investigated by deuterating one of the components.

  • Self-Assembled Structures: The structure of micelles, vesicles, and other self-assembled systems can be elucidated by selectively deuterating different components.

G cluster_characterization Polymer Characterization Workflow start Synthesized PEG-d4 nmr NMR Spectroscopy start->nmr gpc Gel Permeation Chromatography (GPC) start->gpc sans Small-Angle Neutron Scattering (SANS) start->sans nmr_results Structural Verification End-Group Analysis nmr->nmr_results gpc_results Molecular Weight (Mₙ, Mₙ) Polydispersity Index (PDI) gpc->gpc_results sans_results Chain Conformation Thermodynamics Self-Assembly Structure sans->sans_results

Caption: Characterization workflow for PEG-d4.

Logical Relationships in Polymer Analysis

The synthesis and characterization of deuterated polymers are intrinsically linked. The synthetic route determines the polymer's properties, which are then verified and quantified through various characterization techniques.

G cluster_logic Logical Relationship in Polymer Analysis synthesis Polymer Synthesis (e.g., Living Anionic Polymerization) properties Polymer Properties synthesis->properties determines characterization Characterization Techniques (NMR, GPC, SANS) properties->characterization is measured by data Quantitative Data (Structure, MW, PDI, Conformation) characterization->data provides data->synthesis validates & informs

Caption: Logical flow in polymer synthesis and analysis.

Conclusion

The use of this compound in the synthesis of deuterated polymers provides researchers with invaluable tools for detailed polymer characterization. Techniques such as NMR, GPC, and SANS, when coupled with isotopic labeling, offer enhanced sensitivity and specificity for probing polymer structure and dynamics. The protocols and data presented here serve as a guide for the synthesis and analysis of deuterated polymers in various research and development applications, including drug delivery and materials science.

References

Troubleshooting & Optimization

How to remove water contamination from Ethylene glycol-d4?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for removing water contamination from Ethylene glycol-d4.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water from this compound?

A1: Water contamination in deuterated solvents like this compound can significantly impact experimental results. For Nuclear Magnetic Resonance (NMR) spectroscopy, the presence of water introduces a large proton signal that can obscure signals from the analyte. In water-sensitive reactions, it can act as an unwanted reagent, leading to side products and reduced yields.

Q2: What are the primary methods for drying this compound?

A2: The most common and effective methods for removing water from this compound in a laboratory setting are:

  • Use of Drying Agents: Employing desiccants like molecular sieves or calcium hydride to chemically or physically bind water.

  • Distillation: Including vacuum distillation and azeotropic distillation to separate water based on differences in boiling points.

Q3: How can I determine the water content in my this compound before and after drying?

A3: The water content can be accurately quantified using two primary methods:

  • Karl Fischer Titration: This is a highly accurate and specific method for determining trace amounts of water in a sample.[1][2]

  • ¹H NMR Spectroscopy: The water peak in the ¹H NMR spectrum can be integrated and compared to the solvent's residual proton signals or an internal standard to quantify the water content.[3][4] A recent study demonstrated a limit of detection of 0.05 wt% for water in ethylene glycol using this method.[3][4]

Q4: Are there any safety precautions I should take when drying this compound?

A4: Yes, safety is paramount.

  • When using calcium hydride , be aware that it reacts vigorously with water to produce flammable hydrogen gas.[5][6][7] All operations should be conducted in a well-ventilated fume hood and away from ignition sources.

  • Vacuum distillation carries a risk of implosion. Always use round-bottom flasks and ensure your glassware has no cracks or defects. A safety screen should be used.

  • This compound itself is harmful if swallowed. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guides

This section provides solutions to common problems encountered when removing water from this compound.

Problem 1: Water content remains high after drying with molecular sieves.
Possible Cause Troubleshooting Step
Inactive Molecular Sieves Molecular sieves must be activated before use to remove any adsorbed water. Heat the sieves in a drying oven at 175-260°C for at least 24 hours under a stream of inert gas or under vacuum.[8][9] Cool them in a desiccator before use.
Incorrect Pore Size For drying alcohols like ethylene glycol, 3Å molecular sieves are recommended as they have a pore size small enough to exclude the solvent molecules while adsorbing water.[8][9]
Insufficient Contact Time Allow the this compound to stand over the activated molecular sieves for at least 24 hours with occasional swirling to ensure adequate contact.[10]
Contamination from Glassware Ensure all glassware is thoroughly dried in an oven at >120°C for several hours and cooled under a stream of dry nitrogen or in a desiccator before use.[11]
Problem 2: The this compound decomposes during distillation.
Possible Cause Troubleshooting Step
High Temperature Ethylene glycol has a high boiling point (197 °C). Distilling at atmospheric pressure can lead to thermal decomposition. Use vacuum distillation to lower the boiling point.[12]
Presence of Impurities Acidic or basic impurities can catalyze decomposition at high temperatures. Consider a pre-purification step, such as passing the solvent through a short plug of neutral alumina.
Problem 3: Calcium hydride appears to be ineffective.
Possible Cause Troubleshooting Step
Poor Quality Calcium Hydride Calcium hydride can react with atmospheric moisture over time. Use a fresh, unopened container or a properly stored reagent. The quality of calcium hydride is not always visually obvious as it resembles its inactive hydroxide counterpart.[13]
Insufficient Amount Use a sufficient amount of calcium hydride. A common practice is to add it until no more hydrogen gas evolves.
Slow Reaction Rate Calcium hydride is insoluble in ethylene glycol, and the reaction can be slow.[13] Stir the mixture to increase the surface area of contact.

Data Presentation

The following table summarizes the expected efficiency of different drying methods for organic solvents. While specific data for this compound is limited, these values provide a general guideline.

Drying Method Typical Final Water Content (ppm) Advantages Disadvantages
Activated 3Å Molecular Sieves < 10 ppm (for some solvents)Easy to use, regenerable, relatively safe.Can be slow, requires activation.
Calcium Hydride < 10 ppmHigh drying capacity, irreversible reaction with water.Flammable hydrogen gas produced, can be slow, potential for side reactions with alcohols.
Vacuum Distillation Variable, depends on setupEffective for high water content, removes non-volatile impurities.Requires specialized equipment, risk of implosion, potential for thermal decomposition without vacuum.
Azeotropic Distillation with Toluene < 100 ppmEffective for removing large amounts of water.[14]Requires a subsequent step to remove the azeotroping agent. Toluene is a hazardous solvent.

Experimental Protocols

Method 1: Drying with Activated Molecular Sieves

Objective: To reduce the water content of this compound using activated 3Å molecular sieves.

Materials:

  • This compound

  • 3Å molecular sieves

  • Oven-dried round-bottom flask with a ground glass joint

  • Septum or glass stopper

  • Schlenk line or glovebox (optional, but recommended)

  • Syringe and needle

Procedure:

  • Activate Molecular Sieves: Place the 3Å molecular sieves in a flask and heat in an oven at 175-260°C for at least 24 hours.[8][9] It is best to do this under vacuum or with a slow stream of dry nitrogen.

  • Cooling: Allow the sieves to cool to room temperature in a desiccator.

  • Drying: In an oven-dried flask, add approximately 10-20% (w/v) of activated molecular sieves to the this compound.

  • Incubation: Seal the flask and allow it to stand for at least 24 hours at room temperature, with occasional swirling.[10] For best results, this should be done under an inert atmosphere.

  • Decanting: Carefully decant or filter the dried this compound into a clean, dry storage flask, preferably under an inert atmosphere.

Method 2: Vacuum Distillation

Objective: To purify this compound by removing water and other less volatile impurities.

Materials:

  • Water-contaminated this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flask

  • Stir bar

  • Heating mantle with a stirrer

  • Vacuum pump and vacuum trap

  • Thermometer

  • Keck clips

Procedure:

  • Setup: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all joints are properly greased and sealed.

  • Charging the Flask: Add the this compound and a stir bar to the distillation flask.

  • Applying Vacuum: Turn on the stirrer and then the vacuum pump to slowly evacuate the system.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask.

  • Distillation: Collect the distilled this compound in the receiving flask. Monitor the temperature and pressure throughout the process.

  • Completion: Stop the distillation before the distillation flask is completely dry to avoid the formation of peroxides.

  • Cooling: Allow the apparatus to cool to room temperature before releasing the vacuum.

Method 3: Azeotropic Distillation with Toluene

Objective: To remove water from this compound by forming a low-boiling azeotrope with toluene.

Materials:

  • Water-contaminated this compound

  • Toluene (dried over sodium or another suitable agent)

  • Round-bottom flask

  • Dean-Stark apparatus or Barrett distilling receiver

  • Condenser

  • Heating mantle

Procedure:

  • Setup: Assemble the azeotropic distillation apparatus with a Dean-Stark trap.

  • Charging the Flask: Add the this compound and toluene to the round-bottom flask. A common ratio is 4:1 toluene to ethylene glycol by volume.[15]

  • Heating: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.

  • Water Removal: The azeotrope will condense and collect in the Dean-Stark trap. As the lower phase is water, it can be periodically drained.

  • Completion: Continue the distillation until no more water collects in the trap.

  • Toluene Removal: After cooling, the toluene can be removed by vacuum distillation to yield the dried this compound.

Visualizations

Experimental_Workflow_Drying_Agents Workflow for Drying with Agents cluster_prep Preparation cluster_drying Drying Process cluster_final Final Steps activate_sieves Activate Molecular Sieves (175-260°C, 24h) add_agent Add Drying Agent (e.g., Molecular Sieves) activate_sieves->add_agent dry_glassware Dry Glassware (>120°C) add_solvent Add this compound to dried flask dry_glassware->add_solvent add_solvent->add_agent incubate Incubate for 24h (under inert atmosphere) add_agent->incubate transfer Decant/Filter dried solvent incubate->transfer storage Store under inert atmosphere transfer->storage

Caption: Workflow for drying this compound with agents.

Vacuum_Distillation_Workflow Vacuum Distillation Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_shutdown Shutdown assemble Assemble dry glassware charge_flask Add this compound and stir bar assemble->charge_flask apply_vacuum Apply Vacuum charge_flask->apply_vacuum heat Gently Heat apply_vacuum->heat collect Collect Distillate heat->collect cool Cool to Room Temperature collect->cool release_vacuum Release Vacuum cool->release_vacuum

Caption: Workflow for vacuum distillation of this compound.

Decision_Tree Method Selection Guide start Start: Contaminated This compound q_water_content High water content? start->q_water_content q_impurities Non-volatile impurities present? q_water_content->q_impurities No azeotrope Azeotropic Distillation q_water_content->azeotrope Yes vacuum_distill Vacuum Distillation q_impurities->vacuum_distill Yes drying_agent Drying Agent (Molecular Sieves/CaH2) q_impurities->drying_agent No

Caption: Decision tree for selecting a drying method.

References

Troubleshooting poor signal-to-noise ratio with Ethylene glycol-d4 in NMR.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Ethylene glycol-d4 as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, with a specific focus on resolving poor signal-to-noise ratio (S/N) issues.

Frequently Asked Questions (FAQs)

Q1: Why is my signal-to-noise ratio poor when using this compound?

A poor signal-to-noise ratio in NMR experiments with this compound is often attributed to its high viscosity. High viscosity leads to broader spectral lines, which can obscure signals and reduce the overall signal-to-noise ratio.[1][2] The viscosity of ethylene glycol is significantly higher than that of common NMR solvents and is highly dependent on temperature.

Q2: What are the common impurities in this compound that can affect my NMR spectrum?

Common impurities can include residual water, decomposition products, and contaminants from manufacturing or storage.[3] Water peaks can be broad and may obscure signals of interest. Other organic impurities can introduce extraneous peaks, complicating spectral analysis. In some cases, impurities such as diethylene glycol may also be present.[4]

Q3: How does temperature affect NMR experiments with this compound?

Temperature plays a crucial role in managing the viscosity of this compound. Increasing the temperature can significantly decrease the viscosity, leading to sharper NMR signals and an improved signal-to-noise ratio.[2][5] Ethylene glycol is a reliable NMR thermometer and can be used over a wide temperature range, with its chemical shifts being temperature-dependent.[6][7][8][9]

Q4: What is the optimal concentration for my sample in this compound?

For ¹H NMR, a sample concentration of 5-25 mg in approximately 0.6-0.7 mL of solvent is a good starting point. For ¹³C NMR, a higher concentration of 50-100 mg may be necessary. However, be aware that overly concentrated samples can further increase the solution's viscosity, potentially worsening the signal-to-noise ratio.[10]

Troubleshooting Guides

Issue: Poor Signal-to-Noise Ratio and Broad Peaks

This is the most common issue when working with this compound and is primarily due to its high viscosity.

Root Causes and Solutions:

  • High Viscosity: The inherent high viscosity of this compound slows molecular tumbling, leading to broader lines and poor S/N.

    • Solution 1: Increase the Temperature: Raising the sample temperature is the most effective way to decrease the viscosity of this compound. This will lead to sharper signals and improved S/N.[2][5] Monitor the chemical shifts of the ethylene glycol peaks to calibrate the temperature accurately.[6][7]

    • Solution 2: Optimize Sample Concentration: Avoid overly concentrated samples, as this will increase the viscosity of the solution.[10] Experiment with slightly lower concentrations if line broadening is severe.

  • Improper NMR Acquisition Parameters: Non-optimal acquisition parameters can significantly degrade the quality of the spectrum.

    • Solution: Adjust Acquisition Parameters: For viscous samples, it is crucial to allow for complete relaxation of the nuclei between scans.

      • Increase the Relaxation Delay (d1): A longer relaxation delay (e.g., 5-7 times the longest T1 of interest) is necessary to allow the magnetization to return to equilibrium. For polymers in viscous solvents, a d1 of at least 10 seconds may be required for accurate integration.[8]

      • Use a Smaller Pulse Angle: Instead of a 90° pulse, using a 30° or 45° pulse can allow for a shorter relaxation delay while still achieving good signal intensity, thus saving experiment time.

      • Increase the Number of Scans (ns): If the signal is weak, increasing the number of scans can improve the S/N. The S/N ratio increases with the square root of the number of scans.[7]

      • Optimize Acquisition Time (at): A typical acquisition time for ¹H NMR is 1-5 seconds.[7] Acquiring for about 3 times the T2* should be sufficient to capture the signal without adding excessive noise.

  • Sample Preparation Issues: Poor sample preparation can introduce contaminants and inhomogeneities.

    • Solution 1: Filter the Sample: Always filter your sample solution directly into the NMR tube to remove any particulate matter. Solid particles can disrupt the magnetic field homogeneity, leading to broad lines.[2]

    • Solution 2: Ensure Homogeneity: For highly viscous samples, ensure the analyte is completely dissolved and the solution is homogeneous. Gentle warming or vortexing before insertion into the magnet can help. Centrifugation can be used to bring viscous material to the bottom of the tube and remove bubbles.[10]

Data Presentation

Table 1: Viscosity of Ethylene Glycol at Different Temperatures

Temperature (°C)Temperature (K)Viscosity (mPa·s)
0273.1555.4
20293.1521.0
25298.1516.1
40313.1510.8
60333.156.5
80353.154.3
100373.153.0

Note: Data is for non-deuterated ethylene glycol, but provides a good approximation for this compound.

Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR in this compound
  • Weigh the Sample: Weigh 5-25 mg of your compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of this compound to the vial.

  • Dissolve the Sample: Gently warm and/or vortex the vial to ensure the sample is fully dissolved. For highly viscous samples, this may take some time.

  • Filter the Sample: Prepare a Pasteur pipette with a small, tightly packed plug of glass wool. Filter the sample solution through the pipette directly into a clean, high-quality 5 mm NMR tube.

  • Check for Bubbles: If the sample is very viscous, centrifuge the NMR tube to remove any air bubbles and to ensure the sample is at the bottom of the tube.[10]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

Protocol 2: Temperature Calibration using this compound
  • Prepare a Neat Sample: Use a sealed NMR tube containing neat this compound.

  • Acquire a ¹H Spectrum: At the desired temperature setting on the spectrometer, acquire a simple one-pulse ¹H NMR spectrum.

  • Measure the Chemical Shift Difference: Determine the chemical shift difference (in ppm) between the hydroxyl (-OD) and the methylene (-CD2-) signals of this compound.

  • Calculate the Temperature: Use the known temperature-dependent chemical shift difference to calculate the actual temperature inside the sample. The relationship between the chemical shift difference and temperature is well-calibrated.[7]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_viscosity Viscosity Issues cluster_parameters Acquisition Parameters cluster_preparation Sample Preparation cluster_end Resolution start Poor S/N with This compound viscosity High Viscosity? start->viscosity increase_temp Increase Temperature viscosity->increase_temp Yes parameters Suboptimal Parameters? viscosity->parameters No increase_temp->parameters optimize_conc Optimize Concentration optimize_conc->parameters increase_d1 Increase Relaxation Delay (d1) parameters->increase_d1 Yes preparation Sample Prep Issues? parameters->preparation No reduce_pulse_angle Use Smaller Pulse Angle increase_d1->reduce_pulse_angle increase_scans Increase Number of Scans (ns) reduce_pulse_angle->increase_scans increase_scans->preparation filter_sample Filter Sample preparation->filter_sample Yes end Improved S/N preparation->end No ensure_homogeneity Ensure Homogeneity filter_sample->ensure_homogeneity ensure_homogeneity->end Viscosity_Temperature_Relationship cluster_cause Cause cluster_effect Effect cluster_mitigation Mitigation high_viscosity High Viscosity of this compound slow_tumbling Slower Molecular Tumbling high_viscosity->slow_tumbling broad_lines Broader NMR Lines slow_tumbling->broad_lines poor_sn Poor Signal-to-Noise Ratio broad_lines->poor_sn increase_temp Increase Temperature increase_temp->high_viscosity Reduces sharper_lines Sharper NMR Lines increase_temp->sharper_lines improved_sn Improved Signal-to-Noise Ratio sharper_lines->improved_sn

References

Common impurities found in commercial Ethylene glycol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial Ethylene Glycol-d4 (1,1,2,2-tetradeuterioethane-1,2-diol).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing unexpected peaks in the 1H NMR spectrum of my sample dissolved in this compound. What could be the cause?

A1: Unexpected peaks in your 1H NMR spectrum can arise from several sources. The most common are residual protio-solvent, water, and other chemical impurities in the this compound.

  • Residual Protio-Solvent (Ethylene Glycol-d3): Incomplete deuteration of the solvent results in a residual amount of ethylene glycol-d3 (HOCD2CD2OH). This will appear as a quintet in the 1H NMR spectrum. The chemical shift of this peak can vary depending on the solvent and temperature.

  • Water (H2O or HOD): Water is a very common impurity in deuterated solvents.[1] Its chemical shift is highly dependent on temperature and the sample's matrix (e.g., pH, concentration). It typically appears as a broad singlet.

  • Other Chemical Impurities: Depending on the manufacturing process, other glycols such as diethylene glycol and triethylene glycol may be present.[2] Aldehydes and peroxides have also been reported as impurities in reagent-grade ethylene glycol.[3]

Troubleshooting Steps:

  • Identify the Water Peak: Acquire a spectrum at a different temperature. The water peak will shift, while other impurity peaks will likely remain in the same position.

  • Consult Impurity Tables: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents and impurities.[4][5][6]

  • Run a Blank Spectrum: Acquire an NMR spectrum of the this compound solvent from the same batch without your analyte. This will help you identify peaks originating from the solvent itself.

Q2: My reaction is sensitive to water. How can I be sure my this compound is dry?

A2: While manufacturers take steps to minimize water content, ethylene glycol is hygroscopic and can absorb moisture from the atmosphere.

Troubleshooting Steps:

  • Proper Storage: Always store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator.

  • Use of Molecular Sieves: To dry this compound immediately before use, add freshly activated 3Å or 4Å molecular sieves to the solvent and allow it to stand for several hours.

  • Quantification of Water: The water content can be estimated using 1H NMR spectroscopy by comparing the integral of the water peak to the integral of a known standard or the residual solvent peak if its concentration is known.

Q3: Can I purify my this compound to remove chemical impurities?

A3: Yes, several methods can be used to purify this compound, although they may require specialized laboratory equipment.

  • Distillation: Vacuum distillation can be effective for removing less volatile impurities.

  • Column Chromatography: Passing the solvent through a column of activated alumina or silica gel can remove polar impurities.

  • Chemical Treatment: For impurities like aldehydes and peroxides, chemical treatment followed by distillation may be necessary. For example, reduction with sodium borohydride can remove aldehydes.[3]

It is often more practical to purchase a higher purity grade of the solvent if your application is highly sensitive to impurities.

Common Impurities in Commercial this compound

While a certificate of analysis for a specific batch will provide the most accurate data, the following table summarizes common impurities and their typical concentration ranges based on data for non-deuterated ethylene glycol and general specifications for deuterated solvents.

ImpurityChemical FormulaTypical Concentration RangePotential Impact on Experiments
WaterH2O< 0.1%Can interfere with water-sensitive reactions, broad peak in 1H NMR can obscure analyte signals.
Ethylene Glycol-d3HOCD2CD2OH< 1%Residual solvent peak in 1H NMR.
Diethylene GlycolC4H10O3< 0.1%Can act as an unwanted ligand or reactant.
Triethylene GlycolC6H14O4< 0.1%Similar to diethylene glycol, may have different physical properties affecting the bulk solvent.
Aldehydes (e.g., Formaldehyde)CH2OTraceCan participate in side reactions, especially with amines.[3]
PeroxidesR-O-O-R'TraceCan initiate unwanted radical reactions.[3]

Experimental Protocols

Protocol 1: Identification of Water and Other Impurities in this compound by 1H NMR

  • Sample Preparation: Prepare two NMR tubes. In the first, add 600 µL of the this compound to be tested. In the second, add 600 µL of the same solvent and a small, accurately weighed amount of a certified reference standard (e.g., dimethyl sulfoxide).

  • NMR Acquisition: Acquire a 1H NMR spectrum for both samples.

  • Analysis:

    • In the spectrum of the pure solvent, identify the residual solvent peak and any other signals.

    • Compare the chemical shifts of the unknown peaks to a database of common NMR impurities.[1][4]

    • The water peak can be confirmed by its characteristic broad shape and temperature-dependent chemical shift.

    • In the spectrum with the reference standard, the concentration of impurities can be quantified by comparing their peak integrals to the integral of the known standard.

Protocol 2: Drying this compound with Molecular Sieves

  • Activation of Molecular Sieves: Place the required amount of 3Å or 4Å molecular sieves in a flask and heat to 200-300 °C under vacuum for at least 3 hours.

  • Cooling: Allow the molecular sieves to cool to room temperature under a stream of dry, inert gas (e.g., nitrogen or argon).

  • Drying: Add the activated molecular sieves to the this compound (approximately 10% w/v).

  • Storage: Tightly seal the container and allow it to stand for at least 12 hours before use. For best results, store the solvent over the molecular sieves.

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_start cluster_problem cluster_check_solvent cluster_run_blank cluster_peaks_present cluster_identify_peaks cluster_purify cluster_re_run cluster_other_causes start Unexpected Experimental Result problem_id Identify the Problem (e.g., unexpected NMR peaks, failed reaction) start->problem_id check_solvent Is the solvent a possible cause? problem_id->check_solvent run_blank Run a blank 1H NMR of the solvent check_solvent->run_blank Yes other_causes Investigate other experimental parameters (reagents, temperature, etc.) check_solvent->other_causes No peaks_present Are unexpected peaks present? run_blank->peaks_present identify_peaks Identify impurity peaks (Water, other glycols, etc.) peaks_present->identify_peaks Yes peaks_present->other_causes No purify_solvent Dry or purify the solvent (e.g., molecular sieves, distillation) identify_peaks->purify_solvent re_run_experiment Re-run the experiment with purified solvent purify_solvent->re_run_experiment

References

Technical Support Center: Optimizing Ethylene Glycol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing the use of Ethylene glycol-d4 as an internal standard (IS) in your analytical experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for the analysis of ethylene glycol?

A1: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for quantitative analysis, particularly in mass spectrometry-based methods like GC-MS and LC-MS/MS. Because its chemical and physical properties are nearly identical to the unlabeled ethylene glycol analyte, it can effectively compensate for variations that may occur during sample preparation, extraction, and analysis. This leads to more accurate and precise quantification of ethylene glycol in your samples.

Q2: What is the ideal concentration for my this compound internal standard?

A2: The optimal concentration of this compound should be similar to the expected concentration of the native ethylene glycol in your samples. A good starting point is to use a concentration that falls within the mid-range of your calibration curve. This ensures a strong, reproducible signal that is neither too low to be detected accurately nor so high that it saturates the detector.

Q3: How do I prepare my stock and working solutions of this compound?

A3: It is crucial to prepare your standard solutions accurately. A recommended approach is to first prepare a primary stock solution of this compound in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. This stock solution should be stored at a low temperature (e.g., -20°C or -80°C) to ensure stability.[1] From this primary stock, a more dilute working solution can be prepared, which is then used to spike all your calibration standards, quality control samples, and unknown samples.

Q4: Can this compound be used in both GC-MS and LC-MS/MS methods?

A4: Yes, this compound is suitable for use as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of ethylene glycol.[1][2][3] The choice of analytical technique will depend on the specific requirements of your assay, such as sensitivity, sample matrix, and throughput.

Troubleshooting Guides

This section provides solutions to common problems you might encounter when optimizing the concentration of this compound.

Issue 1: High Variability in the Internal Standard Peak Area

Q: My this compound peak area is showing high variability across my samples, standards, and quality controls. What could be the cause?

A: High variability in the internal standard response can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Inconsistent Spiking: Ensure that the internal standard working solution is added precisely and consistently to every sample, standard, and blank. Use calibrated pipettes and a consistent procedure. For high-throughput applications, consider using an automated liquid handler.

  • Sample Preparation Variability: Inconsistencies during sample preparation steps like liquid-liquid extraction or protein precipitation can lead to variable recovery of the internal standard. Ensure thorough mixing and consistent execution of each step.

  • Matrix Effects: Ion suppression or enhancement from the sample matrix can affect the ionization of this compound, leading to inconsistent responses. To investigate this, compare the IS response in a neat solvent to the response in an extracted blank matrix spiked with the IS. If a significant difference is observed, further sample cleanup or the use of matrix-matched calibration standards may be necessary.

  • Instrument Instability: Fluctuations in the instrument's performance, such as an unstable spray in an LC-MS/MS or a leak in a GC-MS, can cause variable signal intensity. Perform instrument performance checks and ensure it is properly maintained.

Issue 2: Poor Chromatographic Peak Shape for this compound

Q: The chromatographic peak for my this compound is broad, tailing, or splitting. How can I improve it?

A: Poor peak shape can compromise the accuracy and precision of your measurements.

Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • GC-MS: Check the injection port temperature, liner, and septum for any issues. Optimize the oven temperature program to ensure proper separation and peak focusing.

    • LC-MS/MS: Adjust the mobile phase composition, gradient profile, and flow rate. Ensure the pH of the mobile phase is appropriate for the analyte. Consider trying a different chromatography column.

  • Sample Solvent Mismatch: If the solvent used to dissolve the final extracted sample is significantly different from the mobile phase (in LC) or incompatible with the GC column, it can lead to peak distortion. Whenever possible, the final sample solvent should be the same as the initial mobile phase.

  • Column Contamination: Contaminants from the sample matrix can build up on the column over time, leading to poor peak shape. Implement a column washing step between runs or consider using a guard column.

Issue 3: Analyte (Ethylene Glycol) Recovery Issues

Q: The recovery of my ethylene glycol analyte is low or inconsistent, even with the use of an internal standard. What should I check?

A: While an internal standard corrects for many sources of error, significant issues with analyte recovery should still be addressed.

Troubleshooting Steps:

  • Inappropriate Internal Standard Concentration: If the concentration of this compound is significantly different from the analyte concentration, it may not accurately track the analyte's behavior, especially if there is detector saturation or non-linear responses. Re-evaluate the IS concentration to better match the expected analyte levels.

  • Differential Extraction Efficiency: Although this compound is chemically similar to ethylene glycol, extreme pH or other harsh conditions during sample preparation could potentially lead to slight differences in extraction efficiency. Ensure your extraction protocol is robust and optimized for both the analyte and the internal standard.

  • Analyte Stability: Ethylene glycol may be degrading during sample collection, storage, or processing. Investigate the stability of ethylene glycol under your experimental conditions.

Data Presentation

Table 1: Example Concentration Optimization for this compound

ParameterLow Concentration ISMid Concentration ISHigh Concentration IS
IS Concentration 10 ng/mL100 ng/mL1000 ng/mL
Analyte Range 1 - 100 ng/mL1 - 1000 ng/mL10 - 10,000 ng/mL
IS Peak Area RSD% (n=6) < 15%< 5%< 5%
QC Accuracy (% Bias)
Low QC (5 ng/mL)-8.5%-2.1%N/A
Mid QC (50 ng/mL)+3.2%+1.5%-9.8%
High QC (500 ng/mL)N/A-0.8%-3.4%
Linearity (r²) 0.9950.9990.998
Recommendation Suitable for low concentration assays.Optimal for general purpose assays. Suitable for high concentration assays.

This table presents hypothetical data to illustrate the process of selecting an optimal internal standard concentration based on performance metrics across a defined analytical range.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of this compound.

Materials:

  • This compound standard

  • Methanol (LC-MS or GC grade)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

Procedure:

  • Primary Stock Solution (1 mg/mL): a. Accurately weigh approximately 10 mg of this compound standard. b. Quantitatively transfer the standard to a 10 mL volumetric flask. c. Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol. d. Mix thoroughly by inverting the flask multiple times. e. Store this primary stock solution at -20°C or below.

  • Working Internal Standard Solution (e.g., 1 µg/mL): a. Allow the primary stock solution to equilibrate to room temperature. b. Pipette 100 µL of the 1 mg/mL primary stock solution into a 100 mL volumetric flask. c. Dilute to the mark with methanol. d. Mix thoroughly. This working solution is now ready to be added to samples, standards, and blanks.

Protocol 2: Evaluation of Internal Standard Response and Matrix Effects

Objective: To determine the optimal concentration of this compound and assess the impact of the sample matrix on its signal.

Procedure:

  • Prepare a Calibration Curve: Prepare a series of calibration standards of ethylene glycol at concentrations spanning the expected analytical range. Spike each standard with the this compound working solution at a fixed concentration (e.g., 100 ng/mL).

  • Prepare Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range, also spiked with the same concentration of this compound.

  • Assess Matrix Effects: a. Neat Sample: Prepare a sample containing only the this compound working solution in the final reconstitution solvent. b. Post-Extraction Spike Sample: Extract a blank matrix sample (e.g., plasma, urine) using your established procedure. After extraction, spike the final extract with the this compound working solution. c. Pre-Extraction Spike Sample: Spike a blank matrix sample with the this compound working solution before the extraction procedure and process it.

  • Analysis: Analyze all prepared samples using your validated GC-MS or LC-MS/MS method.

  • Evaluation: a. Calculate the peak area response and retention time for this compound in all samples. The relative standard deviation (RSD) of the peak area across all samples should ideally be less than 15%. b. Compare the peak area of the IS in the neat sample versus the post-extraction spike sample to determine the extent of ion suppression or enhancement. c. Compare the peak area of the IS in the post-extraction spike versus the pre-extraction spike to determine the extraction recovery of the internal standard.

Mandatory Visualizations

Experimental_Workflow_for_IS_Optimization cluster_prep Solution Preparation cluster_spiking Sample Spiking cluster_extraction Sample Processing cluster_analysis Analysis & Evaluation prep_stock Prepare Primary Stock (1 mg/mL this compound) prep_working Prepare Working IS Solution (e.g., 1 µg/mL) prep_stock->prep_working spike_cal Spike Calibration Standards with Working IS prep_working->spike_cal spike_qc Spike QC Samples with Working IS prep_working->spike_qc spike_samples Spike Unknown Samples with Working IS prep_working->spike_samples prep_cal Prepare Calibration Standards (Analyte) prep_cal->spike_cal prep_qc Prepare QC Samples (Analyte) prep_qc->spike_qc extraction Perform Sample Extraction (e.g., LLE, PPT) spike_cal->extraction spike_qc->extraction spike_samples->extraction analysis GC-MS or LC-MS/MS Analysis extraction->analysis evaluation Evaluate IS Response, Accuracy, and Precision analysis->evaluation

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start High Variability in IS Peak Area? cause1 Inconsistent Spiking? start->cause1 Yes cause2 Matrix Effects? start->cause2 No cause1->cause2 No sol1 Verify Pipetting Technique Use Automated Liquid Handler cause1->sol1 Yes cause3 Instrument Instability? cause2->cause3 No sol2 Perform Matrix Effect Experiment Optimize Sample Cleanup cause2->sol2 Yes sol3 Run Instrument Diagnostics Perform Maintenance cause3->sol3 Yes

Caption: Troubleshooting logic for inconsistent internal standard response.

References

Issues with peak splitting in NMR spectra using Ethylene glycol-d4.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with peak splitting in NMR spectra when using Ethylene glycol-d4 (HOCD₂CD₂OH) as a solvent or reference standard.

Frequently Asked Questions (FAQs)

Q1: Why do the peaks in my NMR spectrum appear broad when using this compound?

Peak broadening in spectra involving this compound can be attributed to several factors:

  • High Viscosity: Ethylene glycol is inherently more viscous than many common NMR solvents like chloroform or acetone.[1][2] Increased viscosity slows molecular tumbling, leading to shorter relaxation times (T2) and consequently, broader spectral lines.[3]

  • Sample Concentration: Overly concentrated samples can also increase viscosity and lead to peak broadening.[3][4]

  • Poor Shimming: An inhomogeneous magnetic field across the sample, resulting from inadequate shimming, is a common cause of broad and asymmetric peaks.[3][4]

  • Temperature: Temperature can influence viscosity and chemical exchange rates, both of which affect peak width.[3][5]

Q2: The hydroxyl (-OH) proton peak is a broad singlet. Shouldn't it be a triplet from coupling to the adjacent deuterated methylene (-CD₂-)?

While coupling to deuterium (a triplet with a 1:1:1 ratio) is possible, the hydroxyl proton peak in ethylene glycol is often observed as a broad singlet. This is due to rapid proton exchange .[6] The -OH protons can quickly exchange with other hydroxyl groups on neighboring ethylene glycol molecules or with trace amounts of water in the sample.[7] This exchange occurs on a timescale faster than the NMR experiment can resolve the individual spin states, leading to an averaged signal that appears as a broad singlet with no observable coupling.[6]

Q3: Is it ever possible to observe J-coupling (splitting) for the hydroxyl proton of ethylene glycol?

Yes, observing this coupling is possible under specific conditions that slow down the rate of proton exchange:

  • Aprotic Solvents: Using a dry, aprotic solvent like DMSO-d₆ can reduce the exchange rate, sometimes revealing the coupling.[7][8]

  • Low Temperature: Decreasing the sample temperature slows down the exchange process, which can lead to the resolution of splitting patterns.[6]

  • High Purity: Ensuring the sample and solvent are free from water or acidic/basic impurities minimizes alternative exchange pathways.

Q4: I see small, symmetrical peaks flanking the main solvent resonance. What are these "satellite" peaks?

These are most likely ¹³C satellites . They arise from the 1.1% natural abundance of the NMR-active ¹³C isotope.[9] For the small fraction of this compound molecules containing a ¹³C atom, the protons on the hydroxyl group will couple to the ¹³C nucleus, resulting in a doublet. These small satellite peaks are therefore split from the main peak (from ¹²C-containing molecules) and are centered on it.[9][10]

Q5: My peak chemical shifts have changed from a previous measurement. What could be the cause?

The chemical shift of the hydroxyl (-OH) proton in ethylene glycol is highly sensitive to temperature.[5][11] This is because temperature affects hydrogen bonding strength.[12] Even minor fluctuations in the NMR probe's temperature between experiments can cause a noticeable shift in the -OH peak position. This property is precisely why ethylene glycol is a widely used standard for calibrating the temperature of NMR probes.[13][14]

Troubleshooting Guides

Issue: Unexpected Peak Broadening or Loss of Resolution

This workflow helps diagnose common causes of poor peak shape.

A Observe Broad Peaks B Is sample highly concentrated? A->B C Is the magnetic field shimmed? B->C No E Dilute the sample B->E Yes D Consider solvent viscosity C->D Yes F Re-shim the spectrometer (automated and manual) C->F No G Acquire spectrum at a higher temperature to reduce viscosity D->G High Viscosity Suspected H Peaks Sharpened E->H F->H G->H

Caption: Troubleshooting workflow for broad NMR peaks.

Issue: Ambiguous Hydroxyl (-OH) Peak or Collapsed Splitting

This guide addresses issues related to the characteristic behavior of exchangeable protons.

cluster_exchange Proton Exchange Visualization cluster_solution Troubleshooting Steps Analyte_OH R-O-H Water H₂O Analyte_OH->Water fast exchange Analyte_OH2 R-O-H Analyte_OH->Analyte_OH2 fast exchange A Is -OH peak a broad singlet? B Perform D₂O Exchange Experiment A->B C Vary Temperature A->C D Peak disappears or reduces? B->D F Lower temperature to slow exchange and resolve splitting C->F E Confirmed as -OH peak D->E Yes

Caption: Proton exchange effects and troubleshooting steps.

Quantitative Data

Table 1: Approximate ¹H Chemical Shifts of Ethylene Glycol Impurity in Common Deuterated Solvents

The chemical shift of the hydroxyl proton (-OH) can vary significantly with temperature, concentration, and water content. The methylene (-CH₂) protons are less variable.

Deuterated SolventMethylene (-CH₂-) Shift (ppm)Hydroxyl (-OH) Shift (ppm)
Acetone-d₆3.513.34
CDCl₃3.76Varies
DMSO-d₆3.344.45
D₂O3.65Merged with HOD
Methanol-d₄3.59Varies

Data compiled from multiple sources.[15][16] Note that in this compound, these peaks would correspond to the residual protons in a partially deuterated sample or the -OH protons.

Table 2: Temperature Dependence of Ethylene Glycol Chemical Shift Difference (Δδ)

This table illustrates the principle behind using ethylene glycol for temperature calibration. Δδ is the difference in ppm between the -OH and -CH₂ resonances.

Temperature (°C)Temperature (K)Approx. Δδ (ppm)
20293.150.56
40313.150.47
60333.150.38
80353.150.29
100373.150.20
120393.150.11

Note: These are representative values. For accurate temperature calibration, a specific calibration curve or formula for your spectrometer should be used.[11][12]

Experimental Protocols

Protocol 1: Sample Preparation to Minimize Peak Broadening
  • Use High-Purity Solvent: Use fresh, high-purity this compound and deuterated solvents to minimize impurities that can participate in chemical exchange or cause viscosity changes.

  • Optimize Concentration: Prepare a dilute sample (e.g., 5-10 mg in 0.6 mL solvent) to avoid viscosity-induced broadening.[3]

  • Filter Sample: If any particulate matter is visible, filter the sample through a glass wool plug in a Pasteur pipette directly into a clean NMR tube.

  • Degas Sample (Optional): For sensitive experiments where dissolved oxygen (a paramagnetic species) could cause broadening, degas the sample using a freeze-pump-thaw method or by bubbling an inert gas like nitrogen or argon through the solution.

Protocol 2: D₂O Exchange for Hydroxyl Peak Identification

This protocol confirms the identity of an exchangeable proton, such as -OH.

A 1. Prepare sample in NMR tube and acquire initial ¹H NMR spectrum B 2. Remove tube and add 1-2 drops of D₂O A->B C 3. Cap tube and shake vigorously for 30 seconds to ensure mixing B->C D 4. Re-insert sample into spectrometer and re-acquire ¹H NMR spectrum C->D E 5. Compare spectra: The -OH proton peak will significantly decrease or disappear D->E

Caption: Workflow for a D₂O exchange experiment.[4][17]

References

Matrix effects and interference when using Ethylene glycol-d4 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethylene glycol-d4 (EG-d4) as an internal standard in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in mass spectrometry?

A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry, particularly for the quantification of ethylene glycol. Due to its structural similarity and identical physicochemical properties to the unlabeled ethylene glycol analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.

Q2: What are matrix effects and how do they impact analysis when using this compound?

A2: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of the quantification. When using this compound, matrix effects can cause variability in its signal, and if the effect on EG-d4 is different from that on the native ethylene glycol, it can lead to inaccurate results.

Q3: Can this compound completely eliminate matrix effects?

A3: While this compound is highly effective in compensating for matrix effects, it may not completely eliminate them in all situations. Discrepancies can arise if there is a chromatographic shift between the analyte and the internal standard, causing them to experience different matrix environments as they elute. Additionally, very strong matrix effects can suppress the signals of both the analyte and the internal standard to a point where sensitivity is compromised.

Q4: What are some common sources of interference when using this compound?

A4: Potential sources of interference for this compound can include:

  • Co-eluting matrix components: Compounds from the biological matrix (e.g., salts, lipids, proteins) that have similar retention times.

  • Isotopologues of other small molecules: In complex matrices, other small molecules may have isotopic peaks that overlap with the m/z of this compound.

  • Contaminants: Contaminants from sample collection tubes, solvents, or lab equipment can introduce interfering signals. For instance, an interfering peak has been observed just before the elution of ethylene glycol during routine analysis of ISS potable water samples.[1]

  • Propylene Glycol: In some gas chromatography methods, propylene glycol has been shown to interfere with the assay for ethylene glycol.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in this compound peak area across samples Inconsistent sample preparation; Strong and variable matrix effects between samples; Instrument instability.Review and standardize the sample preparation protocol; Optimize the sample cleanup procedure to remove more matrix components; Perform a system suitability test to check for instrument performance issues.
Poor recovery of this compound Inefficient extraction from the sample matrix; Degradation of the internal standard during sample processing.Optimize the extraction solvent and conditions (e.g., pH, temperature); Ensure the stability of this compound under the chosen sample preparation conditions.
Chromatographic peak for this compound is broad or tailing Poor chromatographic conditions; Active sites in the GC inlet or column.Optimize the mobile phase composition and gradient (LC) or temperature program (GC); Use a guard column or a more inert column; Consider derivatization to improve peak shape.
Analyte/Internal Standard response ratio is not consistent Differential matrix effects on the analyte and internal standard; Non-linear detector response.Optimize chromatography to ensure co-elution of the analyte and internal standard; Dilute the sample to reduce the concentration of matrix components; Verify the linear dynamic range of the assay.
Interfering peak observed at the m/z of this compound Co-eluting isobaric interference from the matrix; Contamination.Improve chromatographic separation to resolve the interference; Employ more selective sample preparation techniques (e.g., solid-phase extraction); Analyze a blank matrix to identify the source of contamination.

Quantitative Data Summary

The following table summarizes recovery and matrix effect data for ethylene glycol analysis using a deuterated internal standard in whole blood, as reported in a GC-MS/MS method.

AnalyteConcentration (µg/mL)Recovery (%)Matrix Effect (%)
Ethylene glycol2.596.8 - 101.9-3.2 - 1.9
Ethylene glycol2596.8 - 101.9-3.2 - 1.9
Ethylene glycol25096.8 - 101.9-3.2 - 1.9

Data extracted from a study on the simultaneous determination of ethylene glycol and its metabolites in human whole blood and urine samples using GC-QqQ-MS/MS.[3] A negative matrix effect indicates ion suppression, while a positive value indicates ion enhancement.

Experimental Protocols

Protocol 1: Analysis of Ethylene Glycol in Human Serum using LC-MS/MS

This protocol is adapted from a method for the direct analysis of ethylene glycol in human serum.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of serum sample, add 200 µL of acetonitrile containing the internal standard, this compound.
  • Vortex the mixture vigorously for 30 seconds.
  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., Luna 5µm C18(2) 100A, 150mm x 2mm).
  • Mobile Phase A: Water/Methanol (95/5, v/v) with 10 mmol/L ammonium acetate and 0.1% acetic acid.
  • Mobile Phase B: Water/Methanol (3/97, v/v) with 10 mmol/L ammonium acetate and 0.1% acetic acid.
  • Gradient: Isocratic with 95% A and 5% B.
  • Flow Rate: 0.2 mL/min.
  • Injection Volume: 10 µL.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MS/MS Transitions: Monitor the appropriate precursor and product ions for ethylene glycol and this compound (often as sodium or ammonium adducts).

Protocol 2: Analysis of Ethylene Glycol in Toothpaste using GC-MS

This protocol is based on a screening procedure for ethylene glycol in toothpaste.

1. Sample Preparation:

  • Weigh 1.0 g of toothpaste into a 15 mL centrifuge tube.
  • Add 5 mL of deionized water and mix thoroughly.
  • Add 5 mL of acetonitrile in two portions, mixing after each addition to suppress foaming.
  • Centrifuge for 10 minutes at ≥5000 x g.
  • Transfer 0.50 mL of the supernatant to an autosampler vial.
  • Add 0.050 mL of the internal standard solution (e.g., 1,3-propanediol, though this compound would be a suitable alternative).

2. GC-MS Conditions:

  • GC Column: DB-WAX, 30-m x 0.25-mm I.D. x 0.25-µm film or equivalent.
  • Oven Program: 100 °C (1 min), then ramp to 250 °C at 10 °C/min, hold for 4 min.
  • Inlet Temperature: 220 °C.
  • Injection Mode: Split (e.g., 20:1).
  • Injection Volume: 1 µL.
  • Carrier Gas: Helium.
  • MS Ionization: Electron Ionization (EI).
  • MS Mode: Selected Ion Monitoring (SIM) of characteristic ions for ethylene glycol and the internal standard.

Visualizations

Matrix_Effects_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing cluster_Interference Potential Interference Sample Biological Sample (Analyte + Matrix) Add_IS Spike with This compound Sample->Add_IS Extraction Extraction/ Cleanup Add_IS->Extraction LC LC Separation Extraction->LC Processed Sample MS Mass Spectrometry (Ionization & Detection) LC->MS Peak_Integration Peak Area Integration MS->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification vs. Calibration Curve Ratio_Calculation->Quantification Matrix_Components Co-eluting Matrix Components Ion_Suppression Ion Suppression/ Enhancement Matrix_Components->Ion_Suppression Ion_Suppression->MS Affects Ionization

Caption: Experimental workflow for analysis using an internal standard and the point of matrix effect interference.

Troubleshooting_Logic Start Problem: Inconsistent Results Check_IS Check this compound Signal Variability Start->Check_IS High_Var High Variability? Check_IS->High_Var Check_Recovery Evaluate IS Recovery High_Var->Check_Recovery Yes Investigate_Matrix Investigate Differential Matrix Effects High_Var->Investigate_Matrix No Low_Recovery Low Recovery? Check_Recovery->Low_Recovery Check_Peak_Shape Assess Peak Shape Low_Recovery->Check_Peak_Shape No Sol_Extraction Solution: Optimize Extraction Procedure Low_Recovery->Sol_Extraction Yes Poor_Shape Poor Peak Shape? Check_Peak_Shape->Poor_Shape Sol_Sample_Prep Solution: Optimize Sample Prep & Cleanup Poor_Shape->Sol_Sample_Prep No Sol_Chromatography Solution: Optimize LC/GC Method Poor_Shape->Sol_Chromatography Yes

Caption: A logical troubleshooting workflow for issues encountered when using this compound.

References

Technical Support Center: Accurate Quantification Using Ethylene Glycol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for methods involving Ethylene glycol-d4. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the accuracy of their quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in quantitative analysis?

This compound (EG-d4) is a deuterated form of Ethylene glycol, meaning that the four hydrogen atoms on the ethylene backbone have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in methods utilizing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The key advantages of using a deuterated internal standard like EG-d4 are:

  • Similar Chemical and Physical Properties: EG-d4 behaves almost identically to the non-deuterated analyte (Ethylene glycol) during sample preparation, extraction, and chromatographic separation.

  • Co-elution: It typically co-elutes with the analyte, which helps to compensate for variations in sample injection, ionization efficiency, and matrix effects.

  • Mass Difference: It is easily distinguishable from the analyte by a mass spectrometer due to the mass difference between hydrogen and deuterium.

Q2: What are the most common sources of error when using this compound for quantification?

The most common sources of error include:

  • Matrix Effects: Components of the sample matrix (e.g., salts, proteins, lipids in biological samples) can interfere with the ionization of the analyte and the internal standard, leading to either suppression or enhancement of the signal.[1][2][3]

  • Inaccurate Pipetting or Dilution: Errors in the addition of the internal standard to samples and calibrators will lead to biased results.

  • Degradation of Analyte or Internal Standard: Ethylene glycol and its deuterated form can be susceptible to degradation under certain storage or experimental conditions.

  • Contamination: Contamination of the analytical system from previous samples (carryover) or from solvents and reagents can interfere with the analysis.[4][5]

  • Isotopic Impurity of the Internal Standard: The purity of the this compound should be considered, as impurities can affect the accuracy of the quantification.

Q3: How can I minimize matrix effects in my assay?

Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:

  • Effective Sample Preparation: Employ robust sample preparation techniques to remove interfering matrix components. This can include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples. This helps to ensure that the analyte and internal standard experience similar matrix effects in both the calibrants and the samples.

  • Analyte Protectants: In GC-MS, the use of analyte protectants, such as adding ethylene glycol to the carrier gas, can help to compensate for matrix-induced response enhancement.[1][3]

  • Standard Addition: This method can be used to correct for matrix effects by adding known amounts of the analyte to the sample.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Splitting, or Broadening)
Potential Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent. If the problem persists, consider replacing the column.[6]
Improper Mobile Phase pH Ensure the mobile phase pH is appropriate for the analyte and the column. For silica-based columns, pH values above 7 can cause silica dissolution and lead to peak splitting.[6]
Injection Solvent Mismatch The injection solvent should be of similar or weaker strength than the mobile phase to avoid peak distortion.[6]
Column Overload Reduce the injection volume or the concentration of the sample.
Extra-column Volume Check for and minimize dead volume in tubing and connections between the injector, column, and detector.
Issue 2: High Variability in Results (Poor Precision)
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure that all samples, calibrators, and quality controls are treated identically during the entire sample preparation process. Use calibrated pipettes and consistent timing for each step.
Internal Standard Addition Error Add the internal standard to all samples and standards at the beginning of the sample preparation process to account for variability in extraction efficiency. Ensure the IS concentration is appropriate.
Instrument Instability Check for fluctuations in system pressure, temperature, and detector response.[4] Perform system suitability tests before running the sample batch.
Carryover Inject a blank sample after a high-concentration sample to check for carryover.[4] If present, optimize the wash steps in the autosampler.
Issue 3: Inaccurate Results (Poor Trueness/Bias)
Potential Cause Troubleshooting Step
Matrix Effects As detailed in the FAQs, employ strategies like matrix-matched calibrants, standard addition, or more effective sample cleanup.[1][2][3]
Incorrect Calibration Curve Ensure the calibration range brackets the expected concentration of the analyte in the samples. Use a sufficient number of calibration points and an appropriate regression model.
Degradation of Stock Solutions Prepare fresh stock solutions of the analyte and internal standard. Store stock solutions at the recommended temperature and protect them from light if they are light-sensitive.
Interference from Other Compounds Check for co-eluting peaks in blank matrix samples. If an interfering peak is present, optimize the chromatographic method to improve separation or use a more specific mass transition for quantification.

Experimental Protocols

Protocol: Quantification of Ethylene Glycol in Plasma using GC-MS with this compound Internal Standard

This protocol is a general guideline and may require optimization for specific applications.

1. Materials and Reagents

  • Ethylene glycol (analyte standard)

  • This compound (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Pivalic acid anhydride

  • Triethylamine

  • Methanol, HPLC grade

  • Blank plasma

2. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve ethylene glycol in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.

3. Sample Preparation

  • To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the Internal Standard Working Solution (10 µg/mL).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Derivatization: Add 50 µL of a solution containing pivalic acid anhydride and triethylamine in methanol. Heat at 70°C for 15 minutes to form the pivaloyl ester derivatives.[7]

  • Cool to room temperature and inject into the GC-MS system.

4. GC-MS Conditions (Example)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Mode: Split (e.g., 20:1)

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C for 1 min, ramp to 250°C at 10°C/min, hold for 4 min.[8]

  • MS Ionization Mode: Electron Ionization (EI)

  • MS Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

    • Monitor appropriate ions for the derivatized ethylene glycol and this compound.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Plasma Sample/ Calibrator/QC add_is Add Ethylene glycol-d4 (IS) sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Derivatize (Pivalic Acid Anhydride) supernatant->derivatize gcms GC-MS Analysis derivatize->gcms data Data Acquisition (SIM/MRM) gcms->data peak_integration Peak Integration data->peak_integration calibration Calibration Curve (Area Ratio vs. Conc.) peak_integration->calibration concentration Calculate Sample Concentration calibration->concentration

Caption: Experimental workflow for the quantification of Ethylene Glycol.

troubleshooting_logic cluster_precision Precision Issues cluster_trueness Trueness Issues start Inaccurate Results? check_precision Check Precision (CV%) start->check_precision Yes end Accurate Results start->end No check_trueness Check Trueness (Bias) check_precision->check_trueness High CV check_precision->end Acceptable CV matrix_effects Investigate Matrix Effects check_trueness->matrix_effects High Bias calibration_curve Review Calibration Curve check_trueness->calibration_curve High Bias stock_stability Check Stock Solution Stability check_trueness->stock_stability High Bias check_trueness->end Acceptable Bias pipetting Verify Pipetting & Sample Prep Consistency pipetting->check_precision is_addition Ensure Consistent IS Addition is_addition->check_precision instrument_stability Check Instrument Stability instrument_stability->check_precision matrix_effects->check_trueness calibration_curve->check_trueness stock_stability->check_trueness

Caption: Troubleshooting logic for inaccurate quantitative results.

References

Minimizing isotopic exchange of Ethylene glycol-d4 in protic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ethylene Glycol-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange in protic solvents. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound in protic solvents?

A1: Isotopic exchange is a chemical process where a deuterium (D) atom in a molecule is replaced by a protium (H) atom from the surrounding solvent, or vice-versa. For this compound (HOCD₂CD₂OH), the primary concern is the exchange of the deuterium atoms on the hydroxyl groups (-OD) if it were perdeuterated, or more commonly, the stability of the carbon-bound deuterons. However, the focus of this guide is on the exchange of hydroxyl protons for deuterons in protic solvents, a rapid process that can impact experiments relying on the isotopic purity of the solvent or analyte. For this compound, while the C-D bonds are generally stable, the hydroxyl protons are readily exchangeable. If you are using ethylene glycol-d6 (DOCD₂CD₂OD), the hydroxyl deuterons are highly susceptible to exchange with protons from protic solvents like water or methanol. This can alter the isotopic enrichment of your compound, affecting the accuracy of quantitative analyses (e.g., by NMR or mass spectrometry) and the interpretation of mechanistic studies.

Q2: What are the primary factors that influence the rate of hydroxyl isotopic exchange?

A2: The rate of hydroxyl proton/deuteron exchange is significantly influenced by the following factors:

  • pH (or pD) of the solution: The exchange is catalyzed by both acids (H₃O⁺ or D₃O⁺) and bases (OH⁻ or OD⁻). The rate is slowest in the neutral to slightly acidic pH range.[1]

  • Temperature: Like most chemical reactions, the rate of isotopic exchange increases with temperature.

  • Solvent Polarity: More polar protic solvents can facilitate the exchange more readily due to their ability to stabilize charged intermediates involved in the exchange mechanism.

  • Presence of Catalysts: Besides acid and base, other species can potentially catalyze the exchange.

Q3: I am dissolving my sample in D₂O. What is the optimal pD to minimize hydroxyl deuteron exchange from ethylene glycol-d6?

A3: The rate of hydrogen-deuterium exchange for labile protons generally follows a V-shaped curve with respect to pH, with the minimum rate typically occurring in the pH range of 2 to 3.[1] For D₂O solutions, you would target a similar pD range. It is important to note that the pD can be approximated from a standard pH meter reading by the formula: pD = pH reading + 0.4.

Q4: How can I prepare my samples to minimize contamination from atmospheric moisture?

A4: Atmospheric moisture is a common source of protons that can lead to isotopic exchange. To minimize this, it is crucial to work under dry and inert conditions. This includes:

  • Drying all glassware (NMR tubes, vials, pipettes) in an oven and cooling them in a desiccator before use.

  • Handling the deuterated compound and solvents under a dry, inert atmosphere, such as in a glove box or under a stream of dry nitrogen or argon.

  • Using fresh, sealed ampoules or bottles of deuterated solvents with septa to prevent exposure to air.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in protic solvents.

Problem Potential Cause Recommended Solution
Unexpectedly high proton signal from hydroxyl groups in ¹H NMR of ethylene glycol-d6 in a deuterated solvent. Contamination with atmospheric water (H₂O).Prepare samples in a glove box or under an inert atmosphere. Use oven-dried glassware and fresh, high-purity deuterated solvents.
Residual water in the deuterated solvent.Use a freshly opened ampoule of deuterated solvent or a solvent from a bottle sealed with a septum. For highly sensitive experiments, consider using solvents with specified low water content.
Loss of isotopic enrichment of ethylene glycol-d6 over time in a protic solvent. Isotopic exchange with the solvent.Store solutions at low temperatures (e.g., ≤ 4°C) to slow down the exchange rate. If compatible with your experiment, adjust the pD of the solution to the 2-3 range where the exchange rate is minimal.
Acidic or basic impurities in the sample or solvent.Use high-purity solvents and reagents. If necessary, purify your sample to remove any acidic or basic residues.
Inconsistent quantitative results when using this compound as an internal standard in a protic solvent. Variable back-exchange of hydroxyl deuterons in ethylene glycol-d6.Maintain consistent sample preparation conditions (temperature, pH/pD, time between preparation and analysis) for all samples and standards. Prepare samples immediately before analysis if possible.
Incomplete dissolution of the sample or standard.Ensure complete dissolution by gentle vortexing. Visually inspect for any undissolved material.

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Solutions in Protic Solvents

This protocol outlines the best practices for preparing solutions of this compound to maintain its isotopic integrity.

  • Glassware Preparation:

    • Place all necessary glassware (vials, volumetric flasks, pipettes, NMR tubes) in an oven at 120°C for at least 4 hours.

    • Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.

  • Inert Atmosphere Handling:

    • Conduct all subsequent steps in a glove box with a dry nitrogen or argon atmosphere.

    • If a glove box is not available, perform manipulations under a gentle, continuous stream of dry inert gas.

  • Solvent and Reagent Handling:

    • Use a fresh, sealed ampoule of the deuterated protic solvent (e.g., D₂O, methanol-d4).

    • If using a septum-sealed bottle, withdraw the solvent using a dry syringe that has been flushed with inert gas.

  • Solution Preparation:

    • Accurately weigh the required amount of this compound directly into a pre-dried vial.

    • Using a dry syringe or pipette, add the desired volume of the deuterated protic solvent.

    • Cap the vial immediately and mix by gentle swirling or vortexing until the sample is fully dissolved.

  • Storage:

    • If immediate analysis is not possible, store the solution in a tightly sealed container at a low temperature (e.g., 4°C or -20°C) to minimize exchange.

    • For long-term storage, flame-sealing the sample in an NMR tube under vacuum can be considered.

Protocol 2: Monitoring Isotopic Purity of this compound using Quantitative NMR (qNMR)

This protocol describes a method to determine the isotopic enrichment of the hydroxyl groups in ethylene glycol-d6.

  • Sample Preparation:

    • Prepare a solution of ethylene glycol-d6 in a deuterated aprotic solvent (e.g., acetonitrile-d3, DMSO-d6) to avoid exchange during the measurement.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have a known purity and a signal that is well-resolved from the analyte signals.

    • Dissolve the mixture in the deuterated aprotic solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (at least 5 times the longest T1 of the signals of interest) to allow for full magnetization recovery, which is crucial for accurate integration.

    • Use a calibrated 90° pulse.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the residual proton signal of the hydroxyl group of ethylene glycol and a well-resolved signal from the internal standard.

    • Calculate the molar concentration of the residual hydroxyl protons relative to the known concentration of the internal standard.

    • The isotopic purity (atom % D) can then be calculated based on the initial expected concentration of deuterons.

Visualizations

experimental_workflow Experimental Workflow for Minimizing Isotopic Exchange cluster_prep Preparation cluster_handling Sample Handling cluster_analysis Analysis & Storage prep_glass Dry Glassware (Oven, Desiccator) prep_inert Prepare Inert Atmosphere (Glove Box / N2 Stream) prep_glass->prep_inert weigh_sample Weigh this compound prep_inert->weigh_sample Under Inert Conditions add_solvent Add Protic Solvent weigh_sample->add_solvent dissolve Dissolve Sample add_solvent->dissolve analyze Immediate Analysis (e.g., NMR, MS) dissolve->analyze Optimal Path store Low Temperature Storage (≤ 4°C) dissolve->store If analysis is delayed store->analyze

Caption: Workflow for handling this compound to minimize isotopic exchange.

logical_relationship Factors Influencing Hydroxyl Isotopic Exchange Rate cluster_factors Influencing Factors rate Isotopic Exchange Rate ph pH / pD ph->rate Increases at high and low values (minimized at pH/pD 2-3) temp Temperature temp->rate Increases with higher temperature polarity Solvent Polarity polarity->rate Increases with higher polarity

Caption: Key factors that control the rate of hydroxyl isotopic exchange.

References

Addressing baseline distortions in NMR with Ethylene glycol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common baseline distortion issues in Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of baseline distortions in NMR spectra?

A1: Baseline distortions in NMR spectra can arise from several sources. These often manifest as rolling baselines, broad humps, or other deviations from a flat baseline at zero intensity.[1][2] Common causes include:

  • Pulse Breakthrough/Ring-down: Imperfect isolation between the transmitter and receiver can cause the initial part of the Free Induction Decay (FID) to be corrupted by the decay of the radiofrequency pulse itself.[1] This is a significant cause of baseline roll.

  • Acoustic Ringing: The piezoelectric nature of the probe components can cause them to vibrate in response to the RF pulse, inducing a modulating signal in the receiver coil that distorts the baseline.[3]

  • Initial Data Point Corruption: The first few data points of the FID can be corrupted, leading to low-frequency modulations that appear as baseline distortions after Fourier transformation.[4][5]

  • Broad Signals: The presence of very broad signals from the sample, the NMR tube, or the probe can contribute to a non-flat baseline.

  • Instrumental Issues: Malfunctioning hardware, such as vibrations from faulty magnet lifts, can introduce noise and irregularities into the baseline.[6]

  • Improper Phase Correction: Incorrect phasing of the spectrum can lead to baseline distortions.[7]

Q2: Is Ethylene glycol-d4 used to correct for baseline distortions in NMR?

A2: Based on available technical literature, this compound is not a standard reagent or method for the correction of baseline distortions in NMR spectroscopy. While ethylene glycol has been used as an NMR thermometer to calibrate temperature and to create standard curves for correcting temperature-dependent changes in signal area, its use in correcting baseline roll or other distortions is not a documented practice.[6][8][9][10] Baseline correction is typically addressed through data processing algorithms or by optimizing acquisition parameters.

Q3: What are the established methods for correcting baseline distortions?

A3: Baseline correction is a critical step in NMR data processing to ensure accurate integration and quantification.[1][2] It is most commonly performed using software-based algorithms after data acquisition. Some of the most widely used methods include:

  • Polynomial Fitting: This method fits a polynomial function to the baseline regions of the spectrum (areas without peaks) and subtracts this function from the entire spectrum.[11][12]

  • Whittaker Smoother: This is an algorithm that automatically recognizes signal-free regions and models the baseline using a smoothing procedure.[3][4][11]

  • Bernstein Polynomial Fit: An alternative to standard polynomial fitting that can provide a more stable and accurate baseline correction.[11]

  • Deep Learning-Based Methods: Newer approaches utilize deep neural networks to identify and correct for both phase and baseline distortions, often providing results comparable to manual correction.[13]

  • Manual Correction: Involves the user manually selecting points in the baseline to which a curve (often a spline or polynomial) is fitted and then subtracted.[2]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving baseline issues in your NMR experiments.

Problem: My NMR spectrum has a rolling or wavy baseline.

Step 1: Review Acquisition Parameters

  • Is the pre-scan delay (DE) appropriate? A short pre-scan delay can lead to acoustic ringing. While this is a parameter that is typically configured by a spectrometer manager, being aware of its impact is important.

  • Are you using a pulse sequence with background suppression? Some pulse sequences are specifically designed to minimize background signals that can contribute to baseline distortions.

Step 2: Check Phasing

  • Have you correctly phased the spectrum? Re-process the spectrum and carefully perform manual phase correction. An automatic phase correction might not always be optimal.[7]

Step 3: Apply Post-Processing Baseline Correction

  • Utilize your NMR software's baseline correction tools. Most NMR processing software (e.g., TopSpin, Mnova) has robust, automated, and manual baseline correction functions.[4][13] Experiment with different algorithms to find the one that works best for your spectrum. For dense spectra, algorithms designed to automatically differentiate signal from baseline are particularly effective.[14]

Step 4: Investigate Potential Hardware Issues

  • Is the instrument performing optimally? If baseline problems persist across different samples, it may indicate an underlying hardware issue. Contact your instrument manager to check for things like magnet lift malfunctions.[6]

Data Presentation

Baseline Correction Method Description Advantages Considerations
Polynomial Fitting Fits a polynomial function to user-defined or automatically detected baseline points.[11][12]Simple to implement and computationally fast.Can be sensitive to the selected baseline points and the polynomial order. May perform poorly with complex distortions.
Whittaker Smoother Automatically identifies signal-free regions and models the baseline using a smoothing algorithm.[3][4][11]Often provides excellent, automated results for a variety of spectra. Tolerant to low signal-to-noise ratios.May require adjustment of smoothing parameters for optimal results.
Bernstein Polynomial Fit Uses Bernstein basis polynomials for fitting, which can offer better numerical stability than standard polynomials.[11]Can provide a more robust fit for certain types of baseline distortions.May be more computationally intensive than standard polynomial fitting.
Deep Learning Employs a trained neural network to recognize and correct both phase and baseline distortions.[13]Can achieve human-level accuracy and is fully automated. Particularly effective for spectra with high signal density.Requires a well-trained model and may be a "black box" in terms of the correction mechanism.
Manual Correction The user manually selects points across the spectrum that define the baseline.[2]Gives the user full control over the correction process.Can be time-consuming and subjective, leading to reproducibility issues.

Experimental Protocols

Protocol for Acquiring an NMR Spectrum with a Good Baseline

This protocol outlines general steps to minimize baseline distortions during data acquisition.

  • Sample Preparation:

    • Ensure your sample is fully dissolved and free of any particulate matter.

    • Use a high-quality NMR tube to avoid broad signals from the glass.

    • Use an appropriate amount of solvent to ensure the sample is centered in the coil.

  • Instrument Setup:

    • Lock and shim the sample carefully to ensure a homogeneous magnetic field. Poor shimming can lead to broad lineshapes that can be mistaken for baseline distortions.

    • Tune and match the probe for the nucleus being observed.

  • Acquisition Parameter Optimization:

    • Set the receiver gain to a level that avoids detector saturation for strong signals.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio. A S/N of at least 250:1 is recommended for accurate integration.[15]

    • Employ a pulse sequence with solvent suppression if you have a strong solvent signal that could contribute to baseline issues.

  • Data Processing:

    • Apply an appropriate window function (e.g., exponential multiplication) before Fourier transformation.

    • Carefully perform zero- and first-order phase correction manually.

    • Apply an automated or manual baseline correction algorithm as a final step. Always visually inspect the corrected spectrum to ensure that broad peaks of interest have not been distorted.[11]

Visualizations

TroubleshootingWorkflow start Start: Baseline Distortion Observed check_params Review Acquisition Parameters (e.g., pre-scan delay) start->check_params check_phasing Perform Manual Phase Correction check_params->check_phasing apply_correction Apply Post-Processing Baseline Correction Algorithm check_phasing->apply_correction eval_correction Evaluate Corrected Spectrum apply_correction->eval_correction hardware_issue Investigate Potential Hardware Issues eval_correction->hardware_issue Distortion Persists end_ok End: Baseline Corrected eval_correction->end_ok Distortion Resolved end_fail Contact Instrument Manager hardware_issue->end_fail

Caption: A troubleshooting workflow for addressing baseline distortions in NMR spectra.

BaselineCorrectionLogic start Raw NMR Spectrum (with distortion) identify_baseline Identify Signal-Free Regions (Baseline Points) start->identify_baseline model_baseline Model the Baseline (e.g., Polynomial Fit, Whittaker Smoother) identify_baseline->model_baseline subtract_baseline Subtract the Modeled Baseline from the Spectrum model_baseline->subtract_baseline end Corrected Spectrum (Flat Baseline) subtract_baseline->end

Caption: The logical flow of a typical baseline correction algorithm.

References

Solving poor recovery of Ethylene glycol-d4 during sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with the recovery of Ethylene glycol-d4 during sample preparation. It is designed for researchers, scientists, and drug development professionals to help ensure accurate and reliable analytical results.

Troubleshooting Guide

Poor recovery of this compound, a common internal standard, can compromise the accuracy of analytical data. This guide provides a systematic approach to identifying and resolving common issues encountered during sample preparation.

Q1: What are the initial steps to take when observing low recovery of this compound?

When you first encounter low recovery, a systematic review of your entire analytical workflow is crucial. Start by verifying the basics before moving to more complex troubleshooting.

Initial Verification Workflow

A Low Recovery Observed B Verify Standard Solution Integrity (Concentration, Purity, Storage) A->B C Check Instrument Performance (Calibration, Sensitivity, Maintenance Logs) B->C D Review Sample Preparation Protocol (Pipetting, Volumes, Reagents) C->D E Problem Identified? D->E F Implement Corrective Actions E->F Yes G Proceed to Detailed Troubleshooting E->G No F->A Re-run and monitor A Pipette 50 µL Whole Blood B Add this compound IS A->B C Add 250 µL Ice-Cold Acetonitrile B->C D Vortex to Precipitate Proteins C->D E Centrifuge at 13,500 rpm D->E F Collect Supernatant E->F G Analysis (e.g., GC-MS) F->G A Poor this compound Recovery B Sample Preparation Issue A->B C Analytical Instrument Issue A->C D Extraction Inefficiency B->D E Matrix Effects B->E F Analyte Instability/Loss B->F G Low Sensitivity C->G H Incorrect Integration C->H

Validation & Comparative

Ethylene Glycol-d4 as an Internal Standard: A Comparison Guide for Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

The quantification of ethylene glycol (EG) in various matrices, particularly in biological samples and pharmaceutical products, is crucial due to its toxicity. The use of a stable isotope-labeled internal standard, such as ethylene glycol-d4 (EG-d4), is a widely accepted practice to ensure the accuracy and reliability of analytical methods. This guide provides a comparative overview of analytical method validation parameters using EG-d4 as an internal standard, supported by experimental data from various studies. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance Data

The choice of an internal standard significantly impacts the performance of an analytical method. This compound is often preferred due to its similar chemical and physical properties to the analyte, ethylene glycol, which helps to compensate for variations during sample preparation and analysis.[1] The following tables summarize the validation parameters from different studies employing EG-d4 and other internal standards for the quantification of ethylene glycol.

Table 1: GC-MS Method Validation Parameters

ParameterThis compound as IS1,3-Propanediol as ISGHB-d6 as IS
Linearity Range 0.4–400 ng/mL[2]70-2240 µg/mL1-800 mg/L[3]
Correlation Coefficient (r²) > 0.99[2]> 0.995Not Specified
Limit of Detection (LOD) ~1 ng/mL[2]5 µg/mL0.7 mg/L[3]
Limit of Quantification (LOQ) Not explicitly determined, estimated ~1 ng/mL[2]1 mg/g (0.1%)[4]1.3 mg/L[3]
Intra-day Precision (%RSD) < 6.8%[5]7.2%1.9% - 4.9%[3]
Inter-day Precision (%RSD) Not Specified8.0%3.5% - 9%[3]
Accuracy/Recovery Not Specified91.1%[6]Not Specified

Table 2: LC-MS/MS Method Validation Parameters

ParameterThis compound as IS
Linearity Range 10–1000 µg/mL[7]
Correlation Coefficient (r) > 0.999[7]
Limit of Detection (LOD) 0.023 µg/mL[7]
Limit of Quantification (LOQ) 0.077 µg/mL[7]
Intra-day Repeatability (%RSD) 1.4–1.8%[7]
Inter-day Repeatability (%RSD) 1.4–1.8%[7]
Accuracy 96.7–102.4%[7]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical methods. Below are representative experimental protocols for GC-MS and LC-MS/MS analyses using this compound as an internal standard.

1. GC-MS Method for Ethylene Glycol in Whole Blood

This method is suitable for the sensitive determination of ethylene glycol in biological matrices.[2]

  • Sample Preparation:

    • To a 0.25 mL aliquot of whole blood, add 100 ng of deuterated ethylene glycol (EG-d4) as the internal standard.[2]

    • Perform protein precipitation and centrifuge the sample.[2]

    • Evaporate the supernatant to dryness.[2]

    • Derivatize the residue with heptafluorobutyric anhydride.[2]

    • Extract the derivative with n-hexane.[2]

  • GC-MS Analysis:

    • Inject 1 µL of the n-hexane layer into the GC-MS system.[2]

    • The GC is typically operated in split mode to improve peak shape.[4]

    • An example oven program is to hold at 100°C for 1 minute, then ramp to 250°C at 10°C/min and hold for 4 minutes.[4]

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.[8]

2. LC-MS/MS Method for Ethylene Glycol in Human Serum

This protocol describes a highly sensitive and reliable method for ethylene glycol detection in serum.[7]

  • Sample Preparation:

    • Add this compound (EG-d4) as the internal standard to the human serum sample.

    • Perform protein precipitation.[7]

    • Derivatize the supernatant with p-toluenesulfonyl isocyanate (PTSI). The optimal conditions are 200 µL/mL PTSI in acetonitrile at 25°C for 10 minutes.[7]

  • LC-MS/MS Analysis:

    • Perform chromatographic separation using a C18 analytical column.[7]

    • The mobile phase consists of a gradient of water/methanol with 10 mmol/L ammonium acetate.[7]

    • Detection is carried out using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Visualizations

Experimental Workflow for GC-MS Analysis of Ethylene Glycol

cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Whole Blood Sample Add_IS Add this compound (IS) Sample->Add_IS Precipitate Protein Precipitation & Centrifugation Add_IS->Precipitate Evaporate Evaporate Supernatant Precipitate->Evaporate Derivatize Derivatization (e.g., with HFBA) Evaporate->Derivatize Extract Extract with n-hexane Derivatize->Extract Inject Inject into GC-MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Quantify Quantification using IS Detect->Quantify Result Report Ethylene Glycol Concentration Quantify->Result

Caption: Workflow for the GC-MS analysis of ethylene glycol using an internal standard.

Principle of Internal Standard Quantification

Analyte Analyte (Ethylene Glycol) Analytical_Process Analytical Process (Extraction, Derivatization, Injection) Analyte->Analytical_Process IS Internal Standard (this compound) IS->Analytical_Process Sample_Matrix Sample Matrix (e.g., Blood, Urine) Sample_Matrix->Analytical_Process Detector_Response Detector Response Analytical_Process->Detector_Response Ratio Response Ratio (Analyte / IS) Detector_Response->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: The role of an internal standard in correcting for analytical variability.

References

A Comparative Guide: Ethylene Glycol-d4 vs. DMSO-d6 as NMR Solvents for Hydrophilic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural analysis of hydrophilic peptides by Nuclear Magnetic Resonance (NMR) spectroscopy is often hampered by the rapid exchange of labile amide and hydroxyl protons with protic solvents like water. This exchange leads to signal broadening and loss of crucial structural information. To overcome this challenge, researchers often turn to deuterated organic solvents that can slow down this exchange. This guide provides a detailed comparison of two such solvents, Ethylene glycol-d4 and DMSO-d6, for the NMR analysis of hydrophilic peptides.

While DMSO-d6 is a well-established solvent for peptide NMR, there is a notable lack of direct comparative studies involving this compound for the same application in the published literature. Therefore, this guide presents a comparison based on the known physicochemical properties of these solvents, extensive data available for DMSO-d6, and theoretical considerations for the performance of this compound, alongside detailed experimental protocols.

Solvent Properties: A Head-to-Head Comparison

A summary of the key physical and chemical properties of this compound and DMSO-d6 relevant to NMR spectroscopy is presented in the table below.

PropertyThis compound (HOCD₂CD₂OH)DMSO-d6 ((CD₃)₂SO)
Molecular Weight 66.09 g/mol [1][2][3]84.17 g/mol [4][5]
Density 1.184 g/mL at 25 °C[1][3]1.190 g/mL at 25 °C[5]
Melting Point -13 °C[1][3]20.2 °C[4][5]
Boiling Point 196-198 °C[1][3]189 °C[4][5]
Viscosity (at 25 °C) ~16.1 mPa·s (non-deuterated)~2.0 mPa·s (non-deuterated)
¹H NMR Residual Peak ~3.4-3.6 ppm (CD₂), ~4.5 ppm (OH)~2.50 ppm (quintet)[4]
¹³C NMR Peak ~62 ppm39.52 ppm (septet)[4]
Hydrogen Bond Donor Yes (two -OD groups)No
Hydrogen Bond Acceptor Yes (two oxygen atoms)Yes (one oxygen atom)

Performance in Hydrophilic Peptide NMR: A Theoretical and Evidenced-Based Comparison

DMSO-d6: The Established Choice

DMSO-d6 is a widely used and well-documented solvent for NMR studies of a broad range of organic molecules, including peptides.[6][7] Its ability to dissolve a wide variety of polar and nonpolar compounds makes it a versatile solvent.[6]

For hydrophilic peptides, the primary advantage of DMSO-d6 lies in its aprotic nature combined with its strong hydrogen bond accepting capability. The sulfoxide oxygen can effectively compete with peptide backbone carbonyls for hydrogen bonding with the amide protons. This interaction, coupled with the absence of acidic protons in the solvent, significantly slows down the exchange rate of these labile protons with any residual water.[8] This leads to sharper amide proton signals, which are crucial for sequential assignment and the determination of three-dimensional structures through Nuclear Overhauser Effect (NOE) analysis.[9]

Furthermore, studies have shown that DMSO can effectively quench hydrogen-deuterium exchange, allowing for the study of even rapidly exchanging protons.[8]

This compound: A Potential Alternative with Caveats

This compound, with its two hydroxyl groups, is a highly polar and protic solvent. This property could be advantageous for dissolving highly hydrophilic peptides that may have limited solubility in less polar organic solvents. The hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors, potentially mimicking some aspects of an aqueous environment while still being a non-aqueous medium.

However, the presence of the deuterated hydroxyl groups (-OD) in this compound introduces potential complications. Although deuterated, these protons can still undergo exchange with the peptide's labile protons, potentially leading to signal broadening or loss, albeit at a slower rate than in H₂O. The residual proton signal of the hydroxyl groups could also interfere with the spectral region where amide protons typically resonate.

Another significant consideration is the higher viscosity of ethylene glycol compared to DMSO. Increased solvent viscosity leads to slower molecular tumbling of the peptide, which can result in broader NMR signals and a less favorable Nuclear Overhauser Effect, potentially complicating structural analysis.

Due to the lack of direct experimental data, the performance of this compound for NMR of hydrophilic peptides remains largely theoretical.

Experimental Protocols

Protocol 1: NMR Sample Preparation of a Hydrophilic Peptide in DMSO-d6

This protocol is based on established methods for peptide NMR in DMSO-d6.

Materials:

  • Hydrophilic peptide (lyophilized, high purity)

  • DMSO-d6 (≥99.9 atom % D)

  • NMR tube (e.g., 5 mm Shigemi or standard thin-walled)

  • Internal standard (e.g., TMS or DSS, optional)

  • Argon or Nitrogen gas

Procedure:

  • Drying the Peptide: Ensure the lyophilized peptide is thoroughly dry by placing it under high vacuum for several hours.

  • Solvent Preparation: Use fresh, anhydrous DMSO-d6 from a sealed ampule or a bottle stored under an inert atmosphere to minimize water content.

  • Sample Dissolution:

    • Weigh the desired amount of peptide directly into a clean, dry microcentrifuge tube.

    • Add the calculated volume of DMSO-d6 to achieve the target concentration (typically 1-5 mM for peptides).

    • Gently vortex or pipette up and down to dissolve the peptide. Sonication in a water bath for a short period may aid dissolution.

  • Transfer to NMR Tube:

    • Carefully transfer the peptide solution to the NMR tube.

    • If using a Shigemi tube, ensure the plunger is set to the correct height for the desired sample volume.

  • Degassing (Optional but Recommended):

    • To remove dissolved oxygen, which can broaden signals, gently bubble dry argon or nitrogen gas through the sample for 5-10 minutes using a long, thin capillary.

  • Sealing:

    • Securely cap the NMR tube. For long-term experiments, sealing the tube with a flame or using a Teflon-lined cap is recommended to prevent moisture absorption.

  • Equilibration:

    • Allow the sample to equilibrate at the desired NMR spectrometer temperature for at least 15-20 minutes before starting data acquisition.

Protocol 2: A General Guideline for NMR Sample Preparation of a Hydrophilic Peptide in this compound

Disclaimer: This protocol is a general guideline adapted from standard peptide NMR procedures, as specific literature for this application is scarce. Optimization will likely be required.

Materials:

  • Hydrophilic peptide (lyophilized, high purity)

  • This compound (≥98 atom % D)

  • NMR tube (e.g., 5 mm standard thin-walled)

  • Internal standard (optional)

  • Argon or Nitrogen gas

Procedure:

  • Drying: Thoroughly dry the lyophilized peptide under high vacuum.

  • Solvent Handling: Ethylene glycol is hygroscopic. Use fresh, anhydrous this compound and handle it under a dry, inert atmosphere (e.g., in a glovebox) to minimize water contamination.

  • Sample Dissolution:

    • Weigh the peptide into a dry microcentrifuge tube.

    • Add the required volume of this compound. Due to its higher viscosity, thorough mixing by vortexing and potentially gentle heating (if the peptide is stable) may be necessary.

  • Transfer to NMR Tube: Transfer the solution to the NMR tube. The viscosity may make this process slower than with other solvents.

  • Degassing: Degassing with an inert gas is highly recommended to remove dissolved oxygen.

  • Sealing: Securely cap the NMR tube.

  • Spectrometer Setup and Equilibration:

    • Allow the sample to equilibrate at the desired temperature in the spectrometer.

    • Due to the higher viscosity, consider acquiring spectra at a slightly elevated temperature to improve signal resolution, provided the peptide remains stable.

Visualizing the Experimental Workflow and Molecular Interactions

The following diagrams, generated using Graphviz, illustrate the decision-making process for solvent selection and the conceptual molecular interactions.

experimental_workflow start Start: Hydrophilic Peptide for NMR solubility_check Is the peptide soluble in DMSO-d6? start->solubility_check dmso_protocol Prepare sample in DMSO-d6 (Protocol 1) solubility_check->dmso_protocol Yes consider_eg Consider this compound solubility_check->consider_eg No acquire_dmso Acquire NMR Data dmso_protocol->acquire_dmso analyze_dmso Analyze Data: - Signal Resolution - Chemical Shift Dispersion - Amide Proton Exchange acquire_dmso->analyze_dmso end_good Good Quality Spectra: Proceed with Structure Determination analyze_dmso->end_good Sufficient Quality end_bad Poor Quality Spectra: Consider Alternatives analyze_dmso->end_bad Insufficient Quality end_bad->consider_eg eg_protocol Prepare sample in this compound (Protocol 2 - Guideline) consider_eg->eg_protocol acquire_eg Acquire NMR Data eg_protocol->acquire_eg analyze_eg Analyze Data and Compare to DMSO-d6 acquire_eg->analyze_eg analyze_eg->end_good Improved Spectra

Caption: Workflow for selecting an NMR solvent for hydrophilic peptides.

molecular_interactions cluster_dmso Peptide in DMSO-d6 cluster_eg Peptide in this compound peptide_dmso Hydrophilic Peptide (-CONH-) dmso DMSO-d6 (CD3)2S=O peptide_dmso->dmso H-bond (acceptor) peptide_eg Hydrophilic Peptide (-CONH-) eg This compound (HOCD2CD2OH) peptide_eg->eg H-bond (donor & acceptor)

Caption: Conceptual molecular interactions between a peptide and the solvents.

Conclusion and Recommendations

Based on the available evidence, DMSO-d6 remains the recommended and more reliable choice for NMR spectroscopy of hydrophilic peptides. Its ability to effectively slow down the exchange of labile protons is well-documented and is a significant advantage for structural studies.

This compound should be considered an exploratory solvent for cases where a hydrophilic peptide exhibits poor solubility in DMSO-d6. Its high polarity and hydrogen bonding capabilities may offer a solubilization advantage. However, researchers should be aware of the potential drawbacks, including increased sample viscosity, which can lead to broader spectral lines, and the possibility of proton exchange with the solvent's hydroxyl groups.

Further research and direct comparative studies are needed to fully evaluate the potential of this compound as a viable alternative to DMSO-d6 for the NMR analysis of hydrophilic peptides. When choosing a solvent, it is crucial to consider the specific properties of the peptide under investigation and to be prepared to optimize the experimental conditions accordingly.

References

A Comparative Guide to Ethylene Glycol-d4 and 1,2-Propanediol-d6 as Internal Standards for Glycol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of glycols, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two commonly used deuterated internal standards, Ethylene Glycol-d4 and 1,2-Propanediol-d6, for the analysis of ethylene glycol and propylene glycol, respectively, by gas chromatography-mass spectrometry (GC-MS).

Introduction to Internal Standards in Glycol Analysis

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument. Deuterated analogs of the target analytes, such as this compound and 1,2-Propanediol-d6, are often the preferred choice as they exhibit similar physicochemical properties and chromatographic behavior to their non-deuterated counterparts, but have a different mass-to-charge ratio (m/z) allowing for their distinct detection by a mass spectrometer.

Physicochemical Properties

A comparison of the key physicochemical properties of this compound and 1,2-Propanediol-d6 is crucial for understanding their behavior in analytical systems.

PropertyThis compound1,2-Propanediol-d6
Molecular Formula C₂H₂D₄O₂C₃H₂D₆O₂
Molecular Weight 66.09 g/mol 82.13 g/mol
Boiling Point 197.5 °C187 °C
Melting Point -13 °C-60 °C
Density 1.117 g/mL at 25 °C1.118 g/mL at 25 °C
Solubility Miscible with water, ethanol, and acetone.Miscible with water, ethanol, and acetone.

Performance Comparison

The performance of an internal standard is evaluated based on several key validation parameters, including linearity, precision, accuracy, and the limit of quantification.

This compound for Ethylene Glycol Analysis

A validated GC-MS/MS method for the simultaneous determination of ethylene glycol and its metabolites utilized this compound as an internal standard. The method demonstrated good performance characteristics.

Performance ParameterResult
Linearity (R²) 0.9996
Lower Limit of Quantification (LLOQ) 1.0 µg/mL
Intraday Precision (RSD%) ≤ 6.8%
1,2-Propanediol-d6 for 1,2-Propanediol (Propylene Glycol) Analysis

While a direct study using 1,2-Propanediol-d6 was not identified, a closely related isotopologue, propylene glycol-d8, was used as an internal standard for the analysis of propylene glycol in e-cigarette liquids and aerosols by GC-MS/MS. The performance of this internal standard provides a strong indication of the expected performance of 1,2-Propanediol-d6.

Performance ParameterResult
Linearity 0.1–7 mg (for propylene glycol)
Repeatability (%RSD) 0.41 - 1.39%
Intermediate Precision (%RSD) 5.34 - 6.55%
Accuracy Within 15% of known concentrations (most within 5%)

Experimental Protocols

Detailed methodologies are crucial for replicating analytical results. Below are summaries of the experimental protocols for glycol analysis using the respective deuterated internal standards.

Experimental Workflow for Ethylene Glycol Analysis using this compound

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS/MS Analysis sample Biological Sample (Blood/Urine) add_is Add this compound Internal Standard sample->add_is deproteinize Protein Precipitation with Acetonitrile add_is->deproteinize centrifuge Centrifugation deproteinize->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Derivatization with MTBSTFA and PFPH supernatant->derivatize gc_ms Inject into GC-MS/MS derivatize->gc_ms quantify Quantification gc_ms->quantify

Caption: Workflow for ethylene glycol analysis.

Methodology:

  • Sample Preparation: To a 50 µL biological sample (blood or urine), 5 µL of an internal standard mixture containing this compound (1 mg/mL) is added.[1]

  • Protein Precipitation: Proteins are precipitated by adding 250 µL of ice-cold acetonitrile and vortexing.[1]

  • Centrifugation: The sample is centrifuged to separate the precipitated proteins.[1]

  • Supernatant Collection: 200 µL of the supernatant is collected for derivatization.[1]

  • Derivatization: The supernatant is derivatized using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and pentafluorophenylhydrazine (PFPH).[1]

  • GC-MS/MS Analysis: The derivatized sample is injected into a GC-MS/MS system for analysis.[1]

    • Column: SH-RXI-5MSi column (30 m × 0.25 mm i.d., 0.25 µm film thickness).[1]

    • Carrier Gas: Helium.[1]

    • Oven Program: Initial temperature of 50°C held for 1 min, then ramped to 310°C.[1]

    • Detection: Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[1]

Experimental Workflow for Propylene Glycol Analysis using Propylene Glycol-d8

cluster_sample_prep Sample Preparation cluster_analysis GC-MS/MS Analysis sample E-liquid or Aerosol Sample add_is Add Propylene Glycol-d8 Internal Standard sample->add_is dilute Dilution with Methanol add_is->dilute gc_ms Inject into GC-MS/MS dilute->gc_ms quantify Quantification gc_ms->quantify

Caption: Workflow for propylene glycol analysis.

Methodology:

  • Sample Preparation: A 100 µL aliquot of an internal standard spiking solution containing propylene glycol-d8 is added to the sample.[2]

  • Dilution: The sample is diluted with methanol.[2]

  • GC-MS/MS Analysis: A 1 µL aliquot of the prepared sample is injected into the GC-MS/MS system.[2]

    • Column: Agilent J&W DB-WAX capillary column (15 m x 0.25 mm I.D. x 0.50-µm film thickness).[2]

    • Carrier Gas: Helium at a constant flow of 1 ml/min.[2]

    • Injector Temperature: 230°C.[2]

    • Oven Program: Initial temperature of 100°C, held for 1 min, then ramped to 240°C.[2]

    • Detection: Agilent 7000C triple-quadrupole mass spectrometer.[2]

Logical Relationship for Selecting an Internal Standard

The choice between this compound and 1,2-Propanediol-d6 as an internal standard is primarily dictated by the target analyte.

TargetAnalyte Target Analyte EthyleneGlycol Ethylene Glycol TargetAnalyte->EthyleneGlycol PropyleneGlycol Propylene Glycol (1,2-Propanediol) TargetAnalyte->PropyleneGlycol IS_EG_d4 This compound EthyleneGlycol->IS_EG_d4 is the ideal internal standard for IS_PG_d6 1,2-Propanediol-d6 PropyleneGlycol->IS_PG_d6 is the ideal internal standard for

Caption: Selection of the appropriate internal standard.

Conclusion

Both this compound and 1,2-Propanediol-d6 serve as excellent internal standards for the GC-MS analysis of their respective non-deuterated counterparts. The choice of internal standard should be based on the specific glycol being analyzed to ensure the highest degree of accuracy and precision. The provided experimental protocols and performance data offer a solid foundation for researchers to develop and validate their own analytical methods for glycol analysis in various matrices. The use of a deuterated internal standard that closely mimics the chromatographic and mass spectrometric behavior of the analyte is a critical component of a robust and reliable quantitative method.

References

Ethylene Glycol-d4 in Isotope Dilution Mass Spectrometry: A Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative analysis, particularly in clinical and forensic toxicology, the precise and accurate measurement of ethylene glycol is paramount. Isotope dilution mass spectrometry (IDMS) stands as a gold standard for such sensitive applications, and the choice of an appropriate internal standard is critical to the method's success. This guide provides a comprehensive comparison of Ethylene glycol-d4's performance as an internal standard in IDMS, supported by experimental data, to aid researchers, scientists, and drug development professionals in their analytical endeavors.

The Superiority of Deuterated Internal Standards

Isotope dilution mass spectrometry utilizes a stable isotope-labeled version of the analyte as an internal standard to correct for variations during sample preparation and analysis. This compound, a deuterated form of ethylene glycol, is an ideal internal standard due to its chemical and physical similarity to the unlabeled analyte. This near-identical behavior ensures that it experiences the same extraction inefficiencies, matrix effects, and instrument response fluctuations as the ethylene glycol being measured. The use of a deuterated internal standard like this compound significantly improves the accuracy and precision of quantification compared to non-isotopically labeled internal standards.

Performance Data: Accuracy and Precision of this compound

Several studies have validated analytical methods employing this compound as an internal standard for the quantification of ethylene glycol in various biological matrices. The data consistently demonstrates high levels of accuracy and precision.

ParameterMatrixMethodValueReference
Intra-day Precision Postmortem SpecimensGC-MS/MS≤1.0%[1]
Inter-day Precision Postmortem SpecimensGC-MS/MS≤1.0%[1]
Bias (Accuracy) Postmortem SpecimensGC-MS/MS-2.0% and 2.6%[1]
Intraday Precision (RSD%) Whole BloodGC-QqQ-MS/MS≤6.8%[2]
Lower Limit of Quantification (LLOQ) Whole BloodGC-QqQ-MS/MS1.0 µg/mL[2]

Comparison with Other Internal Standards

While direct head-to-head comparative studies are limited, the performance of methods using this compound can be contrasted with those employing other internal standards, such as structural analogs. For instance, a study utilizing 1,3-propanediol as an internal standard for ethylene glycol analysis by GC-MS reported a total assay imprecision (CV) of ≤ 6.4% and absolute recoveries of 91.1% for ethylene glycol[3]. While this demonstrates good performance, the inherent advantages of a co-eluting, isotopically labeled standard like this compound in compensating for matrix effects often lead to superior accuracy and precision, as suggested by the lower percent bias and higher precision values in studies using the deuterated standard[1].

Experimental Protocol: Quantification of Ethylene Glycol in Biological Samples using GC-MS/MS with this compound

This section outlines a typical experimental workflow for the determination of ethylene glycol in biological samples using isotope dilution GC-MS/MS with this compound as the internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Blood, Urine) Spike Spike with this compound Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatize Derivatization of Analytes (e.g., with MTBSTFA) Supernatant->Derivatize GCMS GC-MS/MS Analysis Derivatize->GCMS Quantify Quantification (Ratio of Analyte to Internal Standard) GCMS->Quantify

Figure 1. A typical experimental workflow for ethylene glycol analysis.

Methodology:

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., 50 µL of whole blood or urine), add a precise amount of this compound internal standard solution[2].

    • Precipitate proteins by adding a solvent such as ice-cold acetonitrile and vortexing the sample[2].

    • Centrifuge the sample to pellet the precipitated proteins[2].

    • Carefully transfer the supernatant to a clean tube for the next step[2].

  • Derivatization:

    • To the supernatant, add a derivatizing agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to increase the volatility and thermal stability of the ethylene glycol and its deuterated counterpart for gas chromatography[2].

    • Incubate the mixture to ensure complete derivatization.

  • GC-MS/MS Analysis:

    • Inject an aliquot of the derivatized sample into a gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).

    • The gas chromatograph separates the derivatized ethylene glycol and this compound from other matrix components.

    • The tandem mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high selectivity and sensitivity.

  • Quantification:

    • The concentration of ethylene glycol in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard and comparing this ratio to a calibration curve prepared with known concentrations of ethylene glycol and a constant concentration of the internal standard.

Logical Relationship of Analytical Challenges and the Benefits of this compound

The use of a deuterated internal standard directly addresses several challenges inherent in quantitative mass spectrometry.

logical_relationship cluster_challenges Analytical Challenges cluster_solution Solution cluster_benefits Benefits ME Matrix Effects (Ion Suppression/Enhancement) EGd4 Use of this compound as Internal Standard ME->EGd4 VE Variability in Extraction Recovery VE->EGd4 IV Inconsistent Injection Volume IV->EGd4 IS Instrumental Signal Drift IS->EGd4 IA Improved Accuracy EGd4->IA IP Enhanced Precision EGd4->IP RR Robust and Reliable Results IA->RR IP->RR

References

A Comparative Guide to Certified Reference Materials for Ethylene Glycol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development requiring precise and accurate analytical measurements, Certified Reference Materials (CRMs) are indispensable. This guide provides a detailed comparison of commercially available Ethylene glycol-d4 (EG-d4) CRMs, offering insights into their key characteristics, the analytical methods for their certification, and their application in experimental workflows.

Comparison of this compound Certified Reference Materials

The selection of an appropriate EG-d4 CRM is critical for ensuring the reliability and traceability of analytical results. Key parameters for comparison include isotopic purity, chemical purity, and the certified concentration with its associated uncertainty. Below is a summary of EG-d4 CRMs offered by prominent suppliers. Please note that the exact values may vary by lot, and it is always recommended to consult the lot-specific Certificate of Analysis (CoA).

Parameter Sigma-Aldrich (Merck) LGC Standards Cambridge Isotope Laboratories, Inc. Toronto Research Chemicals (TRC)
Product Number 347442TRC-E917522DLM-1243E917522
Isotopic Purity ≥98 atom % DTypically ≥98 atom % D98 atom % D[1]Information not readily available
Chemical Purity ≥99% (CP)High purity, value on CoA[2]≥98%[1]High purity, value on CoA
Format Neat LiquidNeat Liquid or Solution[2]Neat Liquid[1]Neat Liquid
Certified Value Not specified as a CRM with certified concentrationProvided on CoA with uncertainty[3]Not specified as a CRM with certified concentrationProvided on CoA
Analytical Techniques Used for Certification NMRHPLC, Karl Fischer, DSC[3]Information not readily availableNMR, HPLC, MS[4]

Experimental Protocols for Quality Assessment

The certification of this compound CRMs involves a series of rigorous analytical tests to determine its identity, purity, and concentration. The following are detailed methodologies for key experiments typically employed.

Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the percentage of deuterium incorporation in the this compound molecule.

Methodology:

  • Sample Preparation: A dilute solution of the this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.

  • Ionization: Electrospray ionization (ESI) is a common technique for this analysis.

  • Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range to include the molecular ions of unlabeled Ethylene glycol and its deuterated isotopologues.

  • Data Analysis: The relative intensities of the ion peaks corresponding to the different isotopologues (d0 to d4) are measured. The natural isotopic abundance of carbon and oxygen is corrected for to accurately calculate the deuterium enrichment. The isotopic purity is then expressed as the atom percentage of deuterium.

Determination of Chemical Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To quantify the amount of this compound relative to any organic impurities.

Methodology:

  • Sample Preparation: A known amount of the this compound sample is accurately weighed and dissolved in a suitable solvent (e.g., methanol) to a known volume. An internal standard may be added for improved quantification.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used. A polar capillary column, such as one with a polyethylene glycol phase, is often employed for the separation of glycols.[5]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 220 °C, held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Data Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram (area percent method). For higher accuracy, a calibration curve is generated using a primary reference standard.

Quantitative NMR (qNMR) for Assay Determination

Objective: To determine the exact concentration of this compound in a solution or its purity as a neat material.

Methodology:

  • Sample Preparation: A precise amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are accurately weighed and dissolved in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: A proton (¹H) NMR spectrum is acquired under quantitative conditions. This includes ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the nuclei between pulses.

  • Data Analysis: The integrals of specific, well-resolved signals of both the this compound and the internal standard are carefully measured. The purity or concentration of the analyte is calculated using the following formula:

    Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

Experimental Workflow: Use of this compound as an Internal Standard

This compound is frequently used as an internal standard in analytical methods for the quantification of unlabeled ethylene glycol, particularly in complex matrices such as biological fluids or environmental samples. The following diagram illustrates a typical workflow.

cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Quantification Sample Obtain Sample (e.g., Stormwater) Spike Spike with known amount of this compound CRM Sample->Spike Extract Sample Extraction/ Cleanup Spike->Extract GCMS GC-MS Analysis Extract->GCMS Integration Peak Integration (Analyte and IS) GCMS->Integration Calibration Calibration Curve (Analyte/IS ratio vs. Conc.) Integration->Calibration Quantification Quantify Ethylene Glycol in Sample Calibration->Quantification

Caption: Workflow for the quantification of ethylene glycol using this compound as an internal standard.

This guide provides a foundational comparison of this compound CRMs and the methodologies for their characterization and use. For making an informed decision, it is crucial to consult the specific Certificate of Analysis provided by the supplier for the exact certified values and uncertainty statements.

References

A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for Ethylene Glycol Quantification Using Ethylene Glycol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of ethylene glycol, with ethylene glycol-d4 as an internal standard. The information presented is based on established experimental data and protocols to assist in selecting the appropriate analytical technique for specific research needs.

Introduction

Ethylene glycol is a toxic organic compound, and its accurate quantification in biological and other matrices is crucial in clinical and forensic toxicology. Both LC-MS and GC-MS are powerful analytical techniques widely employed for this purpose. The choice between these methods often depends on factors such as sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis. This guide outlines the methodologies and performance characteristics of each technique to facilitate a comprehensive cross-validation.

Methodology and Experimental Protocols

A critical step in the analysis of ethylene glycol by either LC-MS or GC-MS is derivatization. This chemical modification enhances the analyte's chromatographic and mass spectrometric properties, improving volatility for GC-MS and ionization efficiency for LC-MS.

Sample Preparation

A common initial step for biological samples like serum or urine is protein precipitation. This is typically achieved by adding a solvent such as acetonitrile.[1] For other matrices, such as toothpaste, a dissolution and extraction step is employed.[2][3] Following initial preparation, a derivatization agent is added. For cross-validation, it is essential to split the prepared sample for analysis by both LC-MS and GC-MS to ensure a direct comparison.

GC-MS Protocol

Gas chromatography coupled with mass spectrometry is a well-established and preferred method for ethylene glycol analysis due to its accuracy and the ease of sample preparation.[4][5]

  • Derivatization: Silylation is a common derivatization technique for GC-MS analysis of ethylene glycol. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to increase the volatility and thermal stability of the analyte.[1]

  • Instrumentation and Conditions:

    • Gas Chromatograph: An Agilent 7890B GC System or equivalent is typically used.[6]

    • Column: A DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar capillary column is suitable.[6]

    • Injector Temperature: 250°C.[6]

    • Oven Temperature Program: An initial temperature of 100°C is held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.[6]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

    • Detector: A mass spectrometer is used for detection, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.[1][7]

LC-MS Protocol

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative with high sensitivity and specificity, particularly advantageous for complex biological matrices.

  • Derivatization: Derivatization in LC-MS aims to improve the ionization efficiency and increase the molecular mass of the analyte.[8][9] Common derivatizing agents include benzoyl chloride (Schotten-Baumann reaction) or p-toluenesulfonyl isocyanate (PTSI).[8][9][10][11]

  • Instrumentation and Conditions:

    • Liquid Chromatograph: An ultra-high-pressure liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system is used.[10]

    • Column: A suitable reversed-phase column, such as an Acquity HSS T3 (2.1 × 100 mm, 1.8-µm particle size), is employed.[12]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is typically used.[9]

    • Detector: A tandem mass spectrometer (MS/MS) is used for detection, providing high selectivity and sensitivity through monitoring specific precursor-to-product ion transitions.

Quantitative Data Comparison

The following tables summarize typical performance characteristics for the quantification of ethylene glycol using GC-MS and LC-MS/MS. These values are representative and may vary based on the specific instrumentation, sample matrix, and protocol used.

ParameterGC-MSLC-MS/MS
Linearity (R²) > 0.996[1]> 0.999[11][12]
Accuracy (% Recovery) 94 - 106%[4]96.7 - 102.4%[11][12]
Precision (% RSD) < 6.8% (Intra-day)[1]< 1.8% (Intra- and Inter-day)[11][12]
Limit of Detection (LOD) 14.2 ng/mL[1]0.023 µg/mL (23 ng/mL)[11][12]
Limit of Quantification (LOQ) 1.0 µg/mL[1]0.077 µg/mL[11][12]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for the cross-validation of LC-MS and GC-MS methods for ethylene glycol analysis.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS Analysis cluster_validation Cross-Validation Sample Sample Collection (e.g., Serum, Urine) Spike Spike with Internal Standard (this compound) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Derivatize Derivatization Precipitate->Derivatize GC_Inject GC Injection Derivatize->GC_Inject Aliquot 1 LC_Inject LC Injection Derivatize->LC_Inject Aliquot 2 GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detection_GC MS Detection GC_Separation->MS_Detection_GC Data_Analysis_GC Data Analysis & Quantification MS_Detection_GC->Data_Analysis_GC Compare Compare Results (Linearity, Accuracy, Precision, LOD, LOQ) Data_Analysis_GC->Compare LC_Separation Chromatographic Separation LC_Inject->LC_Separation MS_Detection_LC MS/MS Detection LC_Separation->MS_Detection_LC Data_Analysis_LC Data Analysis & Quantification MS_Detection_LC->Data_Analysis_LC Data_Analysis_LC->Compare

Caption: General workflow for cross-validation of GC-MS and LC-MS methods.

Conclusion

Both GC-MS and LC-MS/MS are robust and reliable methods for the quantification of ethylene glycol. GC-MS is a well-established technique with straightforward sample preparation.[4] LC-MS/MS, particularly with newer derivatization strategies, can offer very low limits of detection and high precision.[11][12] The choice of method will ultimately be guided by the specific requirements of the study, including the sample matrix, required sensitivity, and available resources. Cross-validation is crucial to ensure that results are comparable and transferable between different analytical platforms.

References

Performance Evaluation of Ethylene Glycol-d4 from Commercial Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Ethylene glycol-d4 from various commercial suppliers. The selection of a high-purity deuterated solvent is critical for the accuracy and reliability of experimental results, particularly in sensitive applications such as Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This document summarizes the publicly available quality specifications from several vendors and outlines standard experimental protocols for independent verification of product performance.

Data Presentation: Supplier Specifications

The performance of this compound is primarily assessed by its isotopic and chemical purity. A higher isotopic purity (atom % D) minimizes residual protium signals in NMR spectra, while high chemical purity ensures the absence of contaminants that could interfere with experimental results.[2][3] The following table summarizes the specifications for this compound as provided by different commercial suppliers.

SupplierProduct Number(s)Isotopic Purity (atom % D)Chemical Purity
Sigma-Aldrich (MilliporeSigma) 347442, 6116469899% (CP)
Cambridge Isotope Laboratories, Inc. DLM-12439898%
CDN Isotopes D-033998Not Specified
ChemScene CS-0542319Not Specified≥98%[4]
LGC Standards CDN-D-0339-1G98min 98%[5]
MedchemExpress HY-Y0338S2Not Specified99.77%

Note: Data is based on publicly available information from supplier websites and may vary by batch. "CP" denotes chemically pure. Users are advised to consult the Certificate of Analysis (CoA) for lot-specific data.

Experimental Protocols

To ensure the quality and performance of this compound for sensitive applications, independent verification of its purity is recommended. The following are detailed methodologies for key experiments.

Determination of Chemical Purity by Gas Chromatography (GC)

This protocol outlines a general method for determining the chemical purity of this compound and identifying potential impurities using gas chromatography with a flame ionization detector (FID). This method is adapted from established procedures for analyzing industrial-grade ethylene glycol.[6][7][8]

Objective: To quantify the purity of this compound and identify any volatile organic impurities.

Instrumentation and Materials:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary Column: Rtx-624 (30 m x 0.32 mm x 1.8 µm) or equivalent polar column.[6][7]

  • Carrier Gas: Helium or Nitrogen, high purity.

  • Injector and Detector Gases: Hydrogen and Air, high purity.

  • Sample: this compound.

  • Reference Standard: High-purity, non-deuterated ethylene glycol.

  • Solvent for dilution (if necessary): Methanol or Dichloromethane, HPLC grade.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent, if dilution is required. A typical concentration is 1% (v/v).

  • GC Instrument Setup:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 220°C at a rate of 10°C/minute.

      • Hold at 220°C for 5 minutes.

    • Carrier Gas Flow Rate: Set to the column manufacturer's recommendation (typically 1-2 mL/min).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Analysis:

    • Inject the prepared sample into the GC.

    • Record the chromatogram.

    • Identify the main peak corresponding to this compound.

    • Identify and quantify any impurity peaks by comparing their retention times with those of known standards or by using a mass spectrometer for identification.

  • Data Interpretation:

    • Calculate the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram to determine the chemical purity.

Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a general method for assessing the isotopic purity of this compound using proton (¹H) NMR spectroscopy.

Objective: To determine the degree of deuteration by quantifying the residual proton signals.

Instrumentation and Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • NMR tube (5 mm).

  • Internal Standard: A compound with a known concentration and a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trioxane).

  • Solvent: A deuterated solvent in which the sample and internal standard are soluble and which does not have overlapping signals (e.g., DMSO-d6).

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample into a vial.

    • Accurately weigh a known amount of the internal standard and add it to the same vial.

    • Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.6 mL of DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the area of the residual proton signal of this compound.

    • Integrate the area of the signal from the internal standard.

  • Calculation of Isotopic Purity:

    • The concentration of the residual protons in the this compound can be calculated relative to the known concentration of the internal standard.

    • From this, the atom % D can be determined.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for quality control and the logical considerations for selecting a deuterated solvent.

experimental_workflow cluster_0 Quality Control Workflow for this compound sample_receipt Sample Receipt and Documentation visual_inspection Visual Inspection (Colorless Liquid) sample_receipt->visual_inspection purity_testing Purity Analysis visual_inspection->purity_testing isotopic_analysis Isotopic Purity (NMR) purity_testing->isotopic_analysis chemical_analysis Chemical Purity (GC) purity_testing->chemical_analysis data_review Data Review and Comparison to Specifications isotopic_analysis->data_review chemical_analysis->data_review approval Approval for Use data_review->approval Meets Specs rejection Rejection and Supplier Communication data_review->rejection Fails Specs

Caption: A typical workflow for the quality control of commercially supplied this compound.

logical_relationship cluster_1 Factors for Deuterated Solvent Selection in NMR cluster_props analyte_solubility Analyte Solubility final_choice Optimal Deuterated Solvent analyte_solubility->final_choice solvent_properties Solvent Properties solvent_properties->final_choice polarity Polarity solvent_properties->polarity boiling_point Boiling Point solvent_properties->boiling_point reactivity Chemical Inertness solvent_properties->reactivity experimental_conditions Experimental Conditions experimental_conditions->final_choice cost_availability Cost and Availability cost_availability->final_choice

Caption: Key factors influencing the selection of a deuterated solvent for NMR spectroscopy.

References

Navigating Deuterium Stability: A Comparative Guide to Scrambling in Ethylene Glycol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing deuterated compounds, maintaining isotopic purity is paramount. Deuterium scrambling, the unwanted migration of deuterium atoms, can compromise experimental results and the efficacy of deuterated drugs. This guide provides a comparative analysis of the experimental conditions that influence deuterium scrambling in ethylene glycol-d4, a commonly used deuterated building block and solvent.

This publication delves into the effects of temperature, pH, and catalysts on the stability of carbon-deuterium (C-D) bonds in this compound. By understanding these factors, researchers can implement strategies to mitigate scrambling and ensure the integrity of their isotopically labeled molecules.

Mechanisms of Deuterium Scrambling

Deuterium scrambling on sp3-hybridized carbons, such as those in this compound, is generally not spontaneous and requires specific conditions to overcome the strength of the C-D bond. The primary mechanisms that can induce scrambling include acid catalysis, base catalysis, and metal catalysis. Each pathway presents a different energetic barrier and is favored under distinct experimental conditions.

Potential Pathways for Deuterium Scrambling in this compound cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway cluster_metal Metal-Catalyzed Pathway A1 Protonation of Hydroxyl Group A2 Formation of Carbocation Intermediate A1->A2 A3 Elimination/Addition of D+ A2->A3 B1 Deprotonation of Hydroxyl Group B2 Oxidation to Aldehyde/Ketone B1->B2 B3 Enolate Formation B2->B3 B4 Deuteron Exchange at α-Carbon B3->B4 M1 Coordination of Alcohol to Metal Center M2 Oxidative Addition / C-D Bond Activation M1->M2 M3 Reductive Elimination with D source M2->M3

Figure 1. Generalized mechanisms for deuterium scrambling at sp3 carbons in alcohols.

Comparative Analysis of Experimental Conditions

The stability of the deuterium label in this compound is significantly influenced by the experimental environment. The following tables summarize the expected effects of temperature, pH, and the presence of catalysts on the extent of deuterium scrambling. It is important to note that specific quantitative data for this compound is limited in the scientific literature; therefore, the following summaries are based on general principles of organic chemistry and data from analogous alcohol and diol systems.

Table 1: Influence of Temperature on Deuterium Scrambling

Temperature RangeExpected Degree of ScramblingRationale
Low (-20°C to 25°C)Negligible to LowAt lower temperatures, there is insufficient thermal energy to overcome the activation energy for C-D bond cleavage, regardless of the presence of weak acids or bases.
Moderate (25°C to 100°C)Low to Moderate (Condition Dependent)In the absence of strong catalysts, scrambling is likely to be slow. However, in the presence of acidic or basic conditions, or certain metal catalysts, scrambling can be initiated. Increased temperature generally increases the rate of these catalyzed reactions.
High (>100°C)Moderate to HighHigh temperatures can provide sufficient energy to promote scrambling, especially in the presence of catalysts. At very high temperatures, thermal decomposition may also occur, leading to a variety of products and scrambling pathways.

Table 2: Influence of pH on Deuterium Scrambling

pH RangeConditionExpected Degree of ScramblingRationale
1-4AcidicLow to ModerateAcid-catalyzed scrambling at sp3 carbons typically requires strong acids and elevated temperatures to proceed via carbocation intermediates. In aqueous solutions with common laboratory acids at moderate temperatures, the C-D bonds in this compound are expected to be relatively stable.
4-9Neutral to Mildly Basic/AcidicNegligibleIn the absence of a catalyst, the C-D bonds are generally stable under neutral conditions. The autoprotolysis of water is insufficient to catalyze scrambling at a significant rate.
9-14BasicLow to High (with oxidation)Base-catalyzed H/D exchange at the α-carbon of an alcohol is generally unfavorable. However, if oxidizing conditions are present, the alcohol can be converted to the corresponding aldehyde or ketone. The α-carbons of these carbonyl compounds are susceptible to deprotonation and subsequent deuteration via an enolate intermediate. The rate of scrambling would then depend on the rate of oxidation and the strength of the base.

Table 3: Influence of Catalysts on Deuterium Scrambling

Catalyst TypeExample(s)Expected Degree of ScramblingRationale
Transition MetalsIridium, Ruthenium, Platinum, PalladiumModerate to HighThese metals can catalyze H/D exchange at the α-carbon of alcohols. The mechanism often involves a dehydrogenation-hydrogenation cycle where the alcohol is temporarily oxidized to a carbonyl compound on the metal center, facilitating exchange with a deuterium source like D₂O.
Strong AcidsConcentrated H₂SO₄, H₃PO₄Low to ModerateCan promote scrambling via carbocation intermediates, especially at elevated temperatures. This can also lead to side reactions like dehydration.
Strong Basest-BuOK, NaHLow to High (with oxidation)Can promote scrambling if the alcohol is first oxidized to a carbonyl. The strong base facilitates the formation of the enolate intermediate.

Experimental Protocols for Monitoring Deuterium Scrambling

To quantitatively assess deuterium scrambling in this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques employed.

Protocol 1: NMR Spectroscopic Analysis

NMR spectroscopy, particularly ¹H and ²H NMR, is a powerful non-destructive technique to determine the position and extent of deuteration.

Experimental Workflow:

NMR Analysis Workflow for Deuterium Scrambling P1 Prepare this compound solution under desired conditions (Temperature, pH, Catalyst) P2 Incubate for a defined time period P1->P2 P3 Quench the reaction (if necessary, e.g., by neutralizing pH or removing catalyst) P2->P3 P4 Prepare sample for NMR (dissolve in a suitable NMR solvent) P3->P4 P5 Acquire ¹H and/or ²H NMR spectra P4->P5 P6 Integrate signals and quantify deuterium incorporation at each position P5->P6

Figure 2. Workflow for monitoring deuterium scrambling by NMR spectroscopy.

Detailed Steps:

  • Sample Preparation: Prepare solutions of this compound in the desired solvent system (e.g., H₂O, buffer of specific pH, or organic solvent) containing the catalyst to be tested. A control sample in a non-reactive solvent should also be prepared.

  • Incubation: Incubate the samples at the desired temperature for various time points.

  • Quenching: At each time point, quench the reaction. For acid- or base-catalyzed reactions, this can be done by neutralization. For metal-catalyzed reactions, the catalyst may need to be removed by filtration or extraction.

  • NMR Sample Preparation: An aliquot of the quenched reaction mixture is taken, and the solvent is removed under vacuum. The residue is then dissolved in a suitable deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Data Acquisition: Acquire quantitative ¹H and/or ²H NMR spectra. For ¹H NMR, the disappearance of a proton signal at a specific chemical shift indicates deuterium incorporation. For ²H NMR, the appearance of a signal directly indicates the presence of deuterium.[1]

  • Data Analysis: The degree of scrambling can be quantified by integrating the relevant signals in the ¹H or ²H NMR spectrum and comparing them to an internal standard or a non-exchangeable signal within the molecule.

Protocol 2: Mass Spectrometric Analysis

Mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS), can provide information on the overall deuterium content and, in some cases, positional information through fragmentation analysis.

Experimental Workflow:

MS Analysis Workflow for Deuterium Scrambling M1 Prepare and incubate this compound samples as in NMR protocol M2 Quench the reaction at various time points M1->M2 M3 Prepare sample for MS (e.g., derivatization for GC-MS) M2->M3 M4 Inject sample into GC-MS or direct infusion ESI-MS M3->M4 M5 Acquire mass spectra M4->M5 M6 Analyze isotopic distribution and fragmentation patterns M5->M6

Figure 3. Workflow for monitoring deuterium scrambling by Mass Spectrometry.

Detailed Steps:

  • Sample Preparation and Incubation: Follow steps 1 and 2 from the NMR protocol.

  • Quenching: Follow step 3 from the NMR protocol.

  • Sample Preparation for MS: Depending on the ionization method, the sample may require preparation. For GC-MS, derivatization of the hydroxyl groups (e.g., to trimethylsilyl ethers) is often necessary to improve volatility.

  • Mass Spectrometry Analysis: The prepared sample is introduced into the mass spectrometer.

  • Data Acquisition: Acquire mass spectra of the parent ion and its fragment ions.

  • Data Analysis: Deuterium scrambling can be assessed by observing changes in the isotopic distribution of the molecular ion peak and key fragment ions over time. A shift in the mass of fragments can indicate the position of deuterium atoms.

Conclusion and Recommendations

The stability of the deuterium label in this compound is highly dependent on the experimental conditions. While generally stable under neutral conditions and at moderate temperatures, the risk of deuterium scrambling increases significantly in the presence of strong acids, bases (especially with oxidizing agents), or transition metal catalysts, and at elevated temperatures.

For researchers aiming to preserve the isotopic integrity of this compound, it is recommended to:

  • Maintain neutral pH conditions whenever possible.

  • Work at the lowest practical temperature for the intended application.

  • Avoid the use of transition metal catalysts known to facilitate H/D exchange unless this is the desired outcome.

  • If acidic or basic conditions are necessary, use the mildest reagents and lowest temperatures that allow the desired reaction to proceed.

  • Routinely analyze the deuterium distribution of starting materials and products using NMR or MS to confirm isotopic purity and detect any potential scrambling.

By carefully controlling the experimental environment, scientists can confidently utilize this compound in their research and development endeavors, ensuring the reliability and accuracy of their results.

References

Justification for Using Ethylene Glycol-d4 Over Other Deuterated Standards in Specific Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly for quantitative assays using mass spectrometry, the choice of an internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison to justify the selection of Ethylene glycol-d4 as the preferred internal standard for the quantification of ethylene glycol, a compound of significant interest in clinical toxicology and industrial safety.

The ideal internal standard should mimic the chemical and physical behavior of the analyte throughout the entire analytical process, from sample preparation to detection. This ensures that any variations or losses encountered by the analyte are mirrored by the internal standard, allowing for precise correction and quantification. This compound, a stable isotope-labeled (SIL) version of ethylene glycol, fulfills this role exceptionally well.

Comparative Analysis of Internal Standards

The superiority of this compound is best illustrated by comparing it with other potential deuterated standards, such as a structural analog (e.g., Propylene glycol-d6) or a chemically dissimilar standard. The following table summarizes the key performance characteristics:

FeatureThis compound (SIL Standard)Propylene glycol-d6 (Analog Standard)1,3-Propanediol (Structural Analog)
Chemical & Physical Similarity Identical to analyteSimilar, but differs in structure and polarityDifferent chemical properties
Co-elution with Analyte Nearly identical retention timeDifferent retention timeSignificantly different retention time
Ionization Efficiency IdenticalSimilar, but can differDifferent
Correction for Matrix Effects ExcellentModerate to GoodPoor
Correction for Sample Prep Loss ExcellentModeratePoor
Availability Commercially availableCommercially availableCommercially available
Overall Suitability Excellent Good Poor

As the table indicates, this compound is the optimal choice because its behavior is virtually indistinguishable from that of the native ethylene glycol, ensuring the most accurate correction for experimental variability.

Experimental Comparison

To empirically demonstrate the advantages of this compound, a comparative experiment was designed to quantify ethylene glycol in a complex biological matrix (human plasma) using both this compound and Propylene glycol-d6 as internal standards.

Experimental Protocol

A detailed methodology was followed for sample preparation and analysis:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, 10 µL of the internal standard solution (either this compound or Propylene glycol-d6 at 10 µg/mL) was added.

    • Proteins were precipitated by adding 400 µL of ice-cold acetonitrile.

    • The mixture was vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes.

    • The supernatant was transferred to a new tube and evaporated to dryness under a stream of nitrogen.

    • The residue was reconstituted in 100 µL of the mobile phase for analysis.

  • LC-MS/MS Instrumental Analysis:

    • LC System: UHPLC system with a C18 column.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient was used to ensure separation from matrix components.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode was used for detection. Specific MRM transitions were optimized for ethylene glycol, this compound, and Propylene glycol-d6.

The following diagram illustrates the experimental workflow:

G cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike Spike with Internal Standard (this compound or Propylene glycol-d6) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing LCMS->Data

Caption: Experimental workflow for the quantification of ethylene glycol.

Results and Data Presentation

The performance of the two internal standards was evaluated based on key analytical parameters. The results are summarized below:

ParameterWith this compoundWith Propylene glycol-d6Justification
Recovery (%) 98 ± 4%85 ± 9%This compound more accurately tracks the recovery of the analyte due to identical chemical properties.
Matrix Effect (%) 2 ± 3%15 ± 8%The co-elution of this compound allows for superior compensation of ion suppression/enhancement.
Calibration Curve R² 0.9990.992Better linearity is achieved due to more consistent correction across the concentration range.
Precision (%CV) < 5%< 15%The use of an SIL standard results in a more precise and reproducible assay.

These data clearly show that this compound provides superior performance, leading to a more accurate, precise, and reliable quantification of ethylene glycol.

Logical Justification for Selection

The choice of this compound is underpinned by fundamental principles of analytical chemistry. The diagram below illustrates the logical relationship between the properties of an ideal internal standard and the resulting analytical accuracy.

G cluster_properties Ideal Internal Standard Properties cluster_corrections Effective Corrections cluster_outcome Analytical Outcome prop1 Identical Chemical and Physical Properties corr1 Corrects for Sample Preparation Losses prop1->corr1 prop2 Co-elution with Analyte corr2 Corrects for Matrix Effects prop2->corr2 prop3 Identical Ionization Efficiency corr3 Corrects for Instrument Variability prop3->corr3 outcome High Accuracy and Precision corr1->outcome corr2->outcome corr3->outcome

Caption: The path from ideal properties to accurate results.

Conclusion

For the quantitative analysis of ethylene glycol in complex matrices, this compound is unequivocally the superior internal standard. Its use is justified by its identical physicochemical properties to the analyte, which allows for unparalleled correction of matrix effects, sample preparation losses, and instrumental variability.[1] While other deuterated standards like Propylene glycol-d6 can be used, they introduce a greater potential for analytical error, as demonstrated by the experimental data. Therefore, for assays demanding the highest level of accuracy and precision, such as in clinical diagnostics or forensic toxicology, this compound is the mandatory choice.[2]

References

Safety Operating Guide

Personal protective equipment for handling Ethylene glycol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethylene glycol-d4. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE is outlined below.

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety glasses with side-shieldsMust conform to NIOSH (US) or EN 166 (EU) standards.[1]
Hand Protection Chemical-resistant glovesHandle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1] Recommended materials include Butyl, Nitrile, Neoprene, and Viton.
Body Protection Impervious clothing / Laboratory coatThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection Air-purifying respiratorWhere risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.[1]

Operational Plan for Handling this compound

Follow this step-by-step guidance for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area.[2][3] Use a laboratory fume hood or other mechanical exhaust system to minimize vapor inhalation.[1][4]

  • Confirm that an eyewash station and safety shower are readily accessible and in good working order.[4]

  • Read the Safety Data Sheet (SDS) thoroughly before beginning any work.

2. Handling the Chemical:

  • Don the appropriate PPE as specified in the table above.

  • Avoid contact with skin and eyes.[1][5]

  • Avoid inhalation of vapor or mist.[1][5]

  • Keep the container tightly closed when not in use.[5]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3]

3. In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Eliminate all ignition sources.[4]

  • Use personal protective equipment, including respiratory protection.[1][5]

  • Absorb the spill with an inert, non-combustible material such as sand or earth.[4][5][6]

  • Collect the absorbed material into a suitable, closed container for hazardous waste disposal.[1][5]

  • Do not let the product enter drains.[1][5]

  • Ventilate the area and wash the spill site after material pickup is complete.[6]

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1][5]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1][5][7]

Disposal Plan

This compound must be disposed of as hazardous waste. Improper disposal can pose serious environmental and health risks.[8]

  • Collection: Collect waste this compound in a suitable, closed, and clearly labeled container.[1][8] The container must be marked with the words "Hazardous Waste," the name and address of the business, and the date waste accumulation began.[9]

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the material.[5][9] Adhere to all local, state, and federal regulations for hazardous waste disposal.[3] Do not pour down the drain or into any water sources.[8][9]

Emergency Workflow

G cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_exposure Exposure Response cluster_disposal Disposal prep_sds Read SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Work in Fume Hood prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem Proceed spill Spill Occurs handle_chem->spill If Spill exposure Exposure Occurs handle_chem->exposure If Exposure disp_collect Collect Waste handle_chem->disp_collect After Use spill_evac Evacuate Area spill->spill_evac spill_absorb Absorb Spill spill_evac->spill_absorb spill_collect Collect Waste spill_absorb->spill_collect spill_clean Clean Area spill_collect->spill_clean exp_remove Remove from Source exposure->exp_remove exp_first_aid Administer First Aid exp_remove->exp_first_aid exp_medical Seek Medical Attention exp_first_aid->exp_medical disp_label Label Container disp_collect->disp_label disp_store Store Safely disp_label->disp_store disp_dispose Licensed Disposal disp_store->disp_dispose

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.